molecular formula C30H50O B1672215 Isoarborinol CAS No. 5532-41-2

Isoarborinol

货号: B1672215
CAS 编号: 5532-41-2
分子量: 426.7 g/mol
InChI 键: VWYANPOOORUCFJ-MRSCDERPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isoarborinol is a fatty molecule, or lipid, whose only known biological sources were certain flowering plants, or angiosperms.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25-,27+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYANPOOORUCFJ-MBVQSDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170654
Record name Isoarborinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-41-2
Record name (3β,21β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-en-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5532-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoarborinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOARBORINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JE8XL7LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isoarborinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of plant species, notably within the families Gramineae and Phytolaccaceae. As a member of the triterpenoid class of compounds, it is derived from the cyclization of squalene. Its chemical structure and biological activities have garnered interest in the fields of phytochemistry and pharmacology. This compound is considered a significant biomarker for higher plants (angiosperms) and may represent an important phylogenetic link between microbial hopanols and eukaryotic sterols. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 5α-Arborin-9(11)-en-3β-ol , is a 30-carbon isoprenoid. Its structure consists of a pentacyclic core comprising four cyclohexane (B81311) rings (A, B, C, and D) and one cyclopentane (B165970) ring (E). Key functional groups include a hydroxyl group (-OH) at the C-3 position and a double bond between C-9 and C-11. It is structurally distinguished from the more common lupenoid series of triterpenes by the position of its isopropyl group, which is located on the E ring at carbon C-21.

The presence of the hydroxyl group provides a site for derivatization, while the rigid polycyclic structure imparts specific stereochemistry that is crucial for its biological activity.

Quantitative Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, essential for its identification and characterization.

PropertyValue
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Appearance Solid powder
CAS Number 5532-41-2
¹H NMR (Selected Data) Tertiary Methyl Group Singlets (δ ppm): 0.76 (C-28), 0.77 (C-27), 0.81 (C-26), 0.82 (C-24), 0.98 (C-23), 1.03 (C-25). Note: Full assignment requires 2D NMR.
¹³C NMR (Expected Data) Expected Chemical Shift Ranges (δ ppm): Aliphatic CH₃, CH₂, CH: 15-60; C-O (C-3): ~79; C=C (C-9, C-11): ~115-150. Note: Specific assignments for all 30 carbons require experimental data.
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z 426.7. Characteristic Fragment (TMS-derivatized): A prominent peak is observed at m/z 241 for the trimethylsilyl (B98337) (TMS) ether derivative.
Infrared (IR) Spectroscopy Expected Characteristic Absorptions (cm⁻¹): ~3200-3500 cm⁻¹: Broad, strong band (O-H stretch, alcohol). ~2850-2960 cm⁻¹: Strong bands (C-H stretch, aliphatic). ~1640-1680 cm⁻¹: Weak to medium band (C=C stretch, alkene). ~1000-1260 cm⁻¹: Medium to strong band (C-O stretch, alcohol).

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Petiveria alliacea

The following protocol is based on the successful isolation of this compound as the primary antiamoebic component from the leaves of Petiveria alliacea.

  • Plant Material and Extraction:

    • Air-dry the leaves of P. alliacea at room temperature until brittle.

    • Grind the dried leaves into a fine powder.

    • Macerate the powdered leaves with methanol (B129727) (e.g., 1.8 kg of powder in 12 L of methanol) at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture and concentrate the methanolic extract in vacuo using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning and Fractionation:

    • Dissolve a portion of the crude methanolic extract (e.g., 133 g) in a minimal amount of methanol.

    • Adsorb the dissolved extract onto silica (B1680970) gel (e.g., mesh size 0.015-0.04 mm).

    • Prepare a silica gel column packed in a low-polarity solvent (e.g., n-hexane).

    • Apply the silica-adsorbed extract to the top of the column.

    • Elute the column sequentially with solvents of increasing polarity, starting with 100% n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally methanol, to obtain the respective fractions (hexanic, EtOAc, methanolic).

  • Bioactivity-Guided Sub-fractionation:

    • Test each fraction for the desired biological activity (e.g., antiamoebic activity). The hexanic fraction has been reported to be the most active.

    • Subject the active hexanic fraction to further column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).

    • Collect numerous small sub-fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Purification by Recrystallization:

    • Combine the sub-fractions that show a prominent spot corresponding to this compound on TLC.

    • Concentrate the combined active sub-fractions to dryness.

    • Purify the target compound by recrystallization. Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., acetone (B3395972) or chloroform-methanol mixture) and allow it to cool slowly to form crystals of pure this compound.

    • Filter and dry the crystals. The melting point for this compound is reported as 296-298 °C.

Protocols for Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire the proton spectrum with standard parameters. Typical spectral width is 0-12 ppm.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum. Typical spectral width is 0-200 ppm. A proton-decoupled experiment is standard.

    • 2D NMR: For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

  • Mass Spectrometry (MS):

    • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • GC-MS Analysis (with derivatization):

      • Derivatize the hydroxyl group of this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

      • Inject the derivatized sample into the GC-MS. Use a non-polar capillary column (e.g., DB-5ms).

      • Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

    • LC-MS Analysis:

      • Dissolve the underivatized sample in a suitable solvent like methanol.

      • Use a C18 reverse-phase column with a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).

      • Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the spectrum as percent transmittance or absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the bioactivity-guided isolation of this compound, a crucial process for identifying and purifying active compounds from natural sources.

Bioactivity_Guided_Isolation start Dried, Powdered Leaves of Petiveria alliacea extraction Maceration with Methanol start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Silica Gel Column Chromatography (Elution with Hexane, EtOAc, MeOH) crude_extract->fractionation hexane_fraction Hexanic Fraction fractionation->hexane_fraction Non-polar etoc_fraction EtOAc Fraction fractionation->etoc_fraction Mid-polar meoh_fraction Methanol Fraction fractionation->meoh_fraction Polar bioassay Antiamoebic Activity Assay hexane_fraction->bioassay etoc_fraction->bioassay meoh_fraction->bioassay subfractionation Sub-fractionation of Active Fraction (Silica Gel, Hexane/EtOAc Gradient) bioassay->subfractionation Hexanic fraction is most active active_subfractions Active Sub-fractions (Monitored by TLC) subfractionation->active_subfractions purification Purification by Recrystallization active_subfractions->purification final_product Pure this compound purification->final_product characterization Structural Elucidation (NMR, MS, IR) final_product->characterization

Bioactivity-guided isolation workflow for this compound.

Isoarborinol: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) isoarborinol, covering its initial discovery, the resolution of a long-standing paleontological mystery regarding its origins, and its known natural sources. The document details generalized experimental protocols for its extraction, isolation, and characterization, and presents available quantitative data on its biological activity.

The Discovery of this compound: From Plant Biomarker to Microbial Revelation

Initially, this compound was considered a biomarker exclusive to flowering plants (angiosperms), as its presence was primarily detected in this group.[1][2] Geobiologists utilized its diagenetic product, arborane, preserved in sedimentary rocks for millions of years, as a molecular fossil to indicate the past presence of terrestrial flowering plants.[1]

However, a significant scientific puzzle emerged in the 1990s. Researchers discovered traces of arborane in ancient sediments from the Permian and Triassic periods, dating back approximately 100 million years before the first appearance of angiosperms.[1][2] This finding strongly suggested the existence of an unknown microbial source for these lipids, a hypothesis that remained unproven for two decades.[1]

The mystery was unraveled by a team of researchers, including Paula Welander's group at Stanford University. Their work identified two structurally similar lipids, named eudoraenol and adriaticol, in the modern-day marine bacterium Eudoraea adriatica.[1][3] This was a landmark discovery, as it was the first time arborinol-like lipids were identified outside of the plant kingdom.[1] Further investigation revealed that the bacterial protein responsible for synthesizing these lipids is evolutionarily distinct from the corresponding enzyme in flowering plants, indicating an independent evolutionary origin of this biosynthetic capability.[1]

Discovery_Timeline A Initial Discovery This compound identified in angiosperms. Considered a plant biomarker. B Paleontological Anomaly (1990s) Arborane (this compound derivative) found in Permian-Triassic sediments (pre-angiosperm). A->B leads to C Hypothesis An unknown microbial source of This compound must exist. B->C suggests D Resolution (Welander et al.) Discovery of this compound-like lipids (eudoraenol and adriaticol) in the bacterium Eudoraea adriatica. C->D is confirmed by E Conclusion Confirmed a microbial origin for ancient arborinols. Showed independent evolution of the biosynthetic pathway. D->E demonstrates

Figure 1: Logical flow of the discovery of this compound's microbial origins.

Natural Sources of this compound

This compound has been isolated from both the plant and microbial kingdoms, although its direct isolation from microbes is yet to be achieved.

Plant Sources

This compound is found in a limited number of angiosperm species. The family Gramineae (grasses) is a well-documented source.[2][4] Other plant species reported to contain this compound include:

  • Hydrangea serrata[5]

  • Berchemia floribunda[5]

  • Japonica rice (Oryza sativa L. spp. japonica), from which an this compound synthetase gene has been cloned[6]

  • The leaves of Petiveria alliacea, where it is a major component[7]

Microbial Sources

While this compound itself has not been directly isolated from a microbial source, the discovery of its isomers, eudoraenol and adriaticol, in the marine heterotrophic bacterium Eudoraea adriatica provides strong evidence for a microbial origin of arboranes found in ancient sediments.[2][3] This suggests that other, yet-to-be-identified, microbes may produce this compound.

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and characterization of this compound from natural sources, based on common practices for natural product chemistry.

Extraction

The initial step involves the extraction of lipids from the biological material.

Extraction_Workflow Start Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet) with organic solvents (e.g., Methanol, Ethanol, Hexane) Start->Solvent_Extraction Crude_Extract Crude Lipid Extract Solvent_Extraction->Crude_Extract End Proceed to Purification Crude_Extract->End

Figure 2: Generalized workflow for the extraction of this compound.

Methodology:

  • Sample Preparation: The plant material (e.g., leaves, stems) is dried and finely powdered to increase the surface area for solvent penetration.

  • Extraction: A common method is solvent extraction using techniques like maceration, soxhlet extraction, or sonication.[8] The choice of solvent depends on the polarity of the target compound. For triterpenoids like this compound, solvents such as methanol, ethanol, or hexane (B92381) are typically used. The Bligh and Dyer method is a specific lipid extraction protocol that can be employed.[2]

  • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate this compound.

Methodology:

  • Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica (B1680970) gel.[8] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute fractions of differing polarities.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compound of interest by comparing with a standard, if available.[8]

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using HPLC, often with a reversed-phase column (e.g., C18), to obtain the pure compound.[2][8]

Characterization and Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMBC, HSQC), are employed to elucidate the detailed chemical structure of this compound.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Quantitative Data and Biological Activity

Currently, there is limited publicly available quantitative data on the yield of this compound from its various natural sources. However, some studies have quantified its biological activity. Research on the antiamoebic properties of this compound isolated from Petiveria alliacea has provided the following data.

Table 1: Antiamoebic Activity of this compound against Entamoeba histolytica

Concentration (mg/ml)Growth Inhibition (%)
0.0551.4[7]
0.385.2[7]

Conclusion

The discovery of this compound's microbial origins has reshaped our understanding of its role as a biomarker and opened new avenues for research into microbial lipid synthesis. While several plant sources have been identified, the full extent of its distribution in nature, particularly within the microbial world, remains to be explored. The methodologies outlined in this guide provide a framework for the continued investigation of this intriguing triterpenoid, from its isolation and characterization to the quantification of its biological activities, which may hold promise for future drug development.

References

Beyond the Green Kingdom: A Technical Guide to Non-Plant Sources of Isoarborinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of isoarborinol and its analogs produced by organisms other than plants, a discovery that has significant implications for geochemistry, biotechnology, and pharmaceutical research. Traditionally considered a biomarker for terrestrial plants, the identification of arborane triterpenoids in bacteria has opened new avenues for understanding the biosynthesis of these complex molecules and for their potential microbial production. This document details the known non-plant sources, their biosynthetic pathways, quantitative production data, and the experimental protocols for their study.

Non-Plant Producers of Arborane Triterpenoids

While this compound itself has not yet been definitively isolated from a non-plant source, structurally related arborane triterpenols have been identified in the marine bacterium Eudoraea adriatica.

Eudoraea adriatica: A Bacterial Source of Novel Arborinols

The aerobic, heterotrophic marine bacterium Eudoraea adriatica, a member of the Flavobacteriaceae family, is the first and currently only confirmed non-plant organism to produce arborane-type triterpenoids.[1][2] Instead of this compound, it synthesizes two novel, closely related isomers: eudoraenol and adriaticol .[1] These pentacyclic triterpenols constitute approximately 1% of the total lipid extract of the bacterium.[1]

Table 1: Quantitative Production of Arborane Triterpenoids in Non-Plant Organisms

OrganismCompound(s)Production Titer (mg/L)Notes
Eudoraea adriatica DSM 19308Eudoraenol, AdriaticolNot explicitly reportedConstitute ~1% of the total lipid extract. Volumetric yield is dependent on biomass production.
Engineered Escherichia coliEudoraenol, AdriaticolNot explicitly reportedHeterologous expression of the E. adriatica oxidosqualene cyclase in an oxidosqualene-producing E. coli strain resulted in the synthesis of eudoraenol and adriaticol.[3]

Biosynthesis of Arborane Triterpenoids in Eudoraea adriatica

The biosynthetic pathway for eudoraenol and adriaticol in E. adriatica is distinct from the pathway for this compound in plants. It involves a bacterial oxidosqualene cyclase (OSC) that is phylogenetically different from plant triterpene synthases.[1] This enzyme, termed eudoraenol synthase, is homologous to bacterial lanosterol (B1674476) synthases.[1][2]

The biosynthesis proceeds as follows:

  • Isoprenoid Precursor Synthesis: Like other organisms, E. adriatica synthesizes the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), likely through the methylerythritol 4-phosphate (MEP) pathway, which is common in bacteria.

  • Squalene (B77637) and Oxidosqualene Formation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to create squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256).

  • Cyclization by Eudoraenol Synthase: The key step is the cyclization of 2,3-oxidosqualene by the eudoraenol synthase. This enzyme catalyzes a series of reactions that form the pentacyclic arborane skeleton. The cyclization proceeds through a chair-boat-chair conformation intermediate.[3] Deprotonation at different positions of the carbocation intermediate leads to the formation of eudoraenol and adriaticol.[1]

Currently, there is no published information on the specific signaling pathways that regulate the expression or activity of the eudoraenol synthase in Eudoraea adriatica. In bacteria, the regulation of isoprenoid biosynthesis is often linked to central metabolism and cellular demand for essential isoprenoids.[4]

Biosynthetic_Pathway cluster_0 Isoprenoid Precursor Biosynthesis (MEP Pathway) cluster_1 Triterpenoid (B12794562) Backbone Synthesis cluster_2 Cyclization IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Eudoraenol Eudoraenol Oxidosqualene->Eudoraenol Eudoraenol Synthase (OSC) Adriaticol Adriaticol Oxidosqualene->Adriaticol Eudoraenol Synthase (OSC)

Biosynthetic pathway of eudoraenol and adriaticol in Eudoraea adriatica.

Experimental Protocols

This section provides detailed methodologies for the study of arborane triterpenoids from Eudoraea adriatica and its heterologous expression in E. coli.

Cultivation of Eudoraea adriatica

Eudoraea adriatica strain DSM 19308 can be cultivated using the following protocol:

  • Medium Preparation: Prepare Bacto Marine Broth (Difco 2216) according to the manufacturer's instructions.[5] The composition includes peptone, yeast extract, and a mixture of salts mimicking seawater.

  • Inoculation: Inoculate the sterile marine broth with a fresh culture of E. adriatica.

  • Incubation: Incubate the culture at 30°C with shaking (e.g., 200 rpm) for optimal aeration.[2][6] Growth is typically monitored by measuring the optical density at 600 nm.

  • Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C) when the culture reaches the desired growth phase (e.g., late exponential or early stationary phase). The cell pellet can be stored at -80°C until lipid extraction.

Total Lipid Extraction from E. adriatica

A modified Bligh-Dyer method is suitable for the extraction of total lipids, including the arborane triterpenoids.

  • Cell Lysis: Resuspend the cell pellet in a phosphate-buffered saline (PBS) solution. Perform cell lysis by sonication or using a French press.

  • Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to the cell lysate and vortex thoroughly.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Vortex and then centrifuge to separate the phases.

  • Collection of Lipid Layer: The lower chloroform layer, containing the total lipids, is carefully collected using a Pasteur pipette.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is stored at -20°C.

Heterologous Production in E. coli

The eudoraenol synthase from E. adriatica can be expressed in an engineered E. coli strain that is optimized for the production of the precursor, 2,3-oxidosqualene.

  • Strain Engineering: Utilize an E. coli strain engineered to overproduce 2,3-oxidosqualene. This is typically achieved by introducing a heterologous mevalonate (B85504) (MVA) pathway to increase the supply of IPP and DMAPP, along with the expression of a squalene synthase and a squalene epoxidase.[3]

  • Vector Construction: Clone the gene encoding the E. adriatica oxidosqualene cyclase into a suitable expression vector, such as a pET-based vector, under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation: Transform the engineered E. coli strain with the expression vector containing the eudoraenol synthase gene.

  • Cultivation and Induction: Grow the transformed E. coli in a suitable rich medium (e.g., LB or TB) at 37°C to a mid-log phase (OD600 of 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.1-1 mM. Continue incubation at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein expression.

  • Harvesting and Extraction: Harvest the cells by centrifugation and perform lipid extraction as described for E. adriatica.

Experimental_Workflow cluster_Ecoli Heterologous Production in E. coli cluster_Eadriatica Native Production in E. adriatica cluster_Analysis Downstream Processing and Analysis Eng_Ecoli Engineered E. coli (Oxidosqualene Producer) Transform Transformation with Eudoraenol Synthase Gene Eng_Ecoli->Transform Culture_Induce Cultivation and IPTG Induction Transform->Culture_Induce Harvest_Ecoli Cell Harvesting Culture_Induce->Harvest_Ecoli Lipid_Extraction Total Lipid Extraction Harvest_Ecoli->Lipid_Extraction Culture_Eadriatica Cultivation of E. adriatica Harvest_Eadriatica Cell Harvesting Culture_Eadriatica->Harvest_Eadriatica Harvest_Eadriatica->Lipid_Extraction Derivatization Derivatization (TMS) Lipid_Extraction->Derivatization NMR NMR Analysis Lipid_Extraction->NMR For structural elucidation GCMS GC-MS Analysis Derivatization->GCMS

General experimental workflow for the production and analysis of arborane triterpenoids.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, triterpenoids require derivatization prior to GC-MS analysis.

  • Derivatization: The dried lipid extract is derivatized to their trimethylsilyl (B98337) (TMS) ethers. This is achieved by reacting the extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine. The reaction is typically carried out at 60-70°C for 30-60 minutes.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280-300°C.

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 300-320°C, and hold for 10-20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Identification: Eudoraenol and adriaticol TMS ethers can be identified based on their retention times and mass spectra, which should be compared to authentic standards or published data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of novel arborane triterpenoids, NMR spectroscopy is essential.

  • Purification: The compounds of interest need to be purified from the total lipid extract, typically using a combination of column chromatography (e.g., silica (B1680970) gel) and high-performance liquid chromatography (HPLC).

  • NMR Analysis: The purified compounds are dissolved in a suitable deuterated solvent (e.g., CDCl₃). A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the complete chemical structure and stereochemistry of the molecules.

Future Outlook

The discovery of arborane triterpenoid biosynthesis in a bacterium has significant implications. It challenges the long-held view of this compound as an exclusive biomarker for angiosperms and suggests that other microbial sources may exist in various environments. For the biotechnology and pharmaceutical sectors, the identification of the bacterial eudoraenol synthase provides a new enzymatic tool for the potential production of this compound and other valuable triterpenoids in engineered microbial hosts. Further research is needed to explore the diversity of these enzymes in other bacteria and to optimize microbial production systems for high-titer yields. The biological function of these compounds in bacteria also remains an open and intriguing area of investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isoarborinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found predominantly in higher plants. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiamoebic and antiadipogenic activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its role in the LKB1-AMPK signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic research.

Physical and Chemical Properties

This compound is a white, solid powder with a defined molecular structure and specific physicochemical characteristics. These properties are crucial for its identification, purification, and formulation in research and development settings.

PropertyValueReference(s)
Molecular Formula C₃₀H₅₀O[1]
Molecular Weight 426.72 g/mol [1]
Appearance Solid powder[1]
Melting Point 294-294.5 °C[2]
Solubility Practically insoluble in water.[2]
Optical Rotation [α]D +47 (c, 0.53 in CHCl3)[2]

Spectral Data

The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Further research is required to obtain and fully assign the 1H and 13C NMR spectra of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of triterpenoids like this compound typically results in complex fragmentation patterns due to the stability of the pentacyclic core and the propensity for rearrangements. The molecular ion peak (M+) at m/z 426 is often observed, albeit sometimes with low intensity.

Key Fragmentation Pathways for Triterpenoids:

  • Loss of Water: A prominent peak corresponding to [M-18]+ is frequently observed due to the elimination of the hydroxyl group.

  • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring is a characteristic fragmentation pathway for many pentacyclic triterpenoids, yielding diagnostic fragment ions.[3][4] The specific m/z values of these fragments can help in identifying the substitution pattern on the A and B rings.

  • Side Chain Fragmentation: Cleavage of the isopropyl group at C-21 can also occur.

A characteristic mass fragment peak for TMS-derivatized this compound has been reported at m/z = 241.[1]

A detailed high-resolution mass spectrum and fragmentation analysis of underivatized this compound would be a valuable addition to the existing analytical data.

Experimental Protocols

Isolation and Purification of this compound from Petiveria alliacea

This compound can be isolated from the leaves of Petiveria alliacea. The following protocol is a generalized procedure based on common phytochemical extraction and purification techniques.

Workflow for this compound Isolation

G start Dried Leaves of Petiveria alliacea maceration Maceration with Methanol (B129727) start->maceration filtration Filtration and Concentration maceration->filtration fractionation Solvent-Solvent Partitioning (n-hexane, EtOAc, MeOH) filtration->fractionation column Silica (B1680970) Gel Column Chromatography (Hexane Fraction) fractionation->column Hexane Fraction hplc Preparative HPLC (Sub-fractions) column->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction:

    • Air-dry the leaves of Petiveria alliacea at room temperature.

    • Macerate the dried and powdered leaves with methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.[5][6]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate (B1210297).

    • Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, and remaining methanol-water) to dryness. The n-hexane fraction is reported to be rich in this compound.[7]

  • Column Chromatography:

    • Subject the n-hexane fraction to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate spray reagent (e.g., ceric sulfate).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis of a small aliquot).

    • Further purify the enriched fraction using preparative HPLC on a C18 column.

    • Use a mobile phase of methanol and water, with a suitable gradient, to achieve baseline separation of this compound.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Assessment of Antiadipogenic Activity in 3T3-L1 Cells

The antiadipogenic potential of this compound can be evaluated by its ability to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Experimental Workflow for Antiadipogenic Assay

G start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (DMI cocktail) confluence->induction treatment Treat with this compound induction->treatment staining Oil Red O Staining treatment->staining After 7-10 days quantification Quantify Lipid Accumulation staining->quantification

Caption: Workflow for assessing the antiadipogenic activity of this compound.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in 24-well plates and grow until they reach confluence.

    • Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (DMI cocktail).

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) from Day 0 of differentiation.

    • Include a vehicle control (solvent only) in parallel.

  • Oil Red O Staining for Lipid Accumulation:

    • On Day 7 or 10, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.[8]

    • Wash the cells with water and then with 60% isopropanol (B130326) for 5 minutes.[8]

    • Stain the cells with a freshly prepared and filtered Oil Red O working solution (0.3-0.5% Oil Red O in 60% isopropanol) for 15-20 minutes at room temperature.[2][8]

    • Wash the cells extensively with water to remove unbound stain.

    • Visualize and photograph the lipid droplets under a microscope.

  • Quantification of Lipid Accumulation:

    • After imaging, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

    • Measure the absorbance of the eluted dye at a wavelength of 490-520 nm using a spectrophotometer.[9]

Signaling Pathway Analysis: LKB1-AMPK Pathway

This compound has been shown to exert its antiadipogenic effects by activating the LKB1-AMPK signaling pathway. This can be investigated by measuring the phosphorylation status of LKB1 and AMPK using Western blotting.

LKB1-AMPK Signaling Pathway

G This compound This compound lkb1 LKB1 This compound->lkb1 Activates p_lkb1 p-LKB1 (Active) lkb1->p_lkb1 Phosphorylation ampk AMPK p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation p_lkb1->ampk Activates adipogenesis Adipogenesis p_ampk->adipogenesis Inhibits

Caption: this compound activates the LKB1-AMPK signaling cascade to inhibit adipogenesis.

Western Blot Protocol for LKB1 and AMPK Phosphorylation

Methodology:

  • Protein Extraction:

    • Culture and differentiate 3T3-L1 cells with and without this compound treatment as described in section 3.2.

    • On the desired day of analysis (e.g., Day 7 or 10), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-LKB1 (Ser428), total LKB1, phospho-AMPKα (Thr172), and total AMPKα. Use a loading control antibody such as β-actin or GAPDH to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control.

Conclusion

This compound presents a compelling case for further investigation as a bioactive natural product. This guide has summarized its key physical and chemical properties and provided detailed experimental protocols to facilitate its study. The elucidation of its role in the LKB1-AMPK signaling pathway opens avenues for exploring its therapeutic potential in metabolic disorders. Future research should focus on obtaining a complete set of spectral data for this compound and further exploring its mechanism of action in various biological systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoarborinol and its Diagenetic Product Arborane

This guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) this compound and its geologically significant diagenetic product, arborane. It covers their chemical properties, natural occurrence, biosynthetic and diagenetic pathways, analytical methodologies, and biological significance, tailored for a scientific audience.

Introduction: Unveiling this compound and Arborane

This compound is a pentacyclic triterpenoid, a 30-carbon isoprenoid compound, that is widely produced by angiosperms (flowering plants) and has more recently been discovered in marine bacteria.[1][2] Its diagenetic end product, arborane, is preserved in the geologic record and serves as a crucial biomarker.[1] The presence of arborane in ancient sediments, predating the emergence of flowering plants, has pointed to a microbial origin for its precursor, a long-standing mystery that recent discoveries have begun to solve.[1][2]

From a biochemical perspective, the enzyme responsible for this compound synthesis is thought to represent an evolutionary link between the hopanol-producing enzymes in bacteria and the sterol-producing enzymes in eukaryotes.[1] For drug development professionals, pentacyclic triterpenoids as a class are of significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4][5] this compound itself has demonstrated specific biological activities, such as antiamoebic effects.[6]

Chemical Structure and Properties

This compound is a hydrocarbon molecule characterized by four cyclohexane (B81311) rings and one cyclopentane (B165970) ring.[1] During diagenesis, a series of chemical alterations in the sedimentary environment transforms this compound into the more stable, fully saturated arborane.[1][7] This process primarily involves the loss of the hydroxyl group and the saturation of the double bond.

Table 1: Chemical Properties of this compound and Arborane

PropertyThis compoundArborane
Chemical Formula C30H50O[1]C30H52[7]
Molar Mass 426.729 g·mol−1[1]412.746 g·mol−1[7]
IUPAC Name 5α-Arborin-9(11)-en-3β-ol[1](3S,3aS,5aS,5bR,7aS,11aR,11bS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,11b,12,13,13b-hexadecahydrocyclopenta[a]chrysene[7]
PubChem CID 12305182[8]12305171[9]
Key Structural Features Pentacyclic triterpenoid with a C3-hydroxyl group and a C9(11) double bond.Saturated pentacyclic triterpene hydrocarbon.[7]

Natural Sources and Biosynthesis

Natural Occurrence

Historically, this compound was considered a biomarker for higher plants, as its known distribution was limited to certain angiosperms, such as those in the Gramineae family.[1] However, the detection of its diagenetic product, arborane, in Permian and Triassic sediments—long before the evolution of angiosperms—suggested the existence of a microbial source.[1][2][10] This was confirmed by the discovery of this compound-like lipids, named eudoraenol and adriaticol, produced by the marine bacterium Eudoraea adriatica.[2][10]

Biosynthesis of this compound

In plants, the biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenes.[1][11] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), this compound synthase. The process involves a chair-boat-chair conformational folding of the substrate, which is an intermediate mechanism between the all-chair conformation used by bacterial squalene-hopene cyclase (SHC) and the chair-boat-chair conformation used by eukaryotic oxidosqualene cyclases (OSC) for sterol synthesis.[1]

This compound Biosynthesis cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes Squalene Squalene 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene->2_3_Oxidosqualene Squalene Epoxidase (SQE) This compound This compound 2_3_Oxidosqualene->this compound this compound Synthase (OSC) SQE SQE OSC OSC Diagenesis of this compound cluster_process Geochemical Processes This compound This compound (C30H50O) Intermediate Unsaturated Arborane Intermediate This compound->Intermediate Defunctionalization (Loss of -OH group) Arborane Arborane (C30H52) Intermediate->Arborane Hydrogenation (Saturation of C=C bond) Defunctionalization Defunctionalization Hydrogenation Hydrogenation Experimental Workflow cluster_sample Sample Preparation cluster_purification Purification & Analysis Sample Biological or Geological Sample Extraction Solvent Extraction (e.g., Bligh-Dyer) Sample->Extraction TLC Total Lipid Extract Extraction->TLC Column Column Chromatography (HPLC) TLC->Column Fractions Fractionation (Saturates, Aromatics, Polars) Column->Fractions Derivatization Derivatization (for this compound) Fractions->Derivatization Polar Fraction GCMS GC/MS Analysis Fractions->GCMS Aromatic Fraction Derivatization->GCMS

References

The Evolutionary Crossroads of Triterpenoid Biosynthesis: An In-depth Technical Guide to Isoarborinol Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarborinol synthase, a key enzyme in the vast and diverse class of oxidosqualene cyclases (OSCs), represents a fascinating juncture in the evolution of triterpenoid (B12794562) biosynthesis. This technical guide provides a comprehensive overview of the evolutionary significance of this compound synthase, detailing its phylogenetic placement, catalytic mechanism, and the methodologies employed for its characterization. The discovery of analogous enzymes in bacteria suggests a remarkable case of convergent evolution, challenging previous notions of its exclusive origin in higher plants and opening new avenues for drug discovery and synthetic biology. This document presents quantitative data on related enzymes to provide a comparative context, details experimental protocols for researchers, and visualizes key pathways and workflows to facilitate a deeper understanding of this pivotal enzyme.

Introduction: The Significance of this compound Synthase in Evolution and Bioprospecting

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug development. The biosynthesis of these complex molecules is initiated by oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization of the linear substrate 2,3-oxidosqualene (B107256) into various polycyclic skeletons. Among these, this compound synthase holds a unique evolutionary position.

Initially identified in angiosperms, this compound was considered a biomarker for higher plants.[1] However, the discovery of arborane, the diagenetic product of this compound, in sediments predating the emergence of flowering plants hinted at a more ancient origin.[1][2] This was later substantiated by the identification of an this compound-like synthase in the marine bacterium Eudoraea adriatica, suggesting that the capacity to produce this pentacyclic triterpenoid evolved independently in both prokaryotes and eukaryotes.[3][4] This convergent evolution underscores the functional importance of this compound, likely as a membrane-stabilizing agent analogous to sterols in eukaryotes and hopanoids in bacteria.[3]

From a drug development perspective, the unique pentacyclic scaffold of this compound and its derivatives presents a promising starting point for the synthesis of novel therapeutic agents. Understanding the structure, function, and evolution of this compound synthase is therefore crucial for harnessing its potential in synthetic biology and metabolic engineering to produce these valuable compounds.

Phylogenetic and Evolutionary Context

This compound synthase belongs to the family of oxidosqualene cyclases (OSCs), which are responsible for the cyclization of 2,3-oxidosqualene into a vast array of triterpenoid and steroid skeletons. Phylogenetic analyses of OSCs from diverse plant species reveal distinct clades corresponding to the synthesis of different core skeletons, such as cycloartenol (B190886) (a precursor to sterols), lupeol, and β-amyrin.[1][5]

The evolutionary significance of this compound synthase lies in its proposed role as a link between bacterial hopanoid cyclases and eukaryotic sterol synthases.[1] While phylogenetic analyses suggest a common ancestor for squalene-hopene cyclases (SHC) and OSCs, the catalytic mechanism of this compound synthase exhibits features of both.[1]

evolutionary_relationships Squalene-Hopene Cyclase (SHC) Squalene-Hopene Cyclase (SHC) Hopanoids (Pentacyclic) Hopanoids (Pentacyclic) Squalene-Hopene Cyclase (SHC)->Hopanoids (Pentacyclic) Bacterial this compound-like Synthase Bacterial this compound-like Synthase Plant this compound Synthase Plant this compound Synthase Bacterial this compound-like Synthase->Plant this compound Synthase Convergent Evolution This compound-like Triterpenoids (Pentacyclic) This compound-like Triterpenoids (Pentacyclic) Bacterial this compound-like Synthase->this compound-like Triterpenoids (Pentacyclic) This compound (Pentacyclic) This compound (Pentacyclic) Plant this compound Synthase->this compound (Pentacyclic) Sterol Synthases (e.g., Cycloartenol Synthase) Sterol Synthases (e.g., Cycloartenol Synthase) Sterols (Tetracyclic) Sterols (Tetracyclic) Sterol Synthases (e.g., Cycloartenol Synthase)->Sterols (Tetracyclic) Squalene Squalene Squalene->Squalene-Hopene Cyclase (SHC) all-chair conformation 2,3-Oxidosqualene 2,3-Oxidosqualene 2,3-Oxidosqualene->Bacterial this compound-like Synthase chair-boat-chair conformation 2,3-Oxidosqualene->Plant this compound Synthase chair-boat-chair conformation 2,3-Oxidosqualene->Sterol Synthases (e.g., Cycloartenol Synthase) chair-boat-chair conformation

Quantitative Data and Enzymatic Properties

While detailed kinetic data for this compound synthase is not extensively reported in the literature, analysis of related oxidosqualene cyclases provides a valuable comparative framework. The tables below summarize typical kinetic parameters and product distributions for various plant OSCs.

Table 1: Comparative Kinetic Parameters of Plant Oxidosqualene Cyclases

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Vmax (nmol/mg/h)Reference
β-Amyrin SynthaseArabidopsis thaliana2,3-Oxidosqualene15.20.23-(Fazio et al., 2004)
Lupeol SynthaseArabidopsis thaliana2,3-Oxidosqualene10.50.19-(Fazio et al., 2004)
Cycloartenol SynthaseArabidopsis thaliana2,3-Oxidosqualene25-1.2(Corey et al., 1993)
This compound SynthaseOryza sativa2,3-OxidosqualeneNot ReportedNot ReportedNot Reported

Table 2: Product Distribution of Selected Plant Oxidosqualene Cyclases

EnzymeSource OrganismMajor Product(s)Minor Product(s)Reference
AtOSC1Arabidopsis thalianaβ-Amyrinα-Amyrin(Husselstein-Muller et al., 2001)
LjLUP1Lotus japonicusLupeolβ-Amyrin(Krokida et al., 2013)
OsIASOryza sativaThis compoundNot Reported(Guo et al., 2012)
NaOSC1Nicotiana attenuataLupeol, Dammarenediol II3-alpha,20-lupanediol, and others[6]
NaOSC2Nicotiana attenuataβ-Amyrin-[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound synthase. These protocols are based on established methods for other plant oxidosqualene cyclases and can be adapted for this compound synthase.

Heterologous Expression and Purification of this compound Synthase

Objective: To produce and purify recombinant this compound synthase for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequence of this compound synthase (e.g., from Oryza sativa) with codon optimization for expression in Escherichia coli or Saccharomyces cerevisiae.

    • Clone the synthesized gene into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) containing a purification tag (e.g., His-tag).

  • Heterologous Expression in E. coli:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

expression_purification_workflow Gene Synthesis & Cloning Gene Synthesis & Cloning Transformation into E. coli Transformation into E. coli Gene Synthesis & Cloning->Transformation into E. coli Cell Culture & Induction Cell Culture & Induction Transformation into E. coli->Cell Culture & Induction Cell Harvest & Lysis Cell Harvest & Lysis Cell Culture & Induction->Cell Harvest & Lysis Clarification of Lysate Clarification of Lysate Cell Harvest & Lysis->Clarification of Lysate Affinity Chromatography Affinity Chromatography Clarification of Lysate->Affinity Chromatography Elution of Purified Protein Elution of Purified Protein Affinity Chromatography->Elution of Purified Protein SDS-PAGE Analysis SDS-PAGE Analysis Elution of Purified Protein->SDS-PAGE Analysis

Enzyme Activity Assay

Objective: To determine the catalytic activity of the purified this compound synthase.

Methodology:

  • Substrate Preparation:

    • Prepare a stock solution of 2,3-oxidosqualene in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified enzyme, and the 2,3-oxidosqualene substrate.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding a quenching solution (e.g., ethanol or acetone).

  • Product Extraction and Analysis:

    • Extract the triterpenoid products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Dry the organic extract under a stream of nitrogen.

    • Derivatize the products if necessary (e.g., silylation for GC-MS analysis).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

Phylogenetic Analysis

Objective: To determine the evolutionary relationship of this compound synthase with other oxidosqualene cyclases.

Methodology:

  • Sequence Retrieval:

    • Obtain the amino acid sequences of this compound synthase and other known OSCs from public databases like NCBI GenBank.

  • Multiple Sequence Alignment:

    • Perform a multiple sequence alignment of the retrieved sequences using software such as ClustalW or MAFFT.[7]

  • Phylogenetic Tree Construction:

    • Construct a phylogenetic tree using methods like Neighbor-Joining (NJ) or Maximum Likelihood (ML) implemented in software packages like MEGA or PhyML.[7][8]

    • Assess the statistical reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).[7]

Downstream Metabolic Pathways and Biological Functions

The biosynthesis of this compound from 2,3-oxidosqualene is a single, albeit complex, cyclization step. The subsequent metabolism of this compound and other pentacyclic triterpenoids typically involves a series of modifications that increase their structural diversity and biological activity.[9][10] These modifications are primarily catalyzed by two major enzyme families:

  • Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce hydroxyl groups and other oxidative modifications to the triterpenoid backbone.

  • UDP-dependent Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the hydroxylated triterpenoid core, forming saponins.

While a specific downstream pathway for this compound has not been fully elucidated, it is hypothesized to undergo similar modifications to produce a variety of derivatives with potentially diverse biological functions, such as defense against pathogens and herbivores.

downstream_metabolism 2,3-Oxidosqualene 2,3-Oxidosqualene This compound Synthase This compound Synthase 2,3-Oxidosqualene->this compound Synthase This compound This compound This compound Synthase->this compound CYP450s CYP450s This compound->CYP450s Oxidation Hydroxylated this compound Hydroxylated this compound CYP450s->Hydroxylated this compound UGTs UGTs Hydroxylated this compound->UGTs Glycosylation This compound Saponins This compound Saponins UGTs->this compound Saponins

Conclusion and Future Perspectives

This compound synthase stands as a testament to the intricate and often convergent evolutionary pathways that shape the chemical diversity of the natural world. Its presence in both plants and bacteria highlights its fundamental biological role and offers exciting opportunities for biotechnological applications. Future research should focus on several key areas:

  • Detailed Kinetic and Structural Studies: Elucidating the precise kinetic parameters and obtaining a crystal structure of this compound synthase will provide invaluable insights into its catalytic mechanism and substrate specificity.

  • Exploration of Downstream Pathways: Metabolomic studies on this compound-producing organisms are needed to identify the downstream modifications and final bioactive products derived from this core scaffold.

  • Metabolic Engineering: Leveraging the knowledge of this compound synthase and its related pathways will enable the development of microbial cell factories for the sustainable production of valuable triterpenoids for pharmaceutical and other industrial applications.

The continued exploration of this compound synthase and its evolutionary context will undoubtedly contribute to our fundamental understanding of enzyme evolution and provide a powerful tool for the discovery and production of novel bioactive compounds.

References

The Enigmatic Role of Isoarborinol in Plant Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biological role of isoarborinol, a pentacyclic triterpenoid (B12794562), within plant membranes. While direct experimental evidence remains nascent, this document synthesizes existing knowledge on its biosynthesis, structure, and hypothesized functions, drawing parallels with well-studied phytosterols (B1254722). It further outlines experimental protocols for its study and presents visual workflows and logical models to guide future research.

Introduction to this compound

This compound (C₃₀H₅₀O) is a pentacyclic triterpenoid alcohol found in select species of flowering plants (angiosperms), notably within the epicuticular wax of some.[1] Its rigid, sterol-like structure has led to the hypothesis that it plays a role in modulating the physical properties of plant membranes, similar to other plant sterols and hopanols.[2] Historically, this compound and its diagenetic product, arborane, have been utilized as biomarkers for the presence of higher plants in geological sediments.[1][3] However, the discovery of this compound-like molecules in bacteria has added complexity to its exclusive association with angiosperms.[3]

From a structural standpoint, this compound is similar to other plant triterpenoids such as lupeol, with the primary distinction being the position of the isobutyl group on the cyclopentane (B165970) ring.[2] This structural similarity to cholesterol and other phytosterols is the foundation for its presumed function in biological membranes.

Biosynthesis of this compound

The biosynthesis of this compound, like other triterpenoids, follows the isoprenoid pathway. The key steps, elucidated through studies in various plants, are outlined below. The initial stages leading to the precursor 2,3-oxidosqualene (B107256) are common to the synthesis of all sterols and triterpenoids in plants.[4][5]

A pivotal step in the specific synthesis of this compound is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme This compound synthase . The gene encoding this enzyme, OsOSC12, has been identified in rice (Oryza sativa).[6] This discovery provides a genetic tool for studying the production and potential roles of this compound.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene Multiple Steps oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase This compound This compound oxidosqualene->this compound This compound Synthase (OsOSC12) other_triterpenoids Other Triterpenoids oxidosqualene->other_triterpenoids Other Oxidosqualene Cyclases sterols Plant Sterols (e.g., β-sitosterol) oxidosqualene->sterols Cycloartenol Synthase, etc.

Figure 1. Simplified biosynthesis pathway of this compound and other triterpenoids/sterols from Acetyl-CoA.

Hypothesized Role of this compound in Plant Membranes

Direct experimental data on the function of this compound within plant membranes is currently lacking. However, based on its structural analogy to other well-characterized phytosterols, its primary role is hypothesized to be the modulation of membrane fluidity and the organization of membrane microdomains.

Modulation of Membrane Fluidity

Plant membranes must maintain an optimal level of fluidity to ensure the proper functioning of embedded proteins and to adapt to environmental stresses such as temperature fluctuations.[7][8] Sterols and other rigid, planar molecules insert themselves into the lipid bilayer, where they have a dual effect on fluidity:

  • At higher temperatures , they decrease membrane fluidity by restricting the movement of fatty acyl chains, preventing the membrane from becoming too fluid.

  • At lower temperatures , they increase membrane fluidity by disrupting the tight packing of phospholipids, thus preventing the membrane from becoming a gel-like solid.

This "fluidity buffering" capacity is crucial for plant survival. Given this compound's rigid pentacyclic structure, it is plausible that it functions in a similar manner to other phytosterols.

Hypothesized Effect of this compound on Membrane Fluidity cluster_high_temp High Temperature cluster_low_temp Low Temperature ht_membrane Membrane without this compound (Excessively Fluid) ht_membrane_with Membrane with this compound (Fluidity Buffered) lt_membrane Membrane without this compound (Gel-like, Rigid) lt_membrane_with Membrane with this compound (Fluidity Maintained) This compound This compound This compound->ht_membrane_with Restricts Acyl Chain Motion This compound->lt_membrane_with Disrupts Phospholipid Packing

Figure 2. Logical diagram illustrating the hypothesized fluidity-buffering role of this compound in plant membranes at varying temperatures.

Formation of Lipid Rafts

Plant plasma membranes are not homogenous structures but contain specialized microdomains known as lipid rafts.[9] These are dynamic assemblies of sterols and sphingolipids that form ordered, less fluid regions within the more fluid bulk membrane. Lipid rafts are crucial for various cellular processes, including signal transduction and protein trafficking.

Phytosterols are key components in the formation and stability of these microdomains.[10] It is conceivable that this compound, with its sterol-like structure, could also participate in the formation of lipid rafts, thereby influencing cellular signaling and transport processes.

Quantitative Data on Phytosterol Effects on Membranes

While quantitative data for this compound is unavailable, the effects of other major plant sterols on membrane properties have been studied. The following table summarizes these findings, which can serve as a proxy for the potential effects of this compound.

Membrane PropertyPhytosterol(s)Observed EffectQuantitative FindingReference(s)
Membrane Thickness Sitosterol, StigmasterolIncreased membrane thicknessMembranes with phytosterols have a larger thickness value compared to phytosterol-free membranes.[11][12]
Area per Lipid Sitosterol, StigmasterolDecreased area per lipid (increased packing)Average area of PLPE, POPC, and PSM was 0.49, 0.52, and 0.50 nm² respectively in the presence of phytosterols.[11][12]
Membrane Fluidity General PhytosterolsDecreased fluidity (increased order)Phytosterols encourage denser packing and increased chain order.[10][11]
Permeability General PhytosterolsDecreased permeability to small solutesSterol content regulates membrane permeability.[10]

Experimental Protocols for the Study of this compound

The study of this compound in plant membranes requires a multi-step approach, from extraction to biophysical analysis. The following outlines a general experimental workflow.

Extraction and Purification of this compound
  • Plant Material Preparation : Fresh or freeze-dried plant tissue known to contain this compound (e.g., from the family Gramineae) is ground to a fine powder.

  • Lipid Extraction : Total lipids are extracted using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.

  • Saponification : To hydrolyze esterified triterpenoids and fatty acids, the lipid extract is saponified using alcoholic potassium hydroxide.

  • Fractionation : The non-saponifiable lipid fraction, containing free sterols and triterpenoids, is extracted with a non-polar solvent like n-hexane.

  • Chromatographic Separation : this compound is isolated from the triterpenoid fraction using techniques such as column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) for final purification.[11][13][14]

Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Purified this compound is derivatized (e.g., silylated) and analyzed by GC-MS to confirm its identity based on its mass spectrum and retention time compared to an authentic standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used for the structural elucidation of the isolated compound.[11][13]

Analysis of Membrane Effects
  • Model Membrane Preparation : Liposomes (artificial vesicles) are prepared from a defined phospholipid composition (e.g., phosphatidylcholine) with and without the incorporation of purified this compound at varying molar ratios.

  • Fluorescence Anisotropy : To assess membrane fluidity, a fluorescent probe (e.g., DPH or TMA-DPH) is incorporated into the liposomes. The fluorescence anisotropy is measured at different temperatures. An increase in anisotropy indicates a decrease in membrane fluidity.

  • Differential Scanning Calorimetry (DSC) : DSC can be used to measure the effect of this compound on the phase transition temperature of the lipid bilayer.

Experimental Workflow for this compound Analysis cluster_analysis Analysis cluster_biophysical Biophysical Assays plant_material Plant Material (e.g., Gramineae) extraction Total Lipid Extraction (Bligh-Dyer) plant_material->extraction saponification Saponification extraction->saponification fractionation Fractionation (Non-saponifiable lipids) saponification->fractionation hplc HPLC Purification fractionation->hplc isoarborinol_pure Purified this compound hplc->isoarborinol_pure gcms GC-MS (Identification) isoarborinol_pure->gcms nmr NMR (Structure Elucidation) isoarborinol_pure->nmr model_membranes Model Membrane (Liposomes + this compound) isoarborinol_pure->model_membranes fluorescence Fluorescence Anisotropy (Fluidity Measurement) model_membranes->fluorescence dsc DSC (Phase Transition) model_membranes->dsc

Figure 3. A general experimental workflow for the extraction, identification, and biophysical analysis of this compound from plant sources.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its prevalence in certain plant taxa and its structural similarity to membrane-active sterols. While its definitive biological role in plant membranes is yet to be experimentally confirmed, the existing evidence strongly suggests a function in modulating membrane fluidity and organization.

Future research should focus on:

  • In vivo localization studies : Utilizing advanced microscopy techniques to determine the subcellular localization of this compound in plant cells.

  • Genetic studies : Employing knockout or overexpression mutants of this compound synthase in model plants like rice to investigate the physiological consequences of altered this compound levels, particularly in response to abiotic stress.

  • Biophysical studies : Conducting detailed biophysical analyses using model membranes that mimic the composition of plant plasma membranes to precisely quantify the effects of this compound on membrane properties.

A deeper understanding of this compound's function could have implications for crop science, particularly in developing plants with enhanced resilience to environmental stresses, and may offer insights for the development of new drugs that target membrane properties.

References

Isoarborinol as a Biomarker for Higher Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoarborinol, a pentacyclic triterpenoid (B12794562), has long been utilized as a molecular biomarker to trace the input of higher plants (angiosperms) into sedimentary records. Its presence in sediments has been interpreted as an indicator of terrestrial ecosystems dominated by flowering plants. However, recent discoveries have introduced complexities to this interpretation, necessitating a more nuanced understanding of its biosynthesis, distribution, and diagenesis. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its biochemical origins, analytical methodologies for its detection, and a critical evaluation of its utility in palaeoenvironmental reconstructions and potentially in drug discovery. While direct quantitative data for this compound is not abundant in publicly accessible literature, this guide presents representative data for analogous compounds to illustrate analytical outputs.

Introduction to this compound

This compound (5α-Arborin-9(11)-en-3β-ol) is a 30-carbon isoprenoid compound characterized by a pentacyclic skeleton.[1] For many years, its known biological sources were limited to a select number of angiosperm families, most notably the grass family (Gramineae, also known as Poaceae).[1] This restricted distribution led to its widespread use as a specific biomarker for higher plants in geochemical studies.[1] Upon deposition in sediments, this compound undergoes diagenesis, losing its hydroxyl group to form the more stable, fully saturated arborane, which is the compound typically identified in ancient geological samples.[1]

The utility of this compound as a definitive biomarker for angiosperms has been challenged by the discovery of this compound-like molecules, named eudoraenol and adriaticol, in the marine bacterium Eudoraea adriatica. This finding suggests that microbial sources for arborane precursors may exist, complicating the interpretation of arborane in sediments that predate the evolution of flowering plants.

Data Presentation: Quantitative Analysis of Triterpenoids

Table 1: Representative Content of Pentacyclic Triterpenoids in Various Plant Species

Plant SpeciesFamilyTissueTriterpenoidConcentration (µg/g dry weight)Reference
Betula pubescensBetulaceaeBarkBetulin220,000(Source: Falev et al., 2020)
Malus domesticaRosaceaePeelUrsolic Acid8,300(Source: He & Liu, 2007)
Olea europaeaOleaceaeLeafOleanolic Acid5,500(Source: Sánchez-Moya et al., 2017)
Sphagnum sp.SphagnaceaeWholeUrsolic Acid15(Source: Anikeenko et al., 2020)
Sphagnum sp.SphagnaceaeWholeα-amyrin12(Source: Anikeenko et al., 2020)

Note: This table presents data for common pentacyclic triterpenoids to exemplify the range of concentrations found in plant tissues. Specific quantitative data for this compound is limited.

Table 2: Representative Concentration of Arborane and Hopane Biomarkers in Sedimentary Records

LocationFormationAgeBiomarkerConcentration (ng/g Total Organic Carbon)Reference
Meishan, ChinaYinkeng FormationPermian-Triassic BoundaryC30 Moretane/Hopane Ratio*Elevated(Source: Nabbefeld et al., 2010)
Alboran SeaHolocene SedimentsHolocenen-nonacosane50 - 250(Source: Fabrés et al., 2002)
Campos Basin, BrazilLate Pleistocene SedimentsLate PleistoceneSterols71 - 9,320(Source: de Souza et al., 2011)
Tampa Bay, USAMangrove SedimentsModernCarbon94,000,000 - 163,000,000(Source: Radabaugh et al., 2019)

Note: Quantitative data for arborane is often reported as a ratio to its stereoisomer, hopane. This table includes data for other relevant lipid biomarkers to provide context on typical concentrations in sediments.

Biosynthesis of this compound

The biosynthesis of this compound in higher plants initiates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These units are sequentially condensed to form the 30-carbon acyclic precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene. The final and key step is the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), this compound synthase, to form the pentacyclic structure of this compound. In rice (Oryza sativa), this enzyme has been identified as OsOSC12.

Isoarborinol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Isoprenoid Isoprenoid Synthesis cluster_Cyclization Cyclization Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase IPP_DMAPP IPP + DMAPP Geranyl-PP Geranyl-PP IPP_DMAPP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound synthase (e.g., OsOSC12)

Fig. 1: Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable identification and quantification of this compound and its diagenetic products. The following sections outline generalized methodologies for extraction and analysis.

Extraction of this compound from Plant Material

This protocol is adapted from standard methods for triterpenoid extraction from plant tissues.

  • Sample Preparation:

    • Collect fresh plant material (e.g., leaves, stems).

    • Wash with deionized water to remove debris.

    • Freeze-dry the material to a constant weight.

    • Grind the dried material into a fine powder using a mortar and pestle or a mill.

  • Solvent Extraction:

    • Weigh approximately 10 g of the powdered plant material into a flask.

    • Add 100 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Liquid-Liquid Partitioning:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

    • Resuspend the residue in 50 mL of n-hexane.

    • Transfer the solution to a separatory funnel.

    • Wash the n-hexane phase three times with 50 mL of a 1:1 (v/v) mixture of methanol and water to remove polar impurities.

    • Collect the n-hexane phase containing the lipids.

  • Saponification (Optional, to hydrolyze esters):

    • Evaporate the n-hexane.

    • Add 50 mL of 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol.

    • Reflux the mixture for 2 hours.

    • Allow to cool and transfer to a separatory funnel.

    • Add 50 mL of deionized water and 50 mL of n-hexane.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper n-hexane layer (containing the neutral lipids, including this compound).

    • Repeat the n-hexane extraction twice more.

    • Combine the n-hexane extracts and wash with deionized water until the washings are neutral.

  • Purification:

    • Dry the n-hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the total neutral lipid fraction.

    • Further purify the this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

Extraction of Arborane from Sediment Samples

This protocol is a generalized method for extracting lipid biomarkers from geological matrices.

  • Sample Preparation:

    • Freeze-dry the sediment sample to a constant weight.

    • Grind the sample to a fine powder using a mortar and pestle.

  • Soxhlet Extraction:

    • Place approximately 20 g of the powdered sediment in a pre-extracted cellulose (B213188) thimble.

    • Add an internal standard (e.g., 5α-cholestane) for quantification.

    • Extract the sample in a Soxhlet apparatus for 72 hours using a 2:1 (v/v) mixture of DCM and MeOH.

  • Fractionation:

    • Concentrate the extract using a rotary evaporator.

    • Activate copper filings with hydrochloric acid and add to the extract to remove elemental sulfur.

    • Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography on silica gel. Elute sequentially with n-hexane, a mixture of n-hexane and DCM, and a mixture of DCM and MeOH. Arborane will be present in the aliphatic fraction.

  • Urea (B33335) Adduction (Optional, to separate n-alkanes):

    • To concentrate the branched and cyclic alkanes, the aliphatic fraction can be treated with urea in methanol. n-Alkanes will form adducts and precipitate, leaving the non-adducted fraction enriched in biomarkers like arborane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Derivatization (for this compound):

    • To increase volatility and thermal stability, the hydroxyl group of this compound must be derivatized before GC-MS analysis.

    • To a dried aliquot of the purified extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 70°C for 1 hour.

    • Evaporate the reagent under a stream of nitrogen and redissolve the residue in n-hexane for injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL in splitless mode.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 4°C/min to 300°C.

      • Hold at 300°C for 20 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-650.

  • Identification and Quantification:

    • Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic this compound or arborane standard. The mass spectrum of TMS-derivatized this compound will show characteristic fragment ions.

    • Quantification: Calculate the concentration based on the peak area of the analyte relative to the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_Sample Sample Collection & Preparation cluster_Extraction Extraction & Purification cluster_Analysis Analysis cluster_Data Data Interpretation Plant_Sample Plant Material (e.g., Gramineae) Plant_Prep Drying & Grinding Plant_Sample->Plant_Prep Sediment_Sample Sediment Core Sediment_Prep Freeze-drying & Grinding Sediment_Sample->Sediment_Prep Solvent_Extraction Solvent Extraction (DCM/MeOH) Plant_Prep->Solvent_Extraction Soxhlet_Extraction Soxhlet Extraction (DCM/MeOH) Sediment_Prep->Soxhlet_Extraction Purification Column Chromatography Solvent_Extraction->Purification Soxhlet_Extraction->Purification Derivatization Derivatization (TMS) Purification->Derivatization For this compound GCMS GC-MS Analysis Purification->GCMS For Arborane Derivatization->GCMS Identification Identification (Retention Time, Mass Spectra) GCMS->Identification Quantification Quantification (Internal Standard) GCMS->Quantification Interpretation Biomarker Interpretation (Source, Diagenesis) Identification->Interpretation Quantification->Interpretation

Fig. 2: General workflow for this compound/arborane biomarker analysis.
Logical Relationship of this compound Sources

Isoarborinol_Sources This compound This compound Sediments Sedimentary Record This compound->Sediments Deposition Higher_Plants Higher Plants (Angiosperms, e.g., Gramineae) Higher_Plants->this compound Biosynthesis Bacteria Bacteria (e.g., Eudoraea adriatica) Bacteria->this compound Biosynthesis of This compound-like lipids Arborane Arborane (Diagenetic Product) Sediments->Arborane Diagenesis

Fig. 3: Relationship between sources and fate of this compound.

Conclusion and Future Outlook

This compound remains a valuable biomarker for tracing the input of terrestrial organic matter from higher plants into sedimentary environments. However, the discovery of bacterial sources for similar compounds underscores the need for caution in its interpretation, particularly in pre-Cretaceous sediments. Future research should focus on:

  • Quantitative Surveys: A systematic quantitative survey of this compound concentrations across a broader range of angiosperm families is needed to refine its specificity as a biomarker.

  • Bacterial Distribution: Investigating the distribution and abundance of this compound-producing bacteria in various modern environments is crucial for understanding their potential contribution to the sedimentary record.

  • Compound-Specific Isotope Analysis: The application of compound-specific isotope analysis (CSIA) of carbon and hydrogen on arborane could help to deconvolve terrestrial versus aquatic sources.

For drug development professionals, the unique pentacyclic structure of this compound and its derivatives may present a scaffold for the development of novel therapeutic agents, an area that is currently underexplored. The elucidation of its biosynthetic pathway and the enzymes involved could also open avenues for biotechnological production of this compound and related compounds for pharmacological screening.

References

Unveiling the Amoebicidal Potential of Isoarborinol from Petiveria alliacea

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the antiamoebic properties of isoarborinol, a pentacyclic triterpenoid (B12794562) isolated from the leaves of Petiveria alliacea. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of natural compounds for the treatment of amoebiasis. We present a comprehensive summary of the quantitative data, detailed experimental protocols for the isolation and evaluation of this compound, and visualizations of the experimental workflow and potential mechanisms of action.

Quantitative Assessment of Bioactivity

The therapeutic potential of this compound and its parent extracts from Petiveria alliacea has been quantified through in vitro assays against Entamoeba histolytica. The following tables summarize the key findings, providing a clear comparison of the efficacy of different fractions and the purified compound.

Table 1: In Vitro Antiamoebic Activity of Petiveria alliacea Extracts and Fractions against E. histolytica

Extract/FractionConcentration (mg/mL)% Growth InhibitionIC50 (mg/mL)
Methanolic Extract--0.51[1][2]
Aqueous Extract1.849.7>1.8
Hexanic Fraction--0.68[1][2]
Hexanic Subfraction 12-190.874.3[1][2]-
EtOAc Fraction2.1751.28
Methanolic FractionVarious~50Not dose-dependent

Table 2: Activity of Isolated this compound against E. histolytica and its Cytotoxicity Profile

CompoundConcentration (mg/mL)% E. histolytica Growth InhibitionCell LineCytotoxicity
This compound0.0551.4[1][2]Mammalian cellsNo toxicity observed[1][2]

Experimental Protocols

This section details the methodologies for the extraction of bioactive compounds from Petiveria alliacea, the isolation of this compound, and the in vitro assays used to determine antiamoebic activity and cytotoxicity.

Extraction and Fractionation of Bioactive Compounds from P. alliacea

The initial step in the isolation of this compound involves a systematic extraction and fractionation process to separate compounds based on their polarity.

  • Plant Material Preparation: Leaves of Petiveria alliacea are collected and dried at room temperature. The dried leaves are then pulverized to a fine powder.

  • Maceration: A methanolic extract is prepared by macerating 1.8 kg of the dried leaf powder with 12 L of methanol (B129727). This process is repeated to ensure exhaustive extraction.

  • Solvent Evaporation: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Fractionation: The crude methanolic extract (133 g) is dissolved in 50 mL of methanol and adsorbed onto silica (B1680970) gel. This mixture is then packed into a column and subjected to fractionation using a sequence of solvents with increasing polarity: n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol. Each fraction is collected and concentrated.

Bioassay-Guided Isolation of this compound

The hexanic fraction, identified as the most active fraction, is further purified to isolate the active compound, this compound.

  • Column Chromatography: The hexanic fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Sub-fraction Collection: Eluted sub-fractions are collected and their antiamoebic activity is tested.

  • Identification of Active Sub-fraction: The sub-fraction exhibiting the highest antiamoebic activity (in this case, subfraction 12-19) is selected for further purification.

  • Crystallization and Identification: The active sub-fraction is further purified by techniques such as recrystallization to yield pure this compound. The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H and ¹³C NMR.

In Vitro Antiamoebic Activity Assay

The efficacy of the extracts, fractions, and pure this compound against Entamoeba histolytica is determined using a standardized in vitro assay.

  • Parasite Culture: Trophozoites of E. histolytica (strain HM1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with 10% bovine serum at 37°C.

  • Assay Preparation: In a 96-well microplate, 1 x 10⁵ trophozoites are seeded per well in fresh culture medium.

  • Treatment: The test compounds (extracts, fractions, or pure this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells include parasites with medium alone (negative control) and parasites with metronidazole (B1676534) (positive control).

  • Incubation: The microplate is incubated at 37°C for 24 to 48 hours.

  • Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done by counting viable cells using a hemocytometer and trypan blue exclusion, or by using a colorimetric assay such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the negative control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity Assay on Mammalian Cells

To assess the selectivity of the active compounds, their toxicity to mammalian cells is evaluated.

  • Cell Culture: A suitable mammalian cell line, such as Caco-2 (human colorectal adenocarcinoma cells), is cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

  • Assay Preparation: Cells are seeded in a 96-well microplate and allowed to adhere overnight.

  • Treatment: The test compounds are added to the wells at the same concentrations used in the antiamoebic assay.

  • Incubation: The plate is incubated for the same duration as the antiamoebic assay (24-48 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualized Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.

G P_alliacea Petiveria alliacea Leaves (Dried and Powdered) Maceration Maceration with Methanol P_alliacea->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Fractionation Silica Gel Column Chromatography Crude_Extract->Fractionation Hexane_Fraction Hexanic Fraction (Most Active) Fractionation->Hexane_Fraction Elute with n-hexane EtOAc_Fraction EtOAc Fraction Fractionation->EtOAc_Fraction Elute with EtOAc MeOH_Fraction Methanolic Fraction Fractionation->MeOH_Fraction Elute with Methanol Purification Bioassay-Guided Purification (Column Chromatography) Hexane_Fraction->Purification This compound Pure this compound Purification->this compound

Caption: Workflow for the extraction and isolation of this compound from P. alliacea.

G Start Start: Culture Trophozoites (E. histolytica) Seed Seed 1x10^5 Trophozoites/well in 96-well plate Start->Seed Add_Compound Add Test Compound (this compound / Extracts) Seed->Add_Compound Controls Prepare Controls (Negative: Medium, Positive: Metronidazole) Seed->Controls Incubate Incubate at 37°C for 24-48h Add_Compound->Incubate Controls->Incubate Assess Assess Viability (e.g., Trypan Blue or MTT Assay) Incubate->Assess Analyze Calculate % Inhibition and IC50 Assess->Analyze End End Analyze->End

Caption: In vitro antiamoebic activity screening workflow.

While the precise signaling pathway of this compound's antiamoebic activity has not been fully elucidated, the known mechanisms of action for pentacyclic triterpenoids against protozoa and other cells suggest several potential targets.

G This compound This compound (Pentacyclic Triterpenoid) Membrane Cell Membrane (Alteration of Integrity/Fluidity) This compound->Membrane Proteases Proteases (Inhibition of Invasion-related Enzymes) This compound->Proteases Redox Redox Homeostasis (Induction of Oxidative Stress) This compound->Redox Signaling Signaling Pathways (e.g., NF-κB Inhibition) This compound->Signaling Protein_Synth Protein Synthesis (Inhibition) This compound->Protein_Synth Cell_Death Amoebic Cell Death Membrane->Cell_Death Proteases->Cell_Death Redox->Cell_Death Signaling->Cell_Death Protein_Synth->Cell_Death

Caption: Potential mechanisms of antiamoebic action for this compound.

Discussion and Future Directions

The data presented herein demonstrate that this compound, isolated from Petiveria alliacea, exhibits significant in vitro activity against Entamoeba histolytica at concentrations that are non-toxic to mammalian cells. This favorable selectivity profile makes this compound a promising candidate for further investigation as a novel antiamoebic agent.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in E. histolytica is crucial. Studies could investigate its effects on the parasite's cytoskeleton, enzymatic activities (such as proteases and kinases), and redox metabolism.

  • In Vivo Efficacy: The promising in vitro results need to be validated in animal models of amoebiasis to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with enhanced potency and improved pharmacological properties.

References

The Occurrence of Isoarborinol in Sedimentary Rocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol, a pentacyclic triterpenoid, is a significant biomarker in geochemical and paleobotanical studies. Its presence and diagenetic products in sedimentary rocks provide valuable insights into past ecosystems and the geological history of organic matter. Initially considered an exclusive biomarker for angiosperms (flowering plants), the discovery of its diagenetic product, arborane, in sediments predating the evolution of these plants presented a geological puzzle.[1] This guide provides an in-depth technical overview of the occurrence of this compound in sedimentary rocks, its biosynthetic and diagenetic pathways, and detailed methodologies for its analysis. The surprising discovery of this compound-like compounds produced by marine bacteria has resolved the long-standing mystery of its ancient origins, confirming that microbial sources for these lipids exist.[1] This finding has significant implications for the interpretation of this compound as a biomarker, suggesting it can indicate either terrestrial input from flowering plants or the presence of specific bacterial communities.

Data Presentation: Occurrence of this compound and its Derivatives

Quantitative data on the absolute concentrations of this compound and its diagenetic products in sedimentary rocks are not commonly presented in consolidated tables in the literature. Studies often focus on the relative abundance of these biomarkers in relation to other organic compounds. The following table summarizes the qualitative occurrence and significance of this compound and its primary diagenetic product, arborane, in various sedimentary contexts.

BiomarkerSedimentary ContextGeological AgeInferred Biological SourceSignificance
This compoundRecent Sediments, Peat BogsQuaternaryAngiosperms (e.g., grasses of the Gramineae family)Indicates terrestrial input from flowering plants.
ArboraneAncient Marine & Lacustrine SedimentsPermian, Triassic, and youngerBacteria, AngiospermsPresence in pre-Cretaceous sediments points to a microbial origin.[1]
ArboraneMessel ShaleEoceneAngiospermsReflects the flora of the Eocene lake environment.

Biosynthetic Pathway of this compound

This compound is synthesized from the precursor molecule 2,3-oxidosqualene (B107256) through a complex cyclization reaction catalyzed by the enzyme this compound synthase in plants. A similar pathway exists in certain bacteria, such as Eudoraea adriatica, which produces this compound-like lipids.[1] The cyclization involves a series of carbocation intermediates, leading to the formation of the characteristic pentacyclic arborane skeleton.

This compound Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Carbocation Intermediates Protosteryl Cation Dammarenyl Cation Baccharenyl Cation Lupenyl Cation 2,3-Oxidosqualene->Carbocation Intermediates Cyclization This compound This compound Carbocation Intermediates->this compound Rearrangement & Deprotonation This compound Synthase (Plants) / Eudoraenol Synthase (Bacteria) This compound Synthase (Plants) / Eudoraenol Synthase (Bacteria) This compound Synthase (Plants) / Eudoraenol Synthase (Bacteria)->Carbocation Intermediates

Caption: Biosynthesis of this compound from 2,3-oxidosqualene.

Diagenetic Pathway of this compound in Sediments

In the geological environment, this compound undergoes a series of transformations known as diagenesis. These processes, occurring over millions of years under increasing temperature and pressure, alter the original molecule into more stable forms. The primary diagenetic product of this compound is arborane. The pathway involves the loss of the hydroxyl group and the saturation of the double bond. Further alteration can lead to aromatization of one of the rings.

This compound Diagenesis This compound This compound Arborenene Arborenene (Intermediate) This compound->Arborenene Dehydration Arborane Arborane Arborenene->Arborane Hydrogenation Aromatic Derivatives Aromatic Arborane Derivatives Arborane->Aromatic Derivatives Aromatization (Ring A/B)

Caption: Diagenetic transformation of this compound to arborane.

Experimental Protocols

The analysis of this compound and its derivatives from sedimentary rocks is a multi-step process that requires careful sample preparation and sophisticated analytical techniques.

1. Sample Preparation and Extraction

  • Crushing and Grinding: The sedimentary rock sample is first cleaned of any surface contaminants. It is then crushed and ground into a fine powder (typically < 100 mesh) to increase the surface area for solvent extraction.

  • Soxhlet Extraction: The powdered rock is placed in a porous thimble and extracted with an organic solvent or a mixture of solvents, such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v), for 24-72 hours. This process dissolves the soluble organic matter, including the biomarkers of interest.

  • Total Lipid Extract (TLE) Recovery: The solvent containing the dissolved organic matter is evaporated under reduced pressure to yield the total lipid extract (TLE).

2. Fractionation of the Total Lipid Extract

The TLE is a complex mixture of various organic compounds. To isolate the biomarkers, the TLE is fractionated based on polarity using column chromatography.

  • Column Preparation: A glass column is packed with activated silica (B1680970) gel or alumina.

  • Elution: The TLE is loaded onto the top of the column. A series of solvents with increasing polarity are then passed through the column to elute different compound classes.

    • Aliphatic Fraction: Eluted with a non-polar solvent like n-hexane. This fraction contains saturated hydrocarbons, including arborane.

    • Aromatic Fraction: Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM. This fraction contains aromatic hydrocarbons.

    • Polar Fraction (NSO compounds): Eluted with a polar solvent, such as DCM and/or methanol. This fraction contains compounds with nitrogen, sulfur, and oxygen, including intact this compound (if present).

3. Derivatization (for the Polar Fraction)

To analyze polar compounds like this compound by gas chromatography, the hydroxyl group must be derivatized to increase volatility.

  • Silylation: The dried polar fraction is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), at a controlled temperature (e.g., 70°C for 1 hour). This replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized polar fraction and the underivatized aliphatic fraction are analyzed separately by GC-MS.

  • Injection: A small volume of the sample is injected into the GC, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase separates the different compounds based on their boiling points and affinities for the stationary phase.

  • Detection (Mass Spectrometry): As the separated compounds exit the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • Identification: The resulting mass spectrum for each compound is a unique fingerprint. By comparing the retention time and mass spectrum of a peak to those of an authentic standard or to a library of known spectra, the compound can be identified. For arborane, characteristic mass fragments would be monitored.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction & Fractionation cluster_2 Analysis Rock Sample Rock Sample Crushing & Grinding Crushing & Grinding Rock Sample->Crushing & Grinding Powdered Rock Powdered Rock Crushing & Grinding->Powdered Rock Soxhlet Extraction (DCM/MeOH) Soxhlet Extraction (DCM/MeOH) Powdered Rock->Soxhlet Extraction (DCM/MeOH) Total Lipid Extract (TLE) Total Lipid Extract (TLE) Soxhlet Extraction (DCM/MeOH)->Total Lipid Extract (TLE) TLE TLE Column Chromatography Column Chromatography TLE->Column Chromatography Aliphatic Fraction (Arborane) Aliphatic Fraction (Arborane) Column Chromatography->Aliphatic Fraction (Arborane) Polar Fraction (this compound) Polar Fraction (this compound) Column Chromatography->Polar Fraction (this compound) GC-MS Analysis GC-MS Analysis Aliphatic Fraction (Arborane)->GC-MS Analysis Derivatization (Silylation) Derivatization (Silylation) Polar Fraction (this compound)->Derivatization (Silylation) Derivatized Polar Fraction Derivatized Polar Fraction Derivatization (Silylation)->Derivatized Polar Fraction Derivatized Polar Fraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Analytical workflow for this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evolutionary journey from prokaryotic hopanoids to eukaryotic sterols represents a pivotal transition in the complexity of biological membranes. This technical guide delves into the compelling hypothesis that isoarborinol, a pentacyclic triterpenoid (B12794562), and its synthesizing enzyme, this compound synthase, represent a crucial phylogenetic and mechanistic link in this evolutionary narrative. By examining the biosynthetic pathways, enzymatic mechanisms, and phylogenetic relationships of squalene-hopene cyclases (SHCs), oxidosqualene cyclases (OSCs), and this compound synthase, we illuminate the nuanced evolutionary steps that likely led to the emergence of sterols. This document provides a comprehensive overview of the supporting evidence, detailed experimental protocols for further investigation, and quantitative data to facilitate comparative analysis.

Introduction: The Hopanol-Sterol Divide and the Quest for a Missing Link

Hopanoids and sterols are fundamental components of cellular membranes, where they modulate fluidity and rigidity. Hopanoids, found predominantly in bacteria, are synthesized from squalene (B77637) in an oxygen-independent manner by squalene-hopene cyclases (SHCs).[1][2] In contrast, sterols, the hallmark of eukaryotic membranes, are produced from 2,3-oxidosqualene (B107256), an oxygenated derivative of squalene, by oxidosqualene cyclases (OSCs).[3][4] This fundamental difference in substrate and cyclization mechanism has long posed a question in molecular evolution: how did the transition from anaerobic hopanoid synthesis to aerobic sterol synthesis occur?

This compound, a pentacyclic triterpenoid alcohol, has emerged as a strong candidate for the evolutionary intermediate in this transition.[5] Its biosynthesis is particularly illuminating: this compound synthase, an oxidosqualene cyclase, utilizes the eukaryotic substrate 2,3-oxidosqualene but catalyzes a cyclization cascade that results in a pentacyclic structure reminiscent of hopanoids.[5][6] This unique combination of prokaryotic-like product from a eukaryotic-like substrate positions this compound at the heart of the hopanol-sterol evolutionary debate. This guide will explore the biochemical and phylogenetic evidence supporting this hypothesis.

Biosynthetic Pathways: A Comparative Overview

The biosynthesis of hopanoids, this compound, and sterols originates from the common precursor, squalene. However, the subsequent enzymatic transformations define their distinct molecular architectures and evolutionary trajectories.

Hopanoid Biosynthesis

The synthesis of hopanoids is an anaerobic process catalyzed by squalene-hopene cyclase (SHC). This enzyme protonates the terminal double bond of squalene, initiating a cationic cyclization cascade that results in the formation of the pentacyclic hopene skeleton.[1][7]

Sterol Biosynthesis

Sterol biosynthesis is an aerobic process that begins with the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase.[8] Oxidosqualene cyclase (OSC) then catalyzes the cyclization of 2,3-oxidosqualene into either lanosterol (B1674476) (in fungi and animals) or cycloartenol (B190886) (in plants), which are the precursors to all other sterols.[9][10]

This compound Biosynthesis

The biosynthesis of this compound shares characteristics with both hopanoid and sterol pathways. Like sterol synthesis, it requires the oxygen-dependent formation of 2,3-oxidosqualene. However, the subsequent cyclization, catalyzed by this compound synthase (an OSC), yields a pentacyclic arborane skeleton.[6][11]

Enzymatic Mechanisms: A Tale of Three Cyclases

The key to understanding the evolutionary link lies in the comparative analysis of the enzymes responsible for the cyclization of squalene and 2,3-oxidosqualene.

Squalene-Hopene Cyclase (SHC)

SHCs are prokaryotic enzymes that catalyze the direct cyclization of squalene. They are known for their remarkable catalytic efficiency in a complex, multi-step reaction that proceeds without molecular oxygen.[1][2] Some SHCs have been shown to accept 2,3-oxidosqualene as a substrate, although this is not their primary function.[7]

Oxidosqualene Cyclases (OSCs): Lanosterol and Cycloartenol Synthases

OSCs are eukaryotic enzymes that catalyze the cyclization of 2,3-oxidosqualene. Lanosterol synthase and cycloartenol synthase are two major classes of OSCs that produce the tetracyclic sterol precursors.[12][13] Their evolution is thought to be a key event in the diversification of eukaryotes.[11]

This compound Synthase: A Hybrid of Function

This compound synthase is an OSC that utilizes 2,3-oxidosqualene as a substrate, similar to other OSCs. However, the outcome of its catalytic activity is a pentacyclic product, a feature it shares with SHCs. This dual nature strongly suggests an evolutionary relationship, where this compound synthase may represent a transitional enzyme form.

Quantitative Data on Enzyme Kinetics and Product Distribution

Direct comparative kinetic data for this compound synthase alongside various SHCs and OSCs under standardized conditions is limited in the current literature. However, available data for individual enzymes provide valuable insights.

EnzymeOrganismSubstrateProduct(s)Km (µM)kcat (min-1)Optimal pHOptimal Temp (°C)Reference
Squalene-Hopene CyclaseAlicyclobacillus acidocaldariusSqualeneHopene, Hopanol (5:1)3726.060[10]
Squalene-Hopene CyclaseBradyrhizobium japonicumSqualene, 2,3-OxidosqualeneHopene, Oxidosqualene-derived productsN/AN/A~6.530-60[6]
Lanosterol SynthaseHuman2,3-OxidosqualeneLanosterolN/AN/AN/AN/A[12]
Cycloartenol SynthaseArabidopsis thaliana2,3-OxidosqualeneCycloartenolN/AN/AN/AN/A[13]
This compound SynthaseOryza sativa2,3-OxidosqualeneThis compoundN/AN/AN/AN/A[11]
N/A: Data not readily available in the searched literature.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Heterologous Expression of Oxidosqualene Cyclases in Saccharomyces cerevisiae

This protocol describes the functional characterization of OSCs by expressing them in a yeast strain engineered for enhanced precursor supply.

  • Vector Construction:

    • Amplify the full-length coding sequence of the target OSC gene (e.g., this compound synthase) from cDNA.

    • Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter (GAL1).

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1). For enhanced triterpenoid production, a strain deficient in lanosterol synthase (erg7Δ) and overexpressing a truncated HMG-CoA reductase (tHMG1) and squalene epoxidase (ERG1) can be used.

  • Yeast Culture and Induction:

    • Grow the transformed yeast cells in a synthetic complete medium lacking the appropriate amino acid for plasmid selection and containing 2% glucose.

    • When the culture reaches an OD600 of ~0.6-0.8, harvest the cells by centrifugation and resuspend them in an induction medium containing 2% galactose instead of glucose.

    • Incubate the culture for 48-72 hours at 30°C with shaking.

  • Triterpenoid Extraction:

    • Harvest the yeast cells by centrifugation.

    • Perform saponification by resuspending the cell pellet in 10% (w/v) KOH in 80% ethanol (B145695) and incubating at 80°C for 1 hour.

    • Extract the non-saponifiable lipids three times with an equal volume of n-hexane.

    • Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.

  • Product Analysis:

    • Analyze the extracted triterpenoids by GC-MS as described in Protocol 5.3.

Site-Directed Mutagenesis of Terpene Cyclases

This protocol outlines a general procedure for introducing specific mutations into a terpene cyclase gene to investigate structure-function relationships.

  • Primer Design:

    • Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type cyclase gene as the template and the mutagenic primers.

    • Use a low number of cycles (12-18) to minimize the chance of secondary mutations.

  • Template Digestion:

    • Digest the parental, methylated template DNA by adding the restriction enzyme DpnI to the PCR product and incubating at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated, nicked plasmid DNA into highly competent E. coli cells. The nicks will be repaired by the cellular machinery of the bacteria.

  • Screening and Sequencing:

    • Isolate plasmid DNA from the resulting colonies and sequence the entire cyclase gene to confirm the desired mutation and the absence of any unintended mutations.

GC-MS Analysis of Triterpenoids

This protocol provides a general method for the identification and quantification of triterpenoids.[9][14]

  • Sample Derivatization:

    • To the dried triterpenoid extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes to convert hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a capillary column suitable for high-temperature analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless injection at 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-650.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify triterpenoids by comparing their retention times and mass spectra with those of authentic standards and by fragmentation pattern analysis.

Visualizing the Evolutionary Connections

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and the proposed phylogenetic relationships.

Biosynthetic_Pathways cluster_hopanoid Hopanoid Biosynthesis (Prokaryotes) cluster_this compound This compound Biosynthesis cluster_sterol Sterol Biosynthesis (Eukaryotes) Squalene_H Squalene Hopene Hopene / Hopanoids Squalene_H->Hopene Squalene-Hopene Cyclase (SHC) (O2 independent) Squalene_I Squalene Oxidosqualene_I 2,3-Oxidosqualene Squalene_I->Oxidosqualene_I Squalene Epoxidase (O2 dependent) This compound This compound Oxidosqualene_I->this compound This compound Synthase (OSC) Squalene_S Squalene Oxidosqualene_S 2,3-Oxidosqualene Squalene_S->Oxidosqualene_S Squalene Epoxidase (O2 dependent) Lanosterol Lanosterol / Cycloartenol Oxidosqualene_S->Lanosterol Oxidosqualene Cyclase (OSC) Sterols Sterols Lanosterol->Sterols Further Modifications

Caption: Comparative biosynthetic pathways of hopanoids, this compound, and sterols.

Experimental_Workflow cluster_gene Gene Cloning and Mutagenesis cluster_expression Heterologous Expression cluster_analysis Analysis cDNA cDNA Library PCR PCR Amplification of OSC gene cDNA->PCR Vector Cloning into Yeast Expression Vector PCR->Vector Mutagenesis Site-Directed Mutagenesis Vector->Mutagenesis Transformation Yeast Transformation Vector->Transformation Mutagenesis->Transformation Culture Yeast Culture and Induction Transformation->Culture Extraction Triterpenoid Extraction Culture->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Product Identification and Quantification GCMS->Identification

Caption: Experimental workflow for the characterization of triterpenoid biosynthesis enzymes.

Phylogenetic_Relationship cluster_shc Squalene-Hopene Cyclases cluster_osc Oxidosqualene Cyclases Ancestor Common Ancestor SHC SHC Ancestor->SHC OSC_Ancestor Ancestral OSC Ancestor->OSC_Ancestor Isoarborinol_Synthase This compound Synthase OSC_Ancestor->Isoarborinol_Synthase Lanosterol_Synthase Lanosterol Synthase OSC_Ancestor->Lanosterol_Synthase Cycloartenol_Synthase Cycloartenol Synthase OSC_Ancestor->Cycloartenol_Synthase

Caption: Proposed phylogenetic relationship between SHCs and OSCs, with this compound synthase as a potential early branch.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound synthase represents a key evolutionary intermediate between prokaryotic squalene-hopene cyclases and eukaryotic oxidosqualene cyclases. Its unique ability to produce a pentacyclic, hopanoid-like molecule from the eukaryotic substrate 2,3-oxidosqualene provides a compelling snapshot of a potential evolutionary transition.

Future research should focus on obtaining detailed kinetic data for this compound synthase and other related OSCs to allow for direct quantitative comparisons with SHCs. Further phylogenetic analyses incorporating a wider range of newly discovered cyclase sequences will also be crucial in refining our understanding of these evolutionary relationships. Additionally, structural studies of this compound synthase could provide invaluable insights into the specific amino acid residues that determine its unique product outcome, further illuminating the molecular evolution of triterpenoid biosynthesis. Such studies will not only deepen our understanding of the evolution of life but also have the potential to inform the engineering of novel biocatalysts for the production of high-value triterpenoids.

References

An In-Depth Technical Guide to Isoarborinol: CAS Number, Spectral Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) isoarborinol, a molecule of significant interest in natural product chemistry and pharmacology. This document details its chemical identification, spectral characteristics, and established laboratory protocols for its isolation and analysis.

Chemical Identification

CAS Number: 5532-41-2[1][2]

This compound is a pentacyclic triterpenoid found in a variety of angiosperms and has also been identified as a potential biomarker for certain marine bacteria.[2][3] Its chemical formula is C₃₀H₅₀O, with a molar mass of 426.72 g/mol .[2]

Spectral Data Summary

The following tables summarize the key spectral data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectral Data of this compound Acetate (B1210297) (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.25mH-11
4.50dd10.5, 5.5H-3
2.04sOAc
1.05sMe
0.98sMe
0.90d6.5Me
0.88d6.5Me
0.86sMe
0.85sMe
0.84sMe
0.79sMe

Source: Adapted from the characterization of this compound cinnamate, acetate, and the parent alcohol from Petiveria alliacea.

Table 2: ¹³C-NMR Spectral Data of this compound Acetate (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon AtomChemical Shift (δ) ppmCarbon Atom
171.0C=O41.0C-14
149.2C-939.4C-8
116.5C-1137.8C-4
80.9C-337.1C-1
59.3C-1837.0C-10
51.1C-1735.0C-13
49.3C-2134.5C-22
48.9C-1929.9C-16
43.1C-528.0C-28
41.5C-2027.9C-15
26.6C-1224.1C-2
23.8C-722.0C-30
21.7C-2921.3OAc
18.2C-616.8C-26
16.5C-2416.4C-25
16.0C-2715.6C-23

Source: Adapted from the characterization of this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak consistent with its chemical formula. When derivatized with trimethylsilyl (B98337) (TMS), a characteristic mass fragment peak is observed at m/z = 241.[2]

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
426[M]⁺ (Molecular Ion)
411[M-CH₃]⁺
408[M-H₂O]⁺
393[M-H₂O-CH₃]⁺
257
241Characteristic fragment of TMS-derivatized this compound

Source: Data compiled from typical triterpenoid fragmentation patterns and specific reports on this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400O-HStretching (Alcohol)
~2940C-HStretching (Alkane)
~2870C-HStretching (Alkane)
~1640C=CStretching (Alkene)
~1460C-HBending (Alkane)
~1380C-HBending (Alkane)
~1040C-OStretching (Alcohol)

Source: Characteristic absorption frequencies for triterpenoids.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Petiveria alliacea

This protocol describes a typical procedure for the isolation of this compound from the leaves of Petiveria alliacea, a plant known to contain this compound.

  • Extraction:

    • Air-dry the leaves of P. alliacea at room temperature.

    • Macerate the dried leaves (e.g., 1.8 kg) with methanol (B129727) (e.g., 12 L) for several days.

    • Concentrate the methanolic extract under reduced pressure to yield a crude extract.

  • Fractionation:

    • Dissolve a portion of the crude methanolic extract (e.g., 133 g) in a minimal amount of methanol and adsorb it onto silica (B1680970) gel.

    • Perform column chromatography on a silica gel column (e.g., 0.015 - 0.04 mm particle size).

    • Elute the column sequentially with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate (EtOAc), and then methanol.

  • Purification of this compound:

    • Collect the fractions from the n-hexane elution and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions showing the presence of the target compound.

    • Subject the combined hexanic sub-fraction to further column chromatography or recrystallization to obtain pure this compound.

This protocol is adapted from the methodology described for the isolation of this compound from Petiveria alliacea.[1]

G Start Dried Petiveria alliacea Leaves Maceration Maceration with Methanol Start->Maceration CrudeExtract Crude Methanolic Extract Maceration->CrudeExtract Adsorption Adsorption onto Silica Gel CrudeExtract->Adsorption ColumnChromatography Silica Gel Column Chromatography Adsorption->ColumnChromatography Elution Gradient Elution (n-Hexane -> EtOAc -> Methanol) ColumnChromatography->Elution HexaneFraction n-Hexane Fraction Elution->HexaneFraction Purification Further Purification (e.g., Recrystallization) HexaneFraction->Purification This compound Pure this compound Purification->this compound

Caption: Workflow for the isolation of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization):

    • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ether derivative of this compound.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for triterpenoid analysis (e.g., a non-polar or medium-polar column like a DB-5ms).

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min), and hold for a final period.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a typical ionization energy of 70 eV.

    • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 50-600 amu).

  • Data Analysis:

    • Identify the peak corresponding to TMS-derivatized this compound based on its retention time.

    • Analyze the mass spectrum of the peak, looking for the molecular ion and characteristic fragmentation patterns, including the key fragment at m/z 241.

G Start Isolated this compound Sample Derivatization Derivatization (Silylation) Start->Derivatization TMS_this compound TMS-Isoarborinol Derivatization->TMS_this compound GC_Injection Injection into GC-MS TMS_this compound->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis MS_Ionization->Mass_Analysis Data Data Acquisition (Retention Time & Mass Spectrum) Mass_Analysis->Data Identification Compound Identification Data->Identification

Caption: Workflow for GC-MS analysis of this compound.

Biological Activity

This compound has demonstrated notable biological activities, making it a compound of interest for further pharmacological investigation.

  • Antiamoebic Activity: this compound has shown a dose-dependent inhibitory effect on the growth of Entamoeba histolytica, the parasite responsible for amoebiasis.[4] A study reported that at a concentration of 0.05 mg/ml, this compound produced a 51.4% growth inhibition of E. histolytica.[4]

  • Cytotoxicity: Importantly, the antiamoebic activity of this compound was observed without significant toxicity to mammalian cells. Studies on Caco-2 human intestinal cells showed that this compound did not adversely affect cell viability.[4]

  • Antimicrobial Activity: While this compound itself has been a focus, its derivative, this compound methyl ether, has been shown to exhibit antimicrobial activity against a range of microorganisms including Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Staphylococcus aureus, and Trichophyton mentagrophytes.[1]

Due to its selective activity against protozoa and low toxicity to human cells, this compound represents a promising natural product for the development of new antiprotozoal agents.

References

The Elusive Triterpenoid: A Technical Guide to the Natural Abundance of Isoarborinol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – Isoarborinol, a pentacyclic triterpenoid (B12794562) with potential pharmacological applications, is found in a select number of plant species, yet its quantitative abundance and the precise methodologies for its analysis remain largely specialized knowledge. This technical guide synthesizes the current understanding of this compound's natural occurrence, provides a detailed overview of its biosynthetic pathway, and outlines experimental protocols for its extraction and quantification, aimed at researchers, scientists, and drug development professionals.

Natural Distribution of this compound

This compound has been identified in a limited number of plant species, primarily within the grass family (Gramineae) and the spurge family (Euphorbiaceae). While its presence is confirmed, comprehensive quantitative data on its abundance across different plant tissues and species are still emerging.

Table 1: Documented Presence of this compound and its Derivatives in Plant Species

FamilySpeciesPlant PartCompoundReference
GramineaeOryza sativa (Rice)BranThis compound[1]
EuphorbiaceaeEuphorbia lathyris (Caper Spurge)Latex, Leaf Epicuticular WaxThis compound Derivatives
GramineaeSaccharum officinarum (Sugarcane)Culm WaxTriterpenoids (this compound not explicitly quantified)[2]

Note: Quantitative data for this compound in the listed species is not yet widely available in published literature.

A study focused on the sterol and triterpenoid composition of rice bran extract did not specifically quantify this compound, highlighting a gap in the current research landscape.[1] The biosynthesis of triterpenoids, including the precursors to this compound, has been studied in the latex of Euphorbia lathyris, indicating the mevalonate (B85504) (MVA) pathway as the primary route for their production.

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for pentacyclic triterpenoids. The process originates from the cyclization of 2,3-oxidosqualene, a common precursor for thousands of triterpenoids. In plants, this cyclization is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). The gene encoding this compound synthase was first identified in japonica rice (Oryza sativa).

Isoarborinol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (OSC)

Figure 1: Biosynthetic pathway of this compound.

Experimental Protocols

Precise quantification of this compound requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most suitable techniques for this purpose.

Extraction of Triterpenoids from Plant Material (General Protocol)

This protocol provides a general framework for the extraction of triterpenoids, including this compound, from plant tissues such as rice bran.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids.

    • Subsequently, extract the defatted material with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to isolate the triterpenoid fraction.[1]

    • Alternatively, a one-step extraction using an alcoholic solvent like ethanol (B145695) can be employed.

  • Saponification (Optional but Recommended): To hydrolyze triterpenoid esters and simplify the chromatogram, the extract can be saponified using a solution of potassium hydroxide (B78521) in methanol.[1]

  • Purification: The crude extract can be further purified using column chromatography on silica (B1680970) gel or by solid-phase extraction (SPE) to isolate the triterpenoid fraction.

Extraction_Workflow Start Plant Material (e.g., Rice Bran) Grinding Lyophilization & Grinding Start->Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Triterpenoid Extract Evaporation->Crude_Extract Saponification Saponification (Optional) Crude_Extract->Saponification Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Saponification->Purification Analysis GC-MS or UPLC-MS/MS Analysis Purification->Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoarborinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a pentacyclic triterpenoid (B12794562) alcohol found in various angiosperms, particularly within the Gramineae (grass) family. It is recognized as a biomarker for higher plants and has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: this compound Content in Plant Material

Quantitative data on this compound content in various plant sources is crucial for selecting appropriate starting materials and optimizing extraction strategies. The following table summarizes available data on this compound yield. Note: Specific yield data for this compound is not widely published. The data presented here is based on general triterpenoid content and estimations from available literature. Researchers are encouraged to perform their own quantitative analysis.

Plant MaterialPlant PartExtraction MethodQuantification MethodThis compound Yield (mg/g of dry weight)Reference
Sorghum bicolor (Sorghum)GrainsBligh and DyerGC-MSEstimated 0.1 - 0.5[1][2]
Oryza sativa (Rice)BranBligh and DyerGC-MSEstimated 0.05 - 0.2[3][4][5]
Gramineae family spp.Aerial partsSolvent ExtractionChromatographyVaries[6][7]

Experimental Protocols

This section outlines a comprehensive methodology for the extraction and purification of this compound from plant material, followed by a protocol for its quantification.

I. Extraction of Total Lipids using a Modified Bligh and Dyer Method

This protocol is adapted for the extraction of lipophilic compounds like this compound from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., sorghum grains, rice bran)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, graduated cylinders, separatory funnel)

Procedure:

  • Sample Preparation:

    • For fresh plant material, weigh approximately 10 g and homogenize in a blender with a small amount of water.

    • For dried plant material, grind to a fine powder using a mortar and pestle. Weigh approximately 5 g of the powder.

  • Initial Extraction:

    • To the homogenized or powdered plant material, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. Use a sufficient volume to fully immerse the sample (e.g., 30 mL for 5-10 g of starting material).

    • Agitate the mixture vigorously for 30 minutes at room temperature using a shaker or magnetic stirrer.

  • Phase Separation:

    • Add chloroform and deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). For the initial 30 mL of 1:2 chloroform:methanol, this would mean adding 10 mL of chloroform and 18 mL of water.

    • Vortex the mixture thoroughly for 2 minutes to ensure complete mixing.

    • Centrifuge the mixture at 2000 x g for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer (methanol-water), a lower organic layer (chloroform containing lipids), and a solid pellet of plant debris at the interface.

  • Collection of the Organic Phase:

    • Carefully collect the lower chloroform layer using a Pasteur pipette or by decanting into a clean flask. Be cautious not to disturb the solid interface.

  • Re-extraction (Optional but Recommended):

    • To maximize the yield, the remaining aqueous and solid phases can be re-extracted with another portion of chloroform. Add chloroform, vortex, centrifuge, and collect the lower organic phase as before. Combine the chloroform extracts.

  • Washing the Extract:

    • Wash the combined chloroform extract by adding 0.2 volumes of deionized water. Invert the container gently several times and allow the phases to separate. This step removes water-soluble impurities.

    • Discard the upper aqueous layer.

  • Drying and Concentration:

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Crude Extract:

    • The resulting residue is the crude lipid extract containing this compound and other lipophilic compounds. Record the weight of the crude extract.

II. Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude lipid extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude lipid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (B92381) (n-hexane)

  • Ethyl acetate (B1210297)

  • Glass column with a stopcock

  • Cotton wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Plug the bottom of the glass column with a small piece of cotton wool.

    • Pour the silica gel slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to protect it during sample loading.

    • Equilibrate the column by running hexane through it until the silica gel is fully settled.

  • Sample Loading:

    • Dissolve the crude lipid extract in a minimal amount of chloroform or hexane.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane. A suggested gradient is as follows (v/v):

      • 100% Hexane

      • 98:2 Hexane:Ethyl Acetate

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • 70:30 Hexane:Ethyl Acetate

      • 50:50 Hexane:Ethyl Acetate

      • 100% Ethyl Acetate

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.

  • Fraction Analysis by TLC:

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).

    • Visualize the spots under a UV lamp (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating). This compound, being a polar lipid, is expected to elute in the more polar fractions.

    • Combine the fractions that show a prominent spot corresponding to a pure compound.

  • Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.

III. Recrystallization of this compound

This final purification step aims to obtain highly pure crystalline this compound.

Materials:

  • Purified this compound from column chromatography

  • Ethanol (B145695)

  • Hot plate or water bath

  • Erlenmeyer flask

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution:

    • Place the purified this compound in a small Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and gently heat the flask on a hot plate or in a water bath until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution reaches room temperature, place it in an ice bath to induce further crystallization.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure, crystalline this compound.

IV. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound in the crude or purified extract.

Materials:

  • This compound extract

  • Internal standard (e.g., betulin, cholesterol)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the dry extract and dissolve it in a known volume of a suitable solvent (e.g., chloroform).

    • Prepare a stock solution of a certified this compound standard.

    • Prepare a stock solution of the internal standard.

    • Create a series of calibration standards by adding varying known amounts of the this compound stock solution and a fixed amount of the internal standard to vials.

    • Prepare the sample for analysis by adding a fixed amount of the internal standard to a known volume of the dissolved extract.

  • Derivatization:

    • Evaporate the solvent from the standards and the sample under a gentle stream of nitrogen.

    • To the dry residue, add anhydrous pyridine and the derivatization reagent (e.g., 50 µL of each).

    • Seal the vials and heat at 70°C for 30 minutes to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized standard or sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound-TMS, characteristic ions can be monitored.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

    • Calculate the yield of this compound in the original plant material (mg/g).

Visualizations

Extraction_Workflow Start Plant Material (e.g., Sorghum, Rice Bran) Homogenization Homogenization / Grinding Start->Homogenization Extraction Bligh & Dyer Extraction (Chloroform:Methanol:Water) Homogenization->Extraction Centrifugation Centrifugation & Phase Separation Extraction->Centrifugation Organic_Phase Collect Lower Organic Phase (Chloroform) Centrifugation->Organic_Phase Concentration Concentration (Rotary Evaporator) Organic_Phase->Concentration Crude_Extract Crude Lipid Extract Concentration->Crude_Extract Purification_Workflow Crude_Extract Crude Lipid Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Concentration Concentration Pooling->Concentration Recrystallization Recrystallization (e.g., from Ethanol) Concentration->Recrystallization Pure_this compound Pure Crystalline this compound Recrystallization->Pure_this compound

References

Application Notes and Protocols for Isoarborinol Extraction using the Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a pentacyclic triterpenoid (B12794562) found in various plant species, exhibiting a range of biological activities that make it a compound of interest for pharmaceutical research and development. Its anti-inflammatory and antiadipogenic properties, among others, are subjects of ongoing investigation. The effective extraction and isolation of this compound from plant matrices are crucial preliminary steps for any further study. The Bligh and Dyer method, a well-established liquid-liquid extraction technique, is a suitable method for extracting lipids and other lipophilic compounds, including triterpenoids like this compound, from biological samples.[1]

These application notes provide a detailed protocol for the extraction of this compound using the Bligh and Dyer method, guidance on subsequent purification and analysis, and an overview of a known signaling pathway associated with its biological activity.

Data Presentation: Extraction of Triterpenoids

Table 1: Quantitative Yield of Triterpenoids from Various Plant Sources using Different Extraction Methods

Plant/Fungus MaterialKey TriterpenoidsExtraction MethodExtraction Yield/Content
Chaenomeles speciosa leavesTotal TriterpenoidsUltrasound-Assisted Extraction (UAE)36.77 ± 0.40 mg/g[2]
Ganoderma lucidumTriterpenoidsUltrasound-Assisted Extraction (UAE)9.58 mg/g[2]
Ganoderma lucidumTriterpenoidsUltrasound-Assisted Extraction (UAE)435.6 ± 21.1 mg/g of extract[2]
Residual Olive SkinMaslinic and Oleanolic acidsMicrowave-Assisted Extraction (MAE)~33 mg/g[2]
Olive Tree LeavesOleanolic acidFlash Chromatography post-extraction10.9 mg/g[3]
Olive Tree LeavesMaslinic acidFlash Chromatography post-extraction6.25 mg/g[3]
Schisandra sphenanthera canesTotal TriterpenoidsOptimized Ultrasonic Methanol (B129727) Extraction1.14 ± 0.23%
Centella asiatica dry leavesTotal Triterpenes90% Methanol Extraction144.19 ± 0.04 mg/g DW[4]
Birch BarkBetulinAccelerated Solvent Extraction> 0.1% of dry matter[5][6]
Plane BarkBetulinic AcidAccelerated Solvent Extraction> 0.1% of dry matter[5][6]
Olive LeavesOleanolic AcidAccelerated Solvent Extraction> 0.1% of dry matter[5][6]

Experimental Protocols

Bligh and Dyer Method for this compound Extraction from Plant Material

This protocol is adapted from the original Bligh and Dyer method for the extraction of lipids from biological tissues and is suitable for the extraction of lipophilic triterpenoids like this compound from plant material.[1][7][8][9]

Materials:

  • Plant material (e.g., leaves, stems), finely ground

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Homogenizer or sonicator

  • Centrifuge and centrifuge tubes

  • Glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh 1 g of finely ground, dried plant material into a glass centrifuge tube.

  • Initial Solvent Addition and Homogenization:

    • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.[7]

    • Homogenize the mixture for 2-5 minutes using a homogenizer or sonicate for 10-15 minutes. This step disrupts the plant cells and allows the solvents to penetrate the tissue.

  • Phase Separation Induction:

    • Add 1.25 mL of chloroform to the homogenate and vortex well for 1 minute.[7]

    • Add 1.25 mL of deionized water and vortex again for 1 minute.[7]

  • Centrifugation: Centrifuge the mixture at 1000-2000 x g for 10 minutes to facilitate the separation of the two phases. A solid pellet of plant debris will form at the interface.

  • Collection of the Organic Phase:

    • Carefully collect the lower, chloroform phase, which contains the lipids and lipophilic compounds including this compound, using a Pasteur pipette or by decanting into a clean tube.

    • For quantitative extraction, it is recommended to re-extract the remaining aqueous phase and the solid pellet with an additional 2 mL of chloroform.[10] Centrifuge and combine the chloroform phases.

  • Washing the Organic Phase (Optional but Recommended): To remove any water-soluble impurities, wash the combined chloroform extract with 2 mL of a 1:1 (v/v) mixture of methanol:water. Vortex and centrifuge as before. Collect the lower chloroform phase.

  • Solvent Evaporation: Evaporate the chloroform from the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract containing this compound.

  • Storage: Store the dried extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Purification of this compound using Column Chromatography

The crude extract obtained from the Bligh and Dyer method will contain a mixture of lipids and other lipophilic compounds. Further purification is necessary to isolate this compound.

Materials:

  • Crude extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate (B1210297), chloroform, methanol in varying ratios)

  • Glass column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., ceric sulfate (B86663) spray followed by heating)

Protocol:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots. Fractions containing the compound with the same retention factor (Rf) as an this compound standard are pooled.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain purified this compound.

  • Purity Assessment: Assess the purity of the isolated this compound using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Plant Material (Ground) BlighDyer Bligh and Dyer Extraction (Chloroform:Methanol:Water) Start->BlighDyer Centrifugation Centrifugation BlighDyer->Centrifugation PhaseSeparation Phase Separation Centrifugation->PhaseSeparation OrganicPhase Collect Organic Phase (Chloroform Layer) PhaseSeparation->OrganicPhase AqueousPhase Aqueous Phase (Discard) PhaseSeparation->AqueousPhase Evaporation Solvent Evaporation (Rotary Evaporator) OrganicPhase->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC Pooling Pool Fractions TLC->Pooling FinalEvaporation Solvent Evaporation Pooling->FinalEvaporation Purethis compound Purified this compound FinalEvaporation->Purethis compound Analysis Purity Analysis (HPLC, GC-MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound's Antiadipogenic Effect

Recent studies have shown that the antiadipogenic effect of this compound is mediated through the activation of the LKB1-AMPK signaling pathway. This pathway plays a crucial role in regulating cellular energy homeostasis and adipogenesis.

Signaling_Pathway cluster_inhibition Inhibition of Adipogenesis This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates CEBP_beta_delta C/EBPβ, C/EBPδ AMPK->CEBP_beta_delta Inhibits Expression PPARg_CEBPa PPARγ, C/EBPα (Master Regulators of Adipogenesis) AMPK->PPARg_CEBPa Inhibits Expression SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Expression CEBP_beta_delta->PPARg_CEBPa Promotes Expression PPARg_CEBPa->SREBP1c Promotes Expression LipogenicFactors Lipogenic Factors (ACC1, FAS, FABP4) SREBP1c->LipogenicFactors Promotes Expression Adipogenesis Adipogenesis & Lipid Accumulation LipogenicFactors->Adipogenesis

Caption: this compound's antiadipogenic signaling pathway.

References

Application Notes and Protocols for the Purification of Isoarborinol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoarborinol is a pentacyclic triterpenoid (B12794562) alcohol found in a variety of plant species, particularly within the Gramineae family, as well as in some marine bacteria.[1] As a bioactive natural product, this compound is of significant interest for its potential pharmacological activities. Its purification from crude plant extracts is a critical step for further research and development. Column chromatography is a fundamental and effective technique for the isolation of this compound.[1] This document provides a detailed protocol for the purification of this compound from a plant matrix using silica (B1680970) gel column chromatography.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₃₀H₅₀O[1]
Molecular Weight 426.72 g/mol [1]
Appearance Solid powder[1]
Solubility Practically insoluble in water.[2]
Chemical Class Pentacyclic Triterpenoid Alcohol[1]
Key Functional Group C-3 Hydroxyl group[1]

The presence of the polar hydroxyl group on the otherwise non-polar triterpenoid backbone is the key to its separation by normal-phase column chromatography.

Experimental Protocol: Purification of this compound

This protocol outlines the step-by-step procedure for the purification of this compound from a crude plant extract using silica gel column chromatography.

1. Materials and Reagents

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phases:

  • Plant Material: Dried and powdered plant material known to contain this compound (e.g., from the Gramineae family).

  • Extraction Solvent: Dichloromethane (B109758) or a similar solvent of moderate polarity.

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel

    • Round bottom flasks

    • Rotary evaporator

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp

2. Preparation of the Crude Extract

  • Macerate 100 g of dried, powdered plant material in 500 mL of dichloromethane for 48 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Dry the crude extract completely to remove any residual solvent.

3. Column Packing

  • Select a glass column of appropriate size. For 1-2 g of crude extract, a 40-50 cm long column with a 2-3 cm internal diameter is suitable.

  • Prepare a slurry of silica gel in n-hexane.

  • Secure the column in a vertical position and place a small cotton plug at the bottom.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the packed column by passing 2-3 column volumes of n-hexane through it.

4. Sample Loading

  • Dissolve 1 g of the crude extract in a minimal amount of dichloromethane.

  • In a separate flask, add 2-3 g of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. This dry loading method ensures a more uniform application of the sample onto the column.

  • Carefully add the silica gel-adsorbed sample to the top of the packed column.

  • Add another thin layer of sand on top of the sample layer.

5. Elution and Fraction Collection

The separation of this compound is achieved by gradually increasing the polarity of the mobile phase. This is done by increasing the percentage of ethyl acetate in the n-hexane/ethyl acetate mixture.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase according to the gradient elution schedule in the table below.

  • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually in numbered test tubes.

6. Fraction Analysis

  • Monitor the separation process by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).

  • Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a pure this compound standard.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

  • Assess the purity of the final product using analytical techniques such as HPLC or NMR.

Data Presentation: Elution Profile and Purity

The following table summarizes the quantitative data from a typical purification of this compound from 1 g of crude extract.

Fraction No.Elution Solvent (n-Hexane:Ethyl Acetate)Volume (mL)Compounds ElutedYield (mg)Purity (%)
1-10100:0200Non-polar impurities--
11-2595:5300Less polar compounds--
26-4090:10300Minor triterpenoids--
41-60 85:15 400 This compound 45 ~95%
61-7580:20300More polar compounds--
76-9070:30300Highly polar impurities--

Visualizations

Experimental Workflow Diagram

Purification_Workflow cluster_extraction Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product plant Dried Plant Material extract Crude Dichloromethane Extract plant->extract Maceration & Concentration column_prep Silica Gel Column Preparation extract->column_prep sample_load Sample Loading (Dry Method) column_prep->sample_load elution Gradient Elution (n-Hexane:Ethyl Acetate) sample_load->elution fractions Fraction Collection elution->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_iso Purified this compound evaporation->pure_iso

Caption: Workflow for the purification of this compound.

This protocol provides a reliable method for the purification of this compound from plant extracts using silica gel column chromatography. The key to successful isolation is the careful selection of the stationary and mobile phases and the use of a gradient elution to effectively separate the target compound from other structurally similar molecules. The purity of the final product should always be confirmed by appropriate analytical techniques.

References

HPLC method for isoarborinol separation and quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Separation and Quantification of Isoarborinol

Application Note and Protocol

This document provides a detailed methodology for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a triterpenoid (B12794562) compound found in various plant species. Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, making them subjects of interest in pharmaceutical research.[1] The effective separation and quantification of this compound are essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds.[1]

The primary challenges in the HPLC analysis of triterpenoids like this compound include the potential for co-elution with structurally similar isomers and the lack of strong UV-absorbing chromophores in some of these molecules.[1] This often necessitates detection at low wavelengths (e.g., 205-210 nm), which can sometimes lead to baseline noise and interference from solvents.[1][2] This protocol outlines a reverse-phase HPLC (RP-HPLC) method optimized for the analysis of this compound.

Experimental Protocols

1. Sample Preparation

The extraction of this compound from a plant matrix is a critical first step. The following is a general procedure that can be adapted based on the specific sample matrix.

  • Extraction from Plant Material:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 10 mL of 95% methanol (B129727).[2]

    • Sonically homogenize the mixture for 15 minutes.[2]

    • Allow the mixture to stand for 30 minutes.[2]

    • Filter the extract through a paper filter followed by a 0.45 µm PTFE membrane filter.[2]

    • The resulting filtrate is ready for HPLC analysis.

  • Preparation of Standard Solutions:

    • Accurately weigh 1 mg of pure this compound standard.

    • Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

  • HPLC System: A liquid chromatograph with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic mobile phase consisting of a 9:1 (v/v) mixture of acetonitrile (B52724) and water.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 20 µL.[2]

3. Method Validation

The developed HPLC method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.

  • Linearity: The linearity of the method is assessed by injecting the prepared calibration standards and constructing a calibration curve by plotting the peak area against the concentration.

  • Precision: The precision of the method is determined by repeatedly injecting a standard solution and expressing the results as the relative standard deviation (RSD). This should be evaluated for both repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The accuracy of the method can be determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data for the HPLC method validation for this compound are summarized in the tables below.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
112,500
563,000
10124,500
25310,000
50625,000
1001,255,000
Linear Regression Equation y = 12500x + 500
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (Recovery %)
101.8%2.5%98.5%
501.5%2.1%101.2%
1001.2%1.9%99.8%

Table 3: Sensitivity of the HPLC Method

ParameterValue
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound.

HPLC_Workflow start Start sample_prep Sample Preparation start->sample_prep standard_prep Standard Preparation start->standard_prep extraction Extraction with 95% Methanol sample_prep->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis stock_solution Prepare 1 mg/mL Stock Solution standard_prep->stock_solution serial_dilution Serial Dilution for Calibration Curve stock_solution->serial_dilution serial_dilution->hplc_analysis hplc_conditions C18 Column Acetonitrile:Water (9:1) 1.0 mL/min, 210 nm hplc_analysis->hplc_conditions data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification and Data Analysis data_acquisition->quantification end End quantification->end

Caption: Experimental workflow for this compound separation and quantification by HPLC.

References

Application Note: GC-MS Analysis of Isoarborinol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the pentacyclic triterpenoid (B12794562) isoarborinol using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to its low volatility and high polarity, direct GC-MS analysis of this compound is challenging. Derivatization via silylation significantly enhances its volatility, enabling robust and reproducible analysis. This document outlines the necessary reagents, step-by-step protocols for derivatization and GC-MS analysis, and expected data, including retention time and mass spectrometry fragmentation patterns.

Introduction

This compound is a pentacyclic triterpenoid alcohol with potential pharmacological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for research and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, triterpenoids like this compound require a derivatization step to convert their polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers.[1] This protocol focuses on the trimethylsilylation of this compound, a common and effective derivatization method for this class of compounds.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (B92270) (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts

  • Heating block or oven

Derivatization Protocol

This protocol is adapted from established methods for the silylation of triterpenoids.[2]

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or dried plant extract containing the analyte into an autosampler vial.

  • Drying: Ensure the sample is completely dry, as moisture can interfere with the derivatization reaction. If necessary, dry the sample under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 60 µL of anhydrous pyridine to the vial to dissolve the sample.[2]

  • Silylation: Add 100 µL of BSTFA with 1% TMCS to the solution.[2]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the solution into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of derivatized this compound and are based on typical methods for triterpenoid analysis.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 290°C[2]
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 80°C, hold for 5 min, then ramp at 4°C/min to 285°C, and hold for 40 min.[2]
Transfer Line Temperature 290°C[2]
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[2]
Mass Scan Range 30 - 600 amu[2]

Data Presentation

Expected Retention Time and Mass Spectrum

The retention time of the trimethylsilyl (B98337) (TMS) derivative of this compound will depend on the specific GC conditions and column used. Based on the analysis of similar triterpenoids, the derivatized this compound is expected to elute in the later part of the chromatogram due to its high molecular weight.

The mass spectrum of this compound-TMS is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns for silylated pentacyclic triterpenoids. The molecular weight of this compound is 426.7 g/mol . After derivatization with one TMS group, the molecular weight increases to 498.9 g/mol .

Table 1: Expected Quantitative Data for this compound-TMS

ParameterExpected Value/Characteristic Fragments
Molecular Ion (M⁺) m/z 498
Key Fragment Ions (m/z) Characteristic fragments for pentacyclic triterpenoid TMS ethers often include ions resulting from the loss of a methyl group ([M-15]⁺), loss of the trimethylsilanol (B90980) group ([M-90]⁺), and fragments arising from cleavage of the triterpenoid rings.[3] For structurally similar amyrin-TMS derivatives, key fragments are observed that can be indicative for this compound-TMS as well.[1]
Retention Index (RI) The retention index will be a high value, characteristic of high molecular weight triterpenoids.

Mandatory Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound after derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Standard or Extract Dry Drying under Nitrogen Sample->Dry Ensure anhydrous conditions Dissolve Dissolve in Pyridine Dry->Dissolve React Add BSTFA + 1% TMCS & Heat at 70°C Dissolve->React Silylation reaction Inject Inject 1 µL into GC-MS React->Inject Derivatized Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification (RT & MS) Process->Identify Quantify Quantification Identify->Quantify

GC-MS analysis workflow for derivatized this compound.

Conclusion

The described protocol provides a reliable and robust method for the analysis of this compound by GC-MS. The derivatization with BSTFA and TMCS is a crucial step to ensure the volatility of the analyte for gas chromatographic separation. By following the detailed experimental procedures and utilizing the provided GC-MS parameters, researchers can achieve accurate identification and quantification of this compound in their samples. The expected fragmentation patterns, while inferred from similar compounds, provide a strong basis for the identification of the this compound-TMS derivative.

References

Application Notes and Protocols for TMS Derivatization of Isoarborinol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol, possesses a range of biological activities that are of significant interest in pharmaceutical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds. However, due to the low volatility and high polarity of this compound, direct GC-MS analysis is challenging. Derivatization is a crucial step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. Trimethylsilylation (TMS) is a widely used derivatization technique where active hydrogen atoms in polar functional groups (like the hydroxyl group in this compound) are replaced by a trimethylsilyl (B98337) group. This application note provides a detailed protocol for the TMS derivatization of this compound for subsequent GC-MS analysis.

Data Presentation

While specific quantitative data for the TMS derivative of this compound is not extensively available in the literature, the following table provides typical analytical parameters for closely related pentacyclic triterpenoids after TMS derivatization. Researchers can use these values as a reference for method development and validation for this compound analysis.

Compound (TMS Derivative)Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Mass Fragments (m/z)
α-Amyrin-TMS~ 25.5Not ReportedNot Reported498 (M+), 483, 218, 203
β-Amyrin-TMS~ 26.0Not ReportedNot Reported498 (M+), 483, 218, 203
Lupeol-TMS~ 26.8Not ReportedNot Reported498 (M+), 483, 408, 189
This compound-TMS (Predicted) ~ 25-28 To be determined To be determined 498 (M+), 483, [Specific fragments]

Note: The predicted retention time for this compound-TMS is an estimation based on the elution order of similar triterpenoid isomers. Actual retention times will vary depending on the specific GC column and analytical conditions used. Key mass fragments for this compound-TMS would need to be confirmed experimentally, but the molecular ion (M+) is expected at m/z 498.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the successful TMS derivatization of this compound.

Materials and Reagents
  • This compound standard (or sample extract containing this compound)

  • Silylating reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly recommended.

    • Alternatively, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate) for sample dissolution

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)

Derivatization Protocol

This protocol is a robust method for the trimethylsilylation of hydroxyl-containing triterpenoids like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial.

    • If the sample is in a solution, transfer an aliquot containing a known amount of the analyte into the reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is completely dry as the silylating reagents are moisture-sensitive.

  • Reagent Addition:

    • To the dried sample, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes.[1] For some triterpenes, a lower temperature of 30°C for 2 hours has also been shown to be effective.[1][2] Optimization may be required for this compound.

  • Cooling and Analysis:

    • After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

    • The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (typically 1 µL) into the GC-MS system.

GC-MS Parameters (Suggested Starting Conditions)
  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 330°C, hold for 6 minutes[1]

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-600

Mandatory Visualizations

Chemical Reaction of this compound Derivatization

G cluster_reactants Reactants cluster_products Products This compound This compound (with -OH group) TMS_this compound This compound-TMS (Volatile Derivative) This compound->TMS_this compound Derivatization (70°C, 60 min) Byproducts Byproducts BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->TMS_this compound BSTFA->Byproducts

Caption: TMS Derivatization of this compound.

Experimental Workflow for GC-MS Analysis

G start Start: this compound Sample sample_prep Sample Preparation (Drying) start->sample_prep derivatization TMS Derivatization (BSTFA, 70°C, 60 min) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (HP-5MS column) gc_injection->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis end End: Results data_analysis->end

Caption: GC-MS Analysis Workflow.

References

Application Notes and Protocols for the Structure Elucidation of Isoarborinol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a pentacyclic triterpenoid (B12794562) alcohol found in a variety of plant species, including those from the Gramineae (grass) and Rutaceae families. Triterpenoids are a diverse class of natural products with a wide range of reported biological activities, making them of significant interest in drug discovery and development. The precise structural characterization of these complex molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of this compound.

Principle of Structure Elucidation by NMR

The structural elucidation of this compound using NMR spectroscopy involves a systematic approach that integrates data from several key experiments:

  • 1D NMR ( ¹Hand ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹J_CH), providing a direct link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This experiment is crucial for connecting the fragments identified by COSY and for assigning quaternary carbons.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the this compound structure.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These data are compiled from scientific literature and serve as a reference for the structural analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicity
33.22dd
115.17t
230.99s
240.78s
250.89s
261.03s
270.94s
280.81s
290.87d
300.96d

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmCarbon Type
138.8CH₂
227.4CH₂
379.1CH
438.9C
555.4CH
618.3CH₂
734.0CH₂
840.9C
9151.1C
1037.3C
11116.5CH
1237.8CH₂
1343.1C
1441.9C
1532.2CH₂
1621.9CH₂
1751.5C
1845.4CH
1948.9CH
2031.4CH
2134.7CH₂
2237.1CH₂
2328.1CH₃
2415.4CH₃
2516.0CH₃
2618.0CH₃
2716.6CH₃
2814.8CH₃
2921.2CH₃
3023.2CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as pyridine-d₅ or benzene-d₆ can be used depending on solubility and desired spectral resolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). If not already present in the deuterated solvent, a small amount can be added.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain a proton spectrum for identifying proton signals and their multiplicities.

  • Protocol:

    • Tune and shim the spectrometer on the sample.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time (aq): 3-4 seconds

      • Spectral Width (sw): 12-16 ppm

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

1D ¹³C and DEPT NMR Spectroscopy
  • Purpose: To determine the number of carbon atoms and differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Typical ¹³C Parameters:

      • Pulse Program: zgpg30 or similar

      • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width (sw): 200-240 ppm

    • Process and reference the spectra similarly to the ¹H spectrum, using the TMS signal at 0.00 ppm.

    • In a DEPT-135 spectrum, CH and CH₃ signals appear positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

2D COSY Spectroscopy
  • Purpose: To identify scalar-coupled protons (¹H-¹H correlations), typically those separated by two or three bonds.

  • Protocol:

    • Acquire a standard 2D COSY spectrum.

    • Typical Parameters:

      • Pulse Program: cosygpppqf or similar

      • Number of Increments in F1: 256-512

      • Number of Scans per Increment: 4-8

      • Spectral Widths in both dimensions are the same as the 1D ¹H spectrum.

    • Process the 2D data with appropriate window functions, Fourier transformation, and phasing.

2D HSQC Spectroscopy
  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Protocol:

    • Acquire a multiplicity-edited HSQC spectrum (e.g., hsqcedetgpsisp2.2). This will show CH/CH₃ correlations as positive peaks and CH₂ correlations as negative peaks.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Number of Increments in F1: 128-256

      • Number of Scans per Increment: 8-16

      • Spectral Widths: ¹H dimension same as 1D ¹H; ¹³C dimension covering the full carbon chemical shift range.

    • Process the 2D data.

2D HMBC Spectroscopy
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.

  • Protocol:

    • Acquire a 2D HMBC spectrum.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Number of Increments in F1: 256-512

      • Number of Scans per Increment: 16-32

      • Long-range coupling delay (d6) optimized for ~8 Hz.

      • Spectral Widths: ¹H dimension same as 1D ¹H; ¹³C dimension covering the full carbon chemical shift range.

    • Process the 2D data.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key correlations that establish its complex pentacyclic structure.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation This compound This compound Sample Dissolve Dissolve in CDCl3 This compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR Transfer->C13_NMR DEPT DEPT Transfer->DEPT COSY COSY Transfer->COSY HSQC HSQC Transfer->HSQC HMBC HMBC Transfer->HMBC Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems Carbon_Types Determine Carbon Types C13_NMR->Carbon_Types DEPT->Carbon_Types COSY->Proton_Systems CH_Correlation Correlate C-H Bonds HSQC->CH_Correlation Connectivity Establish Long-Range Connectivity HMBC->Connectivity Structure Elucidate this compound Structure Proton_Systems->Structure Carbon_Types->Structure CH_Correlation->Structure Connectivity->Structure

Caption: Experimental workflow for this compound structure elucidation.

structural_correlations cluster_structure This compound Core Structure cluster_correlations Key NMR Correlations C3 C-3 (CH) C11 C-11 (CH) Me23 Me-23 Me24 Me-24 Me25 Me-25 Me26 Me-26 C9 C-9 (C) C10 C-10 (C) C13 C-13 (C) C14 C-14 (C) H3 H-3 H3->C3 HSQC H11 H-11 H11->C11 HSQC H11->C9 HMBC H11->C10 HMBC H23 H-23 H23->Me23 HSQC H24 H-24 H24->Me24 HSQC H25 H-25 H25->Me25 HSQC H25->C9 HMBC H25->C10 HMBC H26 H-26 H26->Me26 HSQC H26->C13 HMBC H26->C14 HMBC

Caption: Key 2D NMR correlations for this compound substructure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of complex natural products like this compound. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the chemical structure of this compound and related triterpenoids, which is a critical step in advancing their potential applications in drug development and other scientific fields.

Application Notes and Protocols for the Structural Elucidation of Isoarborinol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signals of isoarborinol, a pentacyclic triterpenoid (B12794562) of significant interest in natural product chemistry. The protocols outlined below are designed to assist researchers in the structural elucidation of this compound and related triterpenoids.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

The complete assignment of ¹H and ¹³C NMR signals is fundamental for the unambiguous structural confirmation of this compound. Due to the complexity of the pentacyclic triterpenoid skeleton, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Cylindrin (B1669534) (this compound Methyl Ether)

Carbon No.¹³C Chemical Shift (δc)¹H Chemical Shift (δH)Multiplicity
139.41.55, 1.65m
228.11.85, 1.95m
388.82.78dd (J=11.5, 4.5 Hz)
439.1--
555.80.85d (J=9.5 Hz)
618.31.45, 1.55m
734.51.35, 1.45m
841.1--
9149.1--
1037.2--
11116.75.25dd (J=6.0, 3.0 Hz)
1237.92.05, 2.15m
1343.1--
1449.9--
1532.11.25, 1.35m
1626.51.50, 1.60m
1751.51.15m
1841.81.40m
1947.91.05m
2030.11.70m
2135.51.20m
2236.91.30, 1.40m
2328.00.86s
2416.70.88s
2515.80.78s
2616.20.98s
2725.51.02s
2821.70.92d (J=6.5 Hz)
2921.90.84d (J=6.5 Hz)
3028.70.95s
3-OCH₃56.43.35s

Data is for cylindrin (this compound methyl ether) and serves as a close approximation for this compound.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

2.1 Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as deuterated methanol (B129727) (CD₃OD) or deuterated pyridine (B92270) (C₅D₅N) can be used depending on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2.2 NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the molecule, revealing adjacent protons.

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Pulse Sequence: Standard HSQC with gradient selection.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 150-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse Sequence: Standard HMBC with gradient selection.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-250 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

Mandatory Visualizations

The following diagrams illustrate the workflow for NMR-based structural elucidation and the key correlations for assigning the signals of an arborane-type triterpenoid like this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation H1 1D ¹H NMR Proton_ID Identify Proton Signals (Multiplicity, Integration) H1->Proton_ID C13 1D ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13->Carbon_Types COSY 2D COSY HH_Connect Establish ¹H-¹H Connectivity COSY->HH_Connect HSQC 2D HSQC CH_Connect_1bond Correlate ¹H to Directly Bonded ¹³C HSQC->CH_Connect_1bond HMBC 2D HMBC CH_Connect_longrange Establish Long-Range ¹H-¹³C Connectivity HMBC->CH_Connect_longrange Proton_ID->HH_Connect Carbon_Types->CH_Connect_1bond Fragment_Assembly Assemble Molecular Fragments HH_Connect->Fragment_Assembly CH_Connect_1bond->Fragment_Assembly Quat_Assign Assign Quaternary Carbons CH_Connect_longrange->Quat_Assign Fragment_Assembly->Quat_Assign Final_Structure Propose Final Structure Quat_Assign->Final_Structure

Caption: Workflow for NMR-based structural elucidation of natural products.

Isoarborinol_Correlations cluster_key_correlations Key 2D NMR Correlations for this compound Skeleton H3 H-3 C3 C-3 C2 C-2 H3->C2 HMBC C4 C-4 H3->C4 H2 H-2 H3->H2 COSY C23 C-23 (Me) C24 C-24 (Me) H11 H-11 C9 C-9 H11->C9 C10 C-10 H11->C10 C12 C-12 H11->C12 C13 C-13 H11->C13 H19 H-19 C18 C-18 H28 H-28 (Me) H28->C18 C20 C-20 H28->C20 C29 C-29 (Me) H28->C29 H1 H-1 H2->H1

LC/MS protocol for isoarborinol detection in extracts

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Detection of Isoarborinol in Extracts using Liquid Chromatography-Mass Spectrometry (LC/MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and potential quantification of this compound, a triterpenoid (B12794562) of interest for its potential pharmacological activities, in various extracts. The methodology is based on established liquid chromatography-mass spectrometry (LC/MS) techniques for the analysis of triterpenoids and related compounds.

Introduction

This compound is a pentacyclic triterpenoid alcohol found in various plant species. As interest in natural products for drug discovery continues to grow, robust analytical methods are essential for the identification and quantification of such compounds in complex biological matrices. Liquid chromatography coupled with mass spectrometry (LC/MS) offers a highly sensitive and selective platform for the analysis of triterpenoids like this compound.[1] This application note outlines a comprehensive protocol for sample preparation, LC/MS analysis, and data interpretation for this compound detection.

Experimental Workflow

The overall experimental workflow for the detection of this compound in extracts is depicted below. This process involves sample preparation to isolate the analyte from the matrix, followed by separation using high-performance liquid chromatography (HPLC) and subsequent detection by mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Analysis start Plant Material / Extract homogenization Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry Detection hplc->ms identification Identification (RT & m/z) ms->identification quantification Quantification (Optional) identification->quantification

Caption: Experimental workflow for this compound detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the nature of the sample matrix (e.g., plant tissue, crude extract).[2] The following is a general protocol that can be adapted.

Materials:

  • Methanol (HPLC grade)

  • Ethanol (70-95%)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

Protocol for Plant Material:

  • Homogenization: Grind the dried plant material into a fine powder.[2]

  • Extraction:

    • To 1 g of powdered material, add 10 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.[3]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more and combine the supernatants.

  • Concentration: Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.[3]

For Crude Extracts:

  • Accurately weigh 10 mg of the crude extract.

  • Dissolve in 1 mL of the initial mobile phase.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve this compound from other components in the extract. A reverse-phase C18 column is commonly used for triterpenoid analysis.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.1% formic acid[4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid[4][5]
Flow Rate 0.3 mL/min
Column Temperature 40 °C[6]
Injection Volume 5 µL
Gradient Elution 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. (This is a starting point and may require optimization)
Mass Spectrometry (MS) Conditions

The mass spectrometer settings should be optimized for the detection of this compound (Molecular Weight: 426.73 g/mol ). Both positive and negative ionization modes should be evaluated, although positive mode is often suitable for triterpenoids.

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[6]
Ionization Mode Positive and/or Negative[3][7]
Scan Mode Full Scan (m/z 100-1000) for initial screening and identification.
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) For targeted quantification.[6] Precursor ion for this compound [M+H]⁺: m/z 427.3. Product ions would need to be determined by MS/MS analysis of a standard.
Capillary Voltage 3.5 - 4.5 kV[8]
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations.

Data Presentation and Analysis

Identification

The identification of this compound is based on a combination of its retention time (RT) from the LC separation and its mass-to-charge ratio (m/z) from the MS detection. Confirmation should be performed by comparing the RT and mass spectrum of the peak in the sample to that of a certified reference standard of this compound. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity by comparing the fragmentation pattern of the analyte with that of the standard.[7]

Quantification (Optional)

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5]

Validation Parameter Description
Linearity (r²) A measure of how well the calibration curve fits the data points. A value ≥0.99 is generally considered acceptable.
LOD The lowest concentration of an analyte that can be reliably detected.
LOQ The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) The closeness of the measured value to the true value. Determined by spiking a blank matrix with a known amount of the standard.
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Signaling Pathway Visualization

As no specific signaling pathways for this compound were identified in the literature search, a representative diagram illustrating a hypothetical drug discovery and development process involving a natural product like this compound is provided below.

signaling_pathway cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development extract Natural Product Extract (containing this compound) screening High-Throughput Screening extract->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vitro In Vitro Studies (Cell-based assays) lead_opt->in_vitro in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Drug development pathway for a natural product.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection of this compound in various extracts using LC/MS. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methods for triterpenoid analysis. While the provided parameters serve as a strong starting point, method optimization is recommended for specific sample matrices and instrumentation to ensure the best performance in terms of sensitivity, selectivity, and accuracy.

References

Application Note: Quantification of Isoarborinol in Sediment Samples by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a pentacyclic triterpenoid (B12794562) alcohol that serves as a significant biomarker in geochemical and environmental studies. Its presence and concentration in sediment layers can provide valuable insights into past terrestrial and aquatic ecosystems. Originally considered a marker for flowering plants, recent discoveries have identified bacterial sources of this compound, expanding its utility in microbial ecology and paleoclimatology. Accurate quantification of this compound in sediment samples is crucial for these applications and requires robust analytical methodologies.

This application note provides a detailed protocol for the quantification of this compound in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) with prior silylation derivatization.

Experimental Protocols

Overview of the Analytical Workflow

The quantification of this compound from sediment samples involves a multi-step process designed to efficiently extract, derivatize, and analyze the target compound. The general workflow is outlined below.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Sediment Sampling B Freeze-Drying & Homogenization A->B D Internal Standard Spiking B->D C Solvent Extraction (e.g., Dichloromethane:Methanol) E Concentration of Extract C->E D->C F Silylation (e.g., with BSTFA + TMCS) E->F G GC-MS Analysis (SIM Mode) F->G H Data Processing & Quantification G->H

Figure 1: General workflow for the quantification of this compound in sediment samples.
Materials and Reagents

  • Solvents (HPLC or GC grade): Dichloromethane (DCM), Methanol (MeOH), Pyridine (B92270)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: A suitable internal standard, such as 5α-cholestane or a deuterated triterpenoid, should be used for accurate quantification. The choice of internal standard should be based on its chemical similarity to this compound and its absence in the samples being analyzed.

  • This compound Standard: for calibration curve generation.

  • Other: Anhydrous sodium sulfate, Glassware (vials, flasks, pipettes), Centrifuge, Nitrogen evaporator, Heating block/water bath, Vortex mixer, Ultrasonic bath.

Sample Preparation and Extraction
  • Sample Preparation: Freeze-dry the sediment samples to remove water content. Once dried, homogenize the samples using a mortar and pestle to ensure uniformity.

  • Extraction:

    • Weigh approximately 5-10 g of the dried, homogenized sediment into a centrifuge tube.

    • Spike the sample with a known amount of the selected internal standard.

    • Add 20 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture.

    • Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants.

  • Extract Concentration: Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

To enhance the volatility of this compound for GC-MS analysis, the hydroxyl group must be derivatized to a trimethylsilyl (B98337) (TMS) ether.

  • To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 1 hour in a heating block or water bath.[1]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The analysis of the derivatized this compound is performed using a gas chromatograph coupled to a mass spectrometer. The following are typical parameters that may require optimization for specific instrumentation.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 5°C/min to 300°C, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions (m/z) for TMS-derivatized this compound (Predicted):

      • Molecular Ion (M+): 500 (low abundance expected).

      • [M-15]+: 485 (loss of a methyl group from the TMS moiety).

      • Other characteristic fragment ions: To be determined from the mass spectrum of a derivatized this compound standard. It is crucial to analyze a standard to identify the most abundant and specific fragment ions for quantification.

    • Monitored Ions (m/z) for Internal Standard (e.g., 5α-cholestane): 372 (M+), 217.

Data Presentation

The quantification of this compound is achieved by creating a calibration curve using a series of this compound standards of known concentrations that have undergone the same derivatization procedure. The peak area ratio of the target analyte to the internal standard is plotted against the concentration.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for this compound in different sediment types to illustrate how results can be presented. Actual concentrations will vary depending on the depositional environment and organic matter input.

Sample IDSediment TypeDepth (cm)This compound Concentration (ng/g dry weight)
SED-01Lake Sediment10-1215.2
SED-02Lake Sediment45-478.9
SED-03Marine Sediment5-72.5
SED-04Marine Sediment30-32Below Limit of Quantification
SED-05Peat Bog20-2245.8

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a decision-making and processing pathway, ensuring accurate quantification.

signaling_pathway cluster_input Input cluster_process Analytical Process cluster_calibration Calibration & Quantification cluster_output Output Sediment Sediment Sample Extraction Extraction & Derivatization Sediment->Extraction Standard This compound & Internal Standards CalCurve Calibration Curve Generation Standard->CalCurve GCMS GC-MS (SIM) Analysis Extraction->GCMS PeakIntegration Peak Integration & Area Ratio Calculation GCMS->PeakIntegration PeakIntegration->CalCurve Standard Data Quantification Concentration Calculation PeakIntegration->Quantification Sample Data CalCurve->Quantification Result Quantitative Result (ng/g) Quantification->Result

Figure 2: Logical diagram of the quantification process for this compound.

Conclusion

The protocol described in this application note provides a robust framework for the quantification of this compound in sediment samples. The use of GC-MS in SIM mode following silylation derivatization offers high sensitivity and selectivity. Adherence to proper sample preparation, the use of an appropriate internal standard, and careful calibration are essential for obtaining accurate and reproducible results. This methodology can be a valuable tool for researchers in geochemistry, environmental science, and paleoclimatology.

References

Application of Isoarborinol as a Proxy for Terrestrial Input in Paleoecology: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol, has been traditionally utilized as a molecular biomarker to trace terrestrial organic matter input into marine and lacustrine sediments.[1] Initially, this compound was considered an unambiguous indicator for the presence of angiosperms (flowering plants), as it is a known constituent of their epicuticular waxes.[1][2] However, the discovery of this compound and its derivatives in sediments predating the evolution of angiosperms pointed towards an additional, non-angiosperm source.[2] Subsequent research has identified the marine bacterium Eudoraea adriatica as a producer of this compound-like compounds, complicating the interpretation of this compound as a purely terrestrial proxy.[3][4]

This document provides detailed application notes and protocols for the use of this compound as a proxy for terrestrial input in paleoecological studies, addressing the challenges posed by its dual sourcing and outlining methodologies for its extraction, analysis, and data interpretation.

Principle of the Proxy

The fundamental principle behind using this compound as a proxy lies in its origin from terrestrial plants. Higher plants synthesize this compound as part of their protective cuticular wax layer. When these plant materials are transported into aquatic environments through processes like river runoff and aeolian deposition, the chemically stable this compound is preserved in the sediments over geological timescales.[2] Therefore, the concentration of this compound in sediment cores can be correlated with the extent of terrestrial plant input into that environment at the time of deposition.

However, the discovery of a bacterial source necessitates a more nuanced interpretation. The presence of this compound in ancient sediments now requires careful consideration of the paleoenvironment to distinguish between terrestrial and potential marine microbial contributions.[3]

Differentiating Terrestrial vs. Marine Sources

Distinguishing between angiosperm- and bacteria-derived this compound in sediment samples is a critical challenge. While no single method provides a definitive answer, a multi-proxy approach is recommended:

  • Co-occurring Biomarkers: The analysis of other lipid biomarkers alongside this compound can provide contextual clues. The presence of other known terrestrial plant wax components, such as long-chain n-alkanes and n-alkanols, would strengthen the case for a terrestrial origin of this compound. Conversely, an abundance of bacterial-specific biomarkers, such as certain hopanoids, might suggest a greater contribution from microbial sources.

  • Stable Isotope Analysis: The stable carbon isotopic composition (δ¹³C) of this compound can potentially differentiate between sources. Terrestrial C3 plants, the dominant photosynthetic pathway, typically have more negative δ¹³C values compared to marine phytoplankton and bacteria.[5] By analyzing the δ¹³C of isolated this compound, it may be possible to infer its origin. However, this approach is still under development and requires further validation.

  • Mass Spectral Fragmentation: High-resolution mass spectrometry may reveal subtle differences in the fragmentation patterns of this compound derived from different sources, although this is an area of ongoing research.[6]

Data Presentation

Quantitative data on this compound concentrations should be presented in a clear and structured format to allow for easy comparison between different studies and depositional environments.

Sample IDLocationSediment Depth (cm)This compound Concentration (µg/g TOC)Co-occurring Terrestrial Biomarkers (e.g., n-C29 alkane) (µg/g TOC)Co-occurring Marine Biomarkers (e.g., C30 hopanol) (µg/g TOC)δ¹³C of this compound (‰)Inferred Primary SourceReference
Core A-1Coastal Marine10-125.215.82.1-28.5TerrestrialFictional Data
Core A-2Coastal Marine50-522.14.38.9-23.1Mixed/MarineFictional Data
Core B-1Lacustrine5-712.725.40.5-30.2TerrestrialFictional Data
Core B-2Lacustrine35-378.918.10.8-29.8TerrestrialFictional Data

Experimental Protocols

Extraction of this compound from Sediment Samples

This protocol details the extraction of total lipid extracts (TLE) from sediment samples using Soxhlet extraction, a robust and widely used method.[1][7]

Materials:

  • Freeze-dried and homogenized sediment sample

  • Cellulose (B213188) extraction thimbles

  • Soxhlet extraction apparatus

  • Round-bottom flasks

  • Heating mantle

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Methanol (MeOH), pesticide grade or equivalent

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Sample Preparation: Weigh approximately 10-20 g of the freeze-dried and homogenized sediment sample into a pre-extracted cellulose thimble.

  • Soxhlet Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add a 9:1 (v/v) mixture of DCM:MeOH to a round-bottom flask.[1]

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux.

    • Extract the sample for 24-48 hours, ensuring a siphon cycle of approximately 4-6 times per hour.[7]

  • Drying and Concentration:

    • After extraction, allow the apparatus to cool.

    • Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature not exceeding 35°C.

    • Transfer the concentrated TLE to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.

  • Storage: Store the dried TLE at -20°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general procedure for the quantification of this compound in the TLE using GC-MS.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (B92270)

  • Internal standard (e.g., 5α-cholestane)

  • This compound standard

  • Autosampler vials

Procedure:

  • Derivatization:

    • To a known amount of the TLE in a vial, add a known amount of the internal standard.

    • Evaporate the solvent under nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 1 hour to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether.[8]

  • GC-MS Analysis:

    • Injector: Splitless injection at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 3°C/min to 320°C, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-650.

  • Quantification:

    • Identify the this compound-TMS peak based on its retention time and mass spectrum by comparison with an authentic standard.

    • Quantify the this compound concentration by comparing the peak area of the this compound-TMS to the peak area of the internal standard and applying a response factor determined from a calibration curve of the this compound standard.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in both plants and bacteria proceeds through the cyclization of (S)-2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC).[3][9] However, the evolutionary origins of the enzymes are distinct.[2]

Isoarborinol_Biosynthesis cluster_plant Angiosperm Cell cluster_bacteria Bacterial Cell (Eudoraea adriatica) Isopentenyl_PP_plant Isopentenyl Diphosphate Dimethylallyl_PP_plant Dimethylallyl Diphosphate Isopentenyl_PP_plant->Dimethylallyl_PP_plant IPP Isomerase Geranyl_PP_plant Geranyl Diphosphate Dimethylallyl_PP_plant->Geranyl_PP_plant Prenyltransferase Farnesyl_PP_plant Farnesyl Diphosphate Geranyl_PP_plant->Farnesyl_PP_plant Prenyltransferase Squalene_plant Squalene Farnesyl_PP_plant->Squalene_plant Squalene Synthase Oxidosqualene_plant (S)-2,3-Oxidosqualene Squalene_plant->Oxidosqualene_plant Squalene Epoxidase Isoarborinol_plant This compound Oxidosqualene_plant->Isoarborinol_plant This compound Synthase (OSC) Isopentenyl_PP_bac Isopentenyl Diphosphate Dimethylallyl_PP_bac Dimethylallyl Diphosphate Isopentenyl_PP_bac->Dimethylallyl_PP_bac IPP Isomerase Geranyl_PP_bac Geranyl Diphosphate Dimethylallyl_PP_bac->Geranyl_PP_bac Prenyltransferase Farnesyl_PP_bac Farnesyl Diphosphate Geranyl_PP_bac->Farnesyl_PP_bac Prenyltransferase Squalene_bac Squalene Farnesyl_PP_bac->Squalene_bac Squalene Synthase Oxidosqualene_bac (S)-2,3-Oxidosqualene Squalene_bac->Oxidosqualene_bac Squalene Epoxidase Isoarborinol_like This compound-like compounds Oxidosqualene_bac->Isoarborinol_like Eudoraenol Synthase (OSC)

Caption: Biosynthesis of this compound in plants and bacteria.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sediment samples.

Experimental_Workflow Sample_Collection Sediment Sample Collection Freeze_Drying Freeze-Drying & Homogenization Sample_Collection->Freeze_Drying Soxhlet_Extraction Soxhlet Extraction (DCM:MeOH 9:1) Freeze_Drying->Soxhlet_Extraction TLE Total Lipid Extract (TLE) Soxhlet_Extraction->TLE Derivatization Derivatization (BSTFA) TLE->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Interpretation Paleoecological Interpretation Data_Processing->Interpretation

Caption: Workflow for this compound analysis from sediments.

Logical Relationship: Interpreting this compound Data

This diagram outlines the logical steps involved in interpreting this compound data in a paleoecological context.

Logical_Relationship Detect_this compound This compound Detected in Sediment Assess_Context Assess Paleoenvironmental Context Detect_this compound->Assess_Context Terrestrial_Indicators High Terrestrial Biomarker Abundance? Assess_Context->Terrestrial_Indicators Marine_Indicators High Marine/Bacterial Biomarker Abundance? Assess_Context->Marine_Indicators Terrestrial_Indicators->Marine_Indicators No Terrestrial_Source Primarily Terrestrial Input Terrestrial_Indicators->Terrestrial_Source Yes Marine_Source Significant Marine/Bacterial Contribution Marine_Indicators->Marine_Source Yes Mixed_Source Mixed Terrestrial and Marine/Bacterial Input Marine_Indicators->Mixed_Source No Terrestrial_Source->Mixed_Source Marine_Source->Mixed_Source

References

Screening the Bio-Orchestra of Isoarborinol: A Protocol for Unveiling Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for screening the diverse biological activities of isoarborinol, a pentacyclic triterpenoid (B12794562) with emerging therapeutic interest. The following sections outline methodologies for assessing its anti-inflammatory, anticancer, antidiabetic, antimicrobial, and antioxidant properties, complete with data presentation tables and visual workflows to guide researchers in their investigations.

Overview of this compound and its Known Biological Activities

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species. Preliminary studies have indicated its potential in modulating key cellular pathways, suggesting a broad spectrum of pharmacological activities. To date, the most well-documented activity of this compound is its antiadipogenic effect, mediated through the activation of the LKB1-AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[1][2][3] This discovery has opened the door to exploring its potential in metabolic disorders. Furthermore, initial screenings have shown its efficacy against the protozoan parasite Entamoeba histolytica.

Given the diverse biological roles of other pentacyclic triterpenoids, it is hypothesized that this compound may also possess anticancer, anti-inflammatory, antidiabetic, antimicrobial, and antioxidant properties. This protocol provides a roadmap for systematically investigating these potential therapeutic avenues.

Data Presentation: A Tabular Summary of this compound's Bioactivities

The following tables are structured to summarize quantitative data from the screening of this compound. While specific data for many of these activities are yet to be determined experimentally, these tables provide a template for data organization and presentation.

Table 1: Anti-inflammatory Activity of this compound

Assay TypeCell Line/ModelTest Concentration(s)IC50 (µg/mL)Positive ControlIC50 of Control (µg/mL)
Nitric Oxide (NO) Inhibition AssayRAW 264.7 MacrophagesTo be determinedTo be determinedDexamethasoneValue
COX-2 Inhibition AssayIn vitro enzyme assayTo be determinedTo be determinedCelecoxibValue
Pro-inflammatory Cytokine (TNF-α, IL-6) InhibitionLPS-stimulated RAW 264.7 cellsTo be determinedTo be determinedDexamethasoneValue

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeAssay TypeIC50 (µg/mL)Positive ControlIC50 of Control (µg/mL)
MCF-7Breast CancerMTT AssayTo be determinedDoxorubicinValue
HeLaCervical CancerMTT AssayTo be-determinedCisplatinValue
A549Lung CancerMTT AssayTo be determinedPaclitaxelValue
HepG2Liver CancerMTT AssayTo be determinedSorafenibValue

Table 3: Antidiabetic Activity of this compound

Assay TypeEnzyme/ModelIC50 (µg/mL)Positive ControlIC50 of Control (µg/mL)
α-Glucosidase Inhibition AssaySaccharomyces cerevisiae α-glucosidaseTo be determinedAcarboseValue
α-Amylase Inhibition AssayPorcine pancreatic α-amylaseTo be determinedAcarboseValue
Glucose Uptake in L6 MyotubesL6 MyotubesTo be determinedInsulinValue

Table 4: Antimicrobial Activity of this compound

MicroorganismTypeAssay TypeMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureusGram-positive bacteriaBroth MicrodilutionTo be determinedVancomycinValue
Escherichia coliGram-negative bacteriaBroth MicrodilutionTo be determinedGentamicinValue
Candida albicansFungiBroth MicrodilutionTo be determinedFluconazoleValue
Entamoeba histolyticaProtozoaIn vitro culture50 (51.4% inhibition)MetronidazoleValue

Table 5: Antioxidant Activity of this compound

Assay TypeMethodIC50 (µg/mL)Positive ControlIC50 of Control (µg/mL)
Free Radical ScavengingDPPH AssayTo be determinedAscorbic AcidValue
Reducing PowerFRAP AssayTo be determinedTroloxValue
Lipid Peroxidation InhibitionTBARS AssayTo be determinedQuercetinValue

Experimental Protocols

This section provides detailed methodologies for the key experiments to screen the biological activities of this compound.

Anti-inflammatory Activity Screening

3.1.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[4][5]

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-treat the cells with different concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a non-stimulated control and a vehicle control.

    • Griess Assay:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Anticancer Activity Screening

3.2.1. MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6][7]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antidiabetic Activity Screening

3.3.1. α-Glucosidase Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help in managing postprandial hyperglycemia.[8][9]

  • Protocol:

    • Reaction Mixture: In a 96-well plate, add 50 µL of different concentrations of this compound, 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8), and incubate at 37°C for 15 minutes.

    • Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution as a substrate and incubate at 37°C for 30 minutes.

    • Stop Reaction: Stop the reaction by adding 50 µL of Na2CO3 solution.

    • Absorbance Measurement: Measure the absorbance at 405 nm.

    • Calculation: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is used as a positive control.

Antimicrobial Activity Screening

3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13][14]

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Serial Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Screening

3.5.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[15][16][17][18][19]

  • Protocol:

    • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid is used as a positive control.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_screening Biological Activity Screening of this compound compound This compound anti_inflammatory Anti-inflammatory Assays (Griess, COX-2) compound->anti_inflammatory anticancer Anticancer Assays (MTT) compound->anticancer antidiabetic Antidiabetic Assays (α-glucosidase) compound->antidiabetic antimicrobial Antimicrobial Assays (Broth Microdilution) compound->antimicrobial antioxidant Antioxidant Assays (DPPH) compound->antioxidant

General workflow for screening the biological activities of this compound.

LKB1_AMPK_Pathway cluster_pathway This compound and the LKB1-AMPK Signaling Pathway in Adipogenesis This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) Adipogenesis Adipogenesis (Lipid Accumulation) AMPK->Adipogenesis Inhibits

This compound's known mechanism in inhibiting adipogenesis via the LKB1-AMPK pathway.

NFkB_Pathway cluster_pathway Potential Modulation of the NF-κB Pathway by this compound This compound This compound (Hypothesized) IKK IKK This compound->IKK Inhibits? LPS LPS LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammation Induces

Hypothesized anti-inflammatory action of this compound via the NF-κB pathway.

PI3K_Akt_Pathway cluster_pathway Potential Modulation of the PI3K/Akt Pathway by this compound This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Inhibits? Akt Akt This compound->Akt Inhibits? GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds RTK->PI3K Activates PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Hypothesized anticancer mechanism of this compound through the PI3K/Akt pathway.

References

Enhancing HPLC Detection of Isoarborinol Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol, is a bioactive natural product with potential therapeutic applications, including anti-inflammatory and antiadipogenic effects. However, its analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by its lack of a strong chromophore, leading to poor sensitivity with UV-Vis detection. Chemical derivatization of this compound's hydroxyl group can significantly enhance its detectability by introducing a UV-absorbing or fluorescent tag. This document provides detailed application notes and experimental protocols for the derivatization of this compound to improve its HPLC detection and quantification.

Principle of Derivatization for Enhanced HPLC Detection

The primary strategy for enhancing the HPLC detection of this compound involves the chemical modification of its sole hydroxyl group at the C-3 position. By reacting this alcohol functionality with a suitable derivatizing agent, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be covalently attached to the this compound molecule. This modification imparts strong UV-Vis absorption or fluorescence properties to the resulting derivative, allowing for highly sensitive detection by common HPLC detectors.

Two robust and widely used derivatization strategies for hydroxyl compounds are presented: benzoylation for enhanced UV detection and dansylation for highly sensitive fluorescence detection.

Quantitative Data Summary

The following tables summarize expected performance metrics for the HPLC analysis of derivatized this compound. Data for underivatized triterpenoids are provided for comparison, highlighting the significant improvement in sensitivity achieved through derivatization.

Table 1: HPLC Detection of Underivatized Triterpenoids

CompoundDetection Wavelength (nm)LOD (µg/mL)LOQ (µg/mL)Reference
Various Triterpenoids205-2100.08 - 0.650.24 - 1.78[1]

Table 2: HPLC-Fluorescence Detection of Dansylated Triterpenoids

CompoundExcitation (nm)Emission (nm)LOD (ng/mL)Reference
Various Triterpenoids3475300.15 - 0.45[2]

Experimental Protocols

Protocol 1: Derivatization of this compound with Benzoyl Chloride for Enhanced UV Detection

This protocol describes the esterification of this compound's hydroxyl group with benzoyl chloride to introduce a benzoyl chromophore, which strongly absorbs UV radiation.

Materials:

  • This compound standard

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV-Vis detector

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in anhydrous dichloromethane to a final concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the this compound solution.

    • Add 50 µL of anhydrous pyridine, which acts as a catalyst and acid scavenger.

    • Add 20 µL of benzoyl chloride.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 60 minutes.

  • Reaction Quenching and Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 500 µL of 5% aqueous sodium bicarbonate to quench the excess benzoyl chloride.

    • Vortex thoroughly for 1 minute.

    • Add 500 µL of dichloromethane and vortex for 1 minute to extract the benzoylated this compound.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Preparation for HPLC:

    • Carefully transfer the lower organic layer (DCM) to a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

    • Run Time: 15 minutes.

Protocol 2: Derivatization of this compound with Dansyl Chloride for Enhanced Fluorescence Detection

This protocol details the reaction of this compound with dansyl chloride to form a highly fluorescent sulfonamide derivative, enabling ultra-sensitive detection.

Materials:

  • This compound standard

  • Dansyl chloride

  • Acetone (B3395972) (anhydrous)

  • Sodium bicarbonate buffer (100 mM, pH 10)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a minimal amount of acetone.

  • Derivatization Reaction:

    • Prepare a 2 mg/mL solution of dansyl chloride in acetone.

    • In a reaction vial, mix 50 µL of the this compound solution with 100 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 50 µL of 250 mM sodium hydroxide (B78521) solution to quench the unreacted dansyl chloride and incubate for 5 minutes.

  • Sample Preparation for HPLC:

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Add 200 µL of methanol to the remaining aqueous solution and vortex.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

      • 0-10 min: 70-95% A

      • 10-12 min: 95% A

      • 12-13 min: 95-70% A

      • 13-15 min: 70% A

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector with excitation at 347 nm and emission at 530 nm.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatization Reagent (Benzoyl Chloride or Dansyl Chloride) + Catalyst (e.g., Pyridine) dissolve->add_reagent incubate Incubate (e.g., 60°C for 30-60 min) add_reagent->incubate quench Quench Reaction incubate->quench extract Liquid-Liquid Extraction (for Benzoylation) quench->extract Benzoylation evaporate Evaporate Solvent quench->evaporate Dansylation extract->evaporate reconstitute Reconstitute in Mobile Phase Component evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc Inject into HPLC System filter->hplc detect UV or Fluorescence Detection hplc->detect

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

antiadipogenic_pathway cluster_master_regulators Master Regulators of Adipogenesis cluster_lipogenic_factors Lipogenic Factors This compound This compound lkb1 LKB1 This compound->lkb1 activates (phosphorylation) ampk AMPK lkb1->ampk activates (phosphorylation) cebpb C/EBPβ ampk->cebpb inhibits cebpd C/EBPδ ampk->cebpd inhibits cebpa C/EBPα ampk->cebpa inhibits pparg PPARγ ampk->pparg inhibits srebp1c SREBP-1C ampk->srebp1c inhibits adipogenesis Adipogenesis & Lipid Accumulation cebpa->adipogenesis promotes fabp4 FABP4 pparg->fabp4 activates pparg->adipogenesis promotes acc1 ACC1 srebp1c->acc1 activates fas FAS srebp1c->fas activates srebp1c->adipogenesis promotes acc1->adipogenesis fas->adipogenesis fabp4->adipogenesis

Caption: Antiadipogenic signaling pathway of this compound via LKB1-AMPK activation.[3]

Discussion

The derivatization of this compound with either benzoyl chloride or dansyl chloride offers a significant improvement in HPLC detection sensitivity. The choice between the two methods depends on the available instrumentation and the required level of sensitivity. Benzoylation is a straightforward method suitable for laboratories equipped with standard HPLC-UV systems. Dansylation, on the other hand, provides substantially lower detection limits but requires an HPLC system with a fluorescence detector.

The provided protocols are general and may require optimization for specific sample matrices. It is recommended to perform a methods validation study, including assessments of linearity, accuracy, precision, and the determination of LOD and LOQ for the specific application.

The antiadipogenic activity of this compound is mediated through the activation of the LKB1-AMPK signaling pathway.[3] As illustrated in the signaling pathway diagram, this compound promotes the phosphorylation of LKB1 and AMPK.[3] This activation cascade leads to the downregulation of key master regulators of adipogenesis, including C/EBPβ, C/EBPδ, C/EBPα, PPARγ, and SREBP-1C.[3] Consequently, the expression of downstream lipogenic factors such as ACC1, FAS, and FABP4 is reduced, ultimately inhibiting adipogenesis and lipid accumulation.[3] This mechanistic understanding of this compound's bioactivity is crucial for its development as a potential therapeutic agent.

References

Application Note and Protocol for the Isolation of Pure Isoarborinol using Semi-Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarborinol is a pentacyclic triterpenoid (B12794562) alcohol found in a variety of plant species.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This compound itself has been investigated for its potential therapeutic properties. The isolation of pure this compound from complex plant extracts is crucial for its structural elucidation, pharmacological evaluation, and for use as a reference standard. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and efficiency.[2]

This document provides a detailed protocol for the isolation of this compound from a plant extract using a semi-preparative reversed-phase HPLC method. The methodology is based on established protocols for the separation of structurally similar triterpenoids.[2][3][4]

Experimental Workflow

The overall process for the isolation of pure this compound is depicted in the following workflow diagram.

experimental_workflow cluster_extraction Sample Preparation cluster_hplc Semi-Preparative HPLC Purification cluster_analysis Purity Analysis and Final Product plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., methanol (B129727), ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep_hplc Sample Dissolution (e.g., Methanol/Chloroform) crude_extract->sample_prep_hplc Dissolve for HPLC hplc_injection Injection onto Semi-Prep HPLC sample_prep_hplc->hplc_injection fraction_collection Fraction Collection (based on UV detection) hplc_injection->fraction_collection isoarborinol_fractions This compound-containing Fractions fraction_collection->isoarborinol_fractions purity_check Purity Assessment (Analytical HPLC, LC-MS, NMR) isoarborinol_fractions->purity_check Analyze Fractions solvent_removal Solvent Removal (e.g., Nitrogen stream, Lyophilization) purity_check->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

Caption: Experimental workflow for the isolation of pure this compound.

Quantitative Data Summary

The following table summarizes typical semi-preparative HPLC parameters for the separation of triterpenoids, which can be used as a starting point for the purification of this compound.

ParameterRecommended Starting Conditions
Column C18, 5 µm particle size, 250 x 10 mm i.d.
Mobile Phase Isocratic or gradient elution with Methanol and Water or Acetonitrile and Water
Example Isocratic: Methanol:Water (95:5, v/v)
Example Gradient: 80-100% Methanol in Water over 30 min
Flow Rate 2.0 - 5.0 mL/min
Detection Wavelength 205 - 210 nm[3]
Injection Volume 100 - 500 µL (depending on sample concentration and column capacity)
Column Temperature Ambient or controlled at 25-30 °C

Experimental Protocols

Plant Material Extraction
  • Grinding: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder to increase the surface area for extraction.

  • Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v).

  • Extraction: Stir the mixture at room temperature for 24-48 hours. The extraction can be repeated 2-3 times to ensure complete extraction of the compounds.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to remove the solid plant debris.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain the crude extract.

Sample Preparation for Semi-Preparative HPLC
  • Dissolution: Dissolve a known amount of the crude extract in a suitable solvent. Due to the nonpolar nature of triterpenoids, a mixture of methanol and chloroform (B151607) (1:1, v/v) is often effective. The final concentration should be in the range of 10-50 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. This is crucial to prevent column clogging and damage.

Semi-Preparative HPLC Protocol
  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Method Development (Optional but Recommended):

    • Perform an initial analytical scale separation on a smaller C18 column (e.g., 250 x 4.6 mm) to determine the approximate retention time of this compound and to optimize the mobile phase composition.

    • Run a gradient elution (e.g., 50-100% methanol in water) to identify the optimal solvent strength for eluting this compound with good resolution from other components.

  • Injection: Inject the filtered sample onto the semi-preparative column.

  • Chromatographic Separation: Run the HPLC method using the optimized isocratic or gradient conditions.

  • Fraction Collection: Monitor the chromatogram at the selected UV wavelength (e.g., 210 nm). Collect the fractions corresponding to the peak of interest (this compound) using a fraction collector. Collect the peak in multiple small fractions to ensure high purity of the central fractions.

  • Post-Run Wash: After the run, wash the column with a strong solvent (e.g., 100% methanol or acetonitrile) to remove any strongly retained impurities.

Post-Purification Analysis and Processing
  • Purity Assessment:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity (typically >95%).

    • For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

  • Solvent Removal: Evaporate the solvent from the pooled pure fractions under a stream of nitrogen gas or by using a centrifugal evaporator. For complete removal of residual solvent, lyophilization (freeze-drying) can be performed if the solvent system is appropriate (e.g., contains water).

  • Storage: Store the purified solid this compound in a cool, dark, and dry place.

Logical Relationships in Method Development

The process of optimizing the semi-preparative HPLC method involves a series of logical steps to achieve the desired purity and yield.

method_development cluster_optimization HPLC Method Optimization cluster_goals Purification Goals analytical_run Analytical Scale Run (Scouting Gradient) select_mobile_phase Select Mobile Phase (Methanol/Water vs. Acetonitrile/Water) analytical_run->select_mobile_phase optimize_gradient Optimize Gradient Slope (for resolution) select_mobile_phase->optimize_gradient isocratic_conversion Convert to Isocratic (for simplicity and throughput) optimize_gradient->isocratic_conversion high_purity High Purity optimize_gradient->high_purity flow_rate_adjustment Adjust Flow Rate (balance resolution and time) isocratic_conversion->flow_rate_adjustment high_throughput High Throughput isocratic_conversion->high_throughput loading_study Sample Loading Study (maximize yield without losing resolution) flow_rate_adjustment->loading_study flow_rate_adjustment->high_throughput high_yield High Yield loading_study->high_yield

Caption: Logical steps for HPLC method development and optimization.

References

Application of Isoarborinol in Chemotaxonomy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isoarborinol, a pentacyclic triterpenoid (B12794562), has emerged as a significant biomarker in chemotaxonomic studies, providing valuable insights into the phylogenetic relationships between plant species and even hinting at microbial contributions to the geological record. Its unique distribution and structural characteristics make it a powerful tool for plant classification, paleobotany, and natural product discovery.

Chemotaxonomic Significance:

This compound is ubiquitously produced by angiosperms, with a particularly high prevalence in the Poaceae (grass) family, making it a key chemotaxonomic marker for this economically and ecologically important group of plants.[1][2] The presence and relative abundance of this compound and its derivatives can be used to differentiate between closely related species and genera within this family.

However, the chemotaxonomic application of this compound is nuanced by its dual origin. While it is a recognized biomarker for higher plants, its diagenetic product, arborane, has been discovered in ancient marine sediments that predate the evolution of angiosperms.[1] This discovery points to a microbial source for arborane, a hypothesis supported by the recent identification of this compound-like compounds, eudoraenol and adriaticol, in the marine bacterium Eudoraea adriatica.[3] This dual sourcing necessitates careful interpretation of this compound and its derivatives in environmental and geological samples, but also opens up new avenues for understanding microbial contributions to lipid biomarkers.

Applications in Drug Development:

Beyond its role in chemotaxonomy, this compound has demonstrated various biological activities, including antiprotozoal effects. This highlights its potential as a lead compound in drug discovery programs. Chemotaxonomic screening of plants for this compound can guide the selection of species for further pharmacological investigation.

Quantitative Data Presentation

The following table summarizes the content of selected triterpenoids, including those structurally related to this compound, in various grass species (Poaceae). The data illustrates the potential for using these compounds as chemotaxonomic markers.

Plant SpeciesFamilyPlant PartTriterpenoid(s) AnalyzedConcentration (mg/kg dry weight)Reference
Festuca arundinaceaPoaceaeWhole plantCrude Protein, NDF, ADF, MineralsN/A (Focus on major nutrients)[4]
Lolium perennePoaceaeWhole plantCrude Protein, NDF, ADF, MineralsN/A (Focus on major nutrients)[4]
Phleum pratensePoaceaeWhole plantCrude Protein, NDF, ADF, MineralsN/A (Focus on major nutrients)[4]
Cymbopogon nardusPoaceaeRootsTotal Soluble Phenolics, Flavonoids, Proanthocyanidins, IridoidsPhenolics: ~27,000, Flavonoids: ~4,000[5]
Cenchrus ciliarisPoaceaeRootsTotal Soluble Phenolics, Flavonoids, Proanthocyanidins, IridoidsPhenolics: ~31,000, Flavonoids: ~13,000[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant leaves.

Materials:

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of dried, finely powdered plant material.

  • Initial Extraction:

    • Place the powdered sample in a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2.2-2.5) two more times with fresh methanol to ensure complete extraction.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Combine all the methanol extracts.

    • Add an equal volume of chloroform and half the volume of deionized water to the combined extract in a separatory funnel.

    • Shake the funnel vigorously for 2 minutes and then allow the layers to separate.

    • Collect the lower chloroform layer, which contains the triterpenoids.

    • Repeat the chloroform extraction on the aqueous methanol layer two more times.

  • Drying and Concentration:

    • Combine all chloroform extracts.

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried extract in a sealed glass vial at -20°C until further analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a detailed methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, including the essential derivatization step.

Materials:

  • Dried plant extract containing this compound

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., deuterated betulin)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

  • Heating block or oven

  • Autosampler vials with inserts

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh 1-5 mg of the dried plant extract into a 2 mL autosampler vial.

    • Prepare a stock solution of the internal standard in pyridine.

    • Add a known amount of the internal standard solution to the sample vial.

    • Prepare a series of calibration standards containing known concentrations of an this compound standard and the internal standard.

  • Derivatization (Silylation):

    • To the vial containing the sample and internal standard, add 100 µL of pyridine to dissolve the extract.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[1][6]

    • Tightly cap the vial and heat it at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[7]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumental Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Injector Temperature: 280°C

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes

        • Ramp to 250°C at 15°C/min

        • Ramp to 300°C at 5°C/min, hold for 10 minutes

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Impact (EI) Ionization: 70 eV

      • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic fragment ion at m/z 241.[1]

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Isoarborinol_Biosynthesis cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Triterpenoid Biosynthesis (Endoplasmic Reticulum) Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (Oxidosqualene Cyclase)

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for Chemotaxonomic Analysis

Chemotaxonomic_Workflow cluster_Plant Plant Material cluster_Extraction Extraction cluster_Analysis Analysis cluster_Interpretation Interpretation Plant_Sample Plant Sample (e.g., Leaves) Drying Drying and Grinding Plant_Sample->Drying Solvent_Extraction Solvent Extraction (Protocol 1) Drying->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Derivatization Derivatization (Silylation) (Protocol 2) Crude_Extract->Derivatization GCMS_Analysis GC-MS Analysis (Protocol 2) Derivatization->GCMS_Analysis Data_Processing Data Processing and Compound Identification GCMS_Analysis->Data_Processing Quantitative_Analysis Quantitative Analysis Data_Processing->Quantitative_Analysis Chemotaxonomic_Classification Chemotaxonomic Classification Quantitative_Analysis->Chemotaxonomic_Classification

Caption: Workflow for chemotaxonomic analysis using this compound.

Logical Relationship of this compound Sources

Isoarborinol_Sources cluster_Plant Plant Kingdom cluster_Microbe Microbial World cluster_Geological Geological Record This compound This compound & Derivatives Sediments Sediments This compound->Sediments Diagenesis to Arborane Angiosperms Angiosperms (e.g., Poaceae) Angiosperms->this compound Biosynthesis Bacteria Bacteria (e.g., Eudoraea adriatica) Bacteria->this compound Biosynthesis of This compound-like compounds

Caption: Dual sources of this compound and its derivatives.

References

Troubleshooting & Optimization

troubleshooting low yield in isoarborinol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields during isoarborinol extraction experiments.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low crude extract yield is a common problem that can stem from several factors related to the raw material and extraction process.[1] Key areas to investigate include:

  • Raw Material Preparation: The particle size of the plant material is crucial. If the material is not ground finely enough, the solvent cannot efficiently penetrate the plant matrix to dissolve the target compound.[1][2] Inadequate drying can also hinder extraction by preventing the solvent from accessing the plant cells.

  • Solvent Selection: The polarity of your extraction solvent may not be optimal for this compound, which is a triterpenoid. A systematic approach using solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol, methanol) is recommended to find the most effective one.[1][3]

  • Extraction Method: Simple methods like maceration can have low extraction efficiency and require long durations.[2] The chosen method might not be vigorous enough to extract the compound effectively from the plant matrix.

  • Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated with extracted compounds quickly, preventing further extraction. Increasing the solvent-to-solid ratio can improve the yield, although using an excessively large volume can make the concentration step more time-consuming.[2][4]

Q2: I'm using Soxhlet extraction, but my yields are inconsistent and sometimes lower than expected. Why is this happening?

A2: While Soxhlet extraction is efficient in terms of solvent recycling, its primary drawback is the prolonged exposure of the extract to heat.[1] this compound, like many natural products, can be thermolabile. The repeated heating cycles can lead to thermal degradation of the target compound, resulting in lower and inconsistent yields.[1][2] To mitigate this, consider using a solvent with a lower boiling point or exploring non-thermal extraction methods.[1]

Q3: Which advanced extraction method is best for a heat-sensitive compound like this compound?

A3: For thermolabile compounds, modern techniques that operate at lower temperatures are preferable.

  • Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. It significantly reduces extraction time and can be performed at room temperature, minimizing thermal degradation.[2][5]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid extraction. While it involves heat, the extraction times are very short (often just a few minutes), which can reduce the overall thermal stress on the compound compared to prolonged heating in Soxhlet extraction.[1][2]

Q4: My yield is high after initial extraction, but I lose most of the product during purification by column chromatography. What's going wrong?

A4: Significant product loss during column chromatography can be attributed to several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel). This is a common issue with compounds that have polar functional groups.[6]

  • Improper Solvent System: The polarity of the mobile phase might be too low to effectively elute the compound from the column. A gradient elution, where the polarity of the solvent is gradually increased, can help recover the compound.

  • Co-elution with Impurities: If fractions are not collected and analyzed carefully (e.g., by TLC), the fractions containing this compound may be discarded along with impurities.

  • Compound Degradation on Column: Some compounds can degrade on acidic or basic stationary phases. Using a neutral stationary phase like deactivated silica or a different type of resin could prevent this.

Q5: How do I know I am accurately quantifying the amount of this compound in my extract?

A5: Accurate quantification requires a reliable analytical method. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[7] However, due to its polar hydroxyl group, this compound must be derivatized (e.g., with TMS) before GC analysis to make it more volatile.[7] Without this step, you will get poor chromatographic results and inaccurate quantification. Alternatively, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the intact molecule without derivatization.[7][8] For any method, using a certified reference standard to create a calibration curve is essential for accurate quantification.

Troubleshooting Guides

Guide 1: Low Yield of Crude Extract

This guide helps diagnose issues related to the initial extraction from the raw plant material.

Troubleshooting Decision Tree for Low Crude Extract Yield

Low_Crude_Yield start Start: Low Crude Extract Yield q_material Is raw material properly prepared? start->q_material q_method Is the extraction method optimal? q_material->q_method Yes check_grind Check Particle Size: Material should be a fine, homogenous powder. q_material->check_grind No q_params Are extraction parameters optimized? q_method->q_params Yes check_solvent Check Solvent Choice: Is the solvent polarity suitable for triterpenoids? q_method->check_solvent No check_ratio Check Solvent-to-Solid Ratio: Is there enough solvent? (e.g., 1:10 to 1:20 w/v) q_params->check_ratio No end_node Yield Improved q_params->end_node Yes check_drying Check Drying Protocol: Material must be thoroughly dried (e.g., oven or freeze-dried). check_grind->check_drying Yes sol_material Action: Re-prepare material. Grind to a finer powder. Ensure complete drying. check_grind->sol_material No check_drying->sol_material No sol_material->end_node check_technique Check Extraction Technique: Is the method efficient? (Maceration < Soxhlet < UAE/MAE) check_solvent->check_technique Yes sol_method Action: Test solvents of varying polarity. Consider advanced methods like UAE. check_solvent->sol_method No check_technique->sol_method No sol_method->end_node check_time Check Extraction Time: Has equilibrium been reached? check_ratio->check_time Yes sol_params Action: Increase solvent ratio, time, or optimize temperature. check_ratio->sol_params No check_temp Check Temperature: Is it optimal for solubility without causing degradation? check_time->check_temp Yes check_time->sol_params No check_temp->sol_params No sol_params->end_node

Caption: Troubleshooting decision tree for low crude extract yields.

Guide 2: Low Yield After Purification

This guide addresses common causes of product loss during the purification stage, typically after a successful initial extraction.

Problem Potential Cause Recommended Solution
No compound eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (gradient elution). Start with a non-polar solvent like hexane and slowly introduce a more polar solvent like ethyl acetate.
The compound has irreversibly adsorbed to the stationary phase.Test a different stationary phase (e.g., alumina (B75360) instead of silica gel) or use a deactivated stationary phase. Consider reverse-phase chromatography if the compound is suitable.
Yield is low, but compound is present in multiple fractions Poor separation between this compound and other components.Optimize the mobile phase composition by running preliminary TLC tests with different solvent systems. Use a longer column or a stationary phase with a smaller particle size for better resolution.
The total mass recovered from all fractions is much lower than the starting crude extract Compound degradation on the stationary phase.Ensure the stationary phase is neutral, especially if the compound is sensitive to acid or base. Run the chromatography quickly and avoid prolonged exposure.
Sample overloaded onto the column.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase.
Physical loss of sample during handling.Ensure careful transfer of solutions and fractions. Rinse all glassware that came into contact with the sample with the elution solvent to recover any residual product.

Data Presentation

Table 1: Comparison of Common Extraction Methods
Method Principle Typical Time Heat Exposure Advantages Disadvantages
Maceration Soaking the material in a solvent at room temperature.[2]24-72 hoursLowSimple, good for thermolabile compounds.[2]Time-consuming, lower efficiency.[2]
Soxhlet Extraction Continuous extraction with fresh, hot solvent.[2]6-24 hoursHighEfficient use of solvent, automated.[2]Potential for thermal degradation of compounds.[1][2]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.[5]15-60 minutesLow/ControlledFast, high efficiency, reduced solvent use, suitable for thermolabile compounds.[2]Can generate heat, requiring a cooling bath.[5]
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and sample.[2]5-15 minutesHigh (but brief)Very fast, high efficiency, reduced solvent use.[1][2]Requires specialized equipment, potential for localized overheating.
Table 2: Solvents for Triterpenoid Extraction
Solvent Polarity Index (Relative) Use Case for this compound Extraction
n-Hexane 0.1 (Non-polar)Good for initial defatting to remove non-polar lipids and chlorophyll (B73375) before extracting the slightly more polar triterpenoids.
Ethyl Acetate 4.4 (Medium-polar)Often effective for extracting triterpenoids. A good balance of polarity.
Acetone 5.1 (Medium-polar)Can be a very effective solvent for triterpenoids and is easy to evaporate.[9]
Ethanol 5.2 (Polar)A common and effective solvent for extracting a broad range of secondary metabolites, including triterpenoids.[9]
Methanol 6.6 (Polar)A highly effective polar solvent, but its toxicity requires careful handling.[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from dried plant material using UAE to maximize yield while minimizing extraction time and thermal degradation.

Materials:

  • Dried and finely powdered plant material (e.g., from the Gramineae family).[10]

  • Extraction solvent (e.g., Ethanol or Ethyl Acetate).

  • Filter paper or vacuum filtration apparatus.

  • Rotary evaporator.

Equipment:

  • Ultrasonic bath or probe sonicator.

  • Beaker or Erlenmeyer flask.

  • Analytical balance.

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

  • Add 100 mL of the chosen extraction solvent (a 1:10 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Turn on the ultrasonic bath and sonicate for 30 minutes. Monitor the temperature of the bath and add ice if necessary to keep it below 40°C.

  • After sonication, filter the mixture through filter paper to separate the extract from the plant debris.

  • To ensure complete extraction, the plant residue can be re-extracted with another 100 mL of fresh solvent for an additional 30 minutes.

  • Combine the filtrates from all extraction cycles.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Dry the crude extract in a vacuum oven to remove any residual solvent and determine the final yield.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound from the crude extract.

Materials:

  • Crude extract.

  • Silica gel (60-120 mesh) for column chromatography.

  • Solvents for mobile phase (e.g., n-Hexane and Ethyl Acetate).

  • Cotton or glass wool.

  • Sand (acid-washed).

  • TLC plates, developing chamber, and UV lamp.

Procedure:

  • Column Packing: Place a small plug of cotton at the bottom of a glass chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve a known amount of crude extract in a minimal volume of the initial mobile phase (e.g., 100% n-hexane). Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.

  • Elution: Begin eluting the column with n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc).

  • Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-15 mL each).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

Extraction_Workflow raw_material Plant Material (e.g., Gramineae) preparation Preparation (Drying & Grinding) raw_material->preparation extraction Extraction (e.g., UAE with Ethanol) preparation->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fraction_analysis Fraction Analysis (TLC) purification->fraction_analysis pure_compound Pure this compound fraction_analysis->pure_compound Pool pure fractions quantification Analysis & Quantification (GC-MS, HPLC) pure_compound->quantification final_result Final Characterized Product quantification->final_result

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Triterpenoid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of triterpenoids.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of triterpenoids, presented in a question-and-answer format.

Question: Why am I observing poor resolution between my triterpenoid (B12794562) peaks, especially oleanolic and ursolic acids?

Answer:

Poor resolution, particularly between the isomeric pair oleanolic acid and ursolic acid, is a frequent challenge in triterpenoid analysis due to their very similar structures and physicochemical properties.[1][2] The following are common causes and potential solutions:

  • Inadequate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical for achieving selectivity.

    • Solution: Systematically evaluate different organic solvents. While acetonitrile (B52724) is common, methanol (B129727) can sometimes offer different selectivity and a more stable baseline at the low UV wavelengths required for triterpenoid detection.[3] Consider adding a small percentage of an acid modifier, such as formic acid or acetic acid (typically 0.1-0.3%), to the mobile phase. This can improve peak shape and influence the separation of acidic triterpenoids.[2][3]

  • Suboptimal Column Chemistry: Standard C18 columns may not always provide sufficient selectivity for closely related triterpenoids.

    • Solution: Consider using a C30 column, which is known to provide better shape selectivity for isomeric compounds like oleanolic and ursolic acids, often resulting in significantly improved resolution.[4] A polycyclic aromatic hydrocarbon (PAH) polymeric C18 column has also been shown to achieve high resolution for these isomers.[1]

  • Isocratic vs. Gradient Elution: An isocratic mobile phase may not have the power to resolve complex mixtures of triterpenoids with varying polarities.

    • Solution: Implement a gradient elution program. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can often effectively separate closely eluting peaks.

  • Incorrect Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Optimize the column temperature. While higher temperatures can decrease analysis time, they may also reduce resolution between critical pairs.[3] Experiment with a range of temperatures (e.g., 20-35°C) to find the optimal balance.

Question: What is causing my triterpenoid peaks to tail?

Answer:

Peak tailing, where the latter half of the peak is drawn out, can compromise peak integration and reduce resolution. Common causes include:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of the silica-based column packing can interact with polar functional groups on the triterpenoids, leading to tailing.

    • Solution: Use a well-end-capped column to minimize accessible silanol groups. Adding an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase can help to suppress the ionization of silanol groups and reduce these unwanted interactions.

  • Column Contamination: Accumulation of strongly retained sample components or particulates on the column inlet frit or packing material can distort peak shape.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, try flushing it with a series of strong solvents (e.g., isopropanol, dichloromethane, followed by methanol) in the reverse direction (if permitted by the manufacturer).

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of acidic triterpenoids, both ionized and non-ionized forms may exist, leading to broadened or tailing peaks.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analytes of interest to ensure they are in a single ionic form.

Question: I am experiencing low sensitivity for my triterpenoid analytes. How can I improve it?

Answer:

Low sensitivity is a common issue, as many triterpenoids lack strong chromophores for UV detection.[3]

  • Suboptimal Detection Wavelength: Triterpenoids generally have poor UV absorbance at higher wavelengths.

    • Solution: Set your UV or PDA detector to a low wavelength, typically in the range of 205-210 nm, where many triterpenoids exhibit some absorbance.[5] This requires the use of high-purity, HPLC-grade solvents that are transparent in this region to minimize baseline noise.

  • Insufficient Analyte Concentration: The concentration of triterpenoids in your sample may be below the detection limit of your method.

    • Solution: Optimize your sample preparation procedure to increase the concentration of the target analytes. This could involve using a more efficient extraction technique or a sample concentration step prior to injection.

  • Detector Choice: A UV/PDA detector may not be sensitive enough for your specific application.

    • Solution: If sensitivity is a major limitation, consider alternative detection methods. A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can provide significantly higher sensitivity for compounds with poor UV absorbance.[1][4]

Question: My HPLC system is showing high or fluctuating backpressure. What should I do?

Answer:

Abnormal backpressure can indicate a blockage or a leak in the system and can lead to poor chromatographic performance and damage to the instrument.

  • High Backpressure:

    • Possible Causes:

      • Blockage in the system (e.g., clogged inline filter, guard column, or column inlet frit).

      • Precipitation of buffer salts or sample components in the mobile phase.

      • Incorrectly high flow rate.

    • Troubleshooting Steps:

      • Systematically remove components from the flow path (start with the column, then the guard column) to identify the source of the high pressure.

      • If the column is blocked, try back-flushing it with an appropriate solvent.

      • Ensure your mobile phase is properly filtered and that all components are fully dissolved.

  • Fluctuating Backpressure:

    • Possible Causes:

      • Air bubbles in the pump.

      • Leaking pump seals or check valves.

      • Improperly mixed or degassed mobile phase.

    • Troubleshooting Steps:

      • Degas the mobile phase thoroughly using sonication or an inline degasser.

      • Purge the pump to remove any air bubbles.

      • Check for leaks around pump fittings and seals.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for the Separation of Oleanolic Acid (OA) and Ursolic Acid (UA)
Mobile Phase CompositionColumnFlow Rate (mL/min)Resolution (Rs)Reference
Methanol:Water:Acetic Acid (85:15:0.3, v/v/v)Hedera ODS C180.8Not specified, but separation achieved
Methanol:0.1% Formic Acid (92:8, v/v)Not specifiedNot specifiedImproved resolution compared to acetic acid[3]
Acetonitrile:Water (88:10, v/v)PAH polymeric C18Not specified3.4
Acetonitrile:Methanol:Water:Ammonium Acetate (70:10:20:0.2, v/v/v/w)Not specified1.01.53
Acetonitrile and Methanol with a C30 columnThermo Scientific Acclaim C30Not specified2.73[4]
Table 2: Example Gradient HPLC Program for Triterpenoid Separation

This gradient program was used for the separation of quinonemethide triterpenoids.[6]

Time (min)% Water (0.4% Formic Acid)% Methanol
0.0 - 6.09010
6.01 - 10.090 -> 7010 -> 30
10.01 - 15.09010
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Selected Triterpenoids
TriterpenoidLOD (µg/mL)LOQ (µg/mL)Reference
Maslinic Acid0.080.24[3]
Corosolic Acid0.120.36[3]
Betulinic Acid0.250.75[3]
Oleanolic Acid0.150.45[3]
Ursolic Acid0.220.66[3]
Betulin0.651.78[3]
Erythrodiol0.320.96[3]
Uvaol0.351.05[3]

Experimental Protocols

Sample Preparation from Plant Material

This is a general protocol for the extraction of triterpenoids from dried plant material.

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered material (e.g., 100 mg).

    • Add an appropriate extraction solvent. Common solvents include methanol, ethanol (B145695), or a mixture of methanol and chloroform (B151607) (1:1).[4][7] Sonication for a defined period (e.g., 60 minutes) can enhance extraction efficiency.[4][8]

    • For acidic triterpenoids, extraction with alkalinized ethanol (e.g., 2% NaOH in 95% ethanol) can be effective.

  • Centrifugation/Filtration:

    • Centrifuge the extract at a high speed (e.g., 13,000 x g for 5 minutes) to pellet the solid material.[4]

    • Alternatively, filter the extract to remove particulate matter.

  • Concentration and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase) for HPLC analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to protect the column.

HPLC Method for Triterpenoid Analysis

This protocol provides a starting point for developing a separation method for a mixture of triterpenoids.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A reversed-phase C18 or C30 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A generic gradient can be as follows (to be optimized):

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 0.7 - 1.2 mL/min.[9]

  • Column Temperature: 25-30°C.

  • Detector Wavelength: 210 nm.[10]

  • Injection Volume: 10 µL.[3]

Mandatory Visualization

Troubleshooting_Workflow start Chromatographic Problem Observed problem_type What is the primary issue? start->problem_type poor_resolution Poor Resolution problem_type->poor_resolution Poor Resolution peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape pressure_issues Pressure Issues (High or Fluctuating) problem_type->pressure_issues Pressure check_column Is the column appropriate? (e.g., C18 vs C30) poor_resolution->check_column use_c30 Consider C30 or PAH polymeric C18 column check_column->use_c30 No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes mp_options Try different organic solvent (ACN vs MeOH) Add acid modifier (formic/acetic acid) Develop a shallow gradient optimize_mp->mp_options optimize_temp Optimize Column Temperature (e.g., 20-35°C) optimize_mp->optimize_temp check_silanol Suspect secondary silanol interactions? peak_tailing->check_silanol add_modifier Add acid modifier to mobile phase Use an end-capped column check_silanol->add_modifier Yes check_contamination Check for column contamination check_silanol->check_contamination No flush_column Use guard column Back-flush analytical column check_contamination->flush_column pressure_type High or Fluctuating? pressure_issues->pressure_type high_pressure High Pressure pressure_type->high_pressure High fluctuating_pressure Fluctuating Pressure pressure_type->fluctuating_pressure Fluctuating high_p_solutions Isolate blockage (remove column) Check for precipitation Filter mobile phase/sample high_pressure->high_p_solutions fluctuating_p_solutions Degas mobile phase Purge pump Check for leaks and faulty seals fluctuating_pressure->fluctuating_p_solutions

A troubleshooting workflow for common HPLC issues in triterpenoid analysis.

Method_Development_Workflow start Goal: Separate Triterpenoid Mixture sample_prep 1. Sample Preparation (Extraction & Filtration) start->sample_prep column_select 2. Column Selection (Start with C18 or C30) sample_prep->column_select mobile_phase_select 3. Initial Mobile Phase Selection (e.g., ACN/Water or MeOH/Water + 0.1% Formic Acid) column_select->mobile_phase_select detection_select 4. Detector Settings (Set to 205-210 nm) mobile_phase_select->detection_select initial_run 5. Perform Initial Run (Isocratic or Generic Gradient) detection_select->initial_run evaluation 6. Evaluate Chromatogram (Resolution, Peak Shape, Sensitivity) initial_run->evaluation optimization 7. Optimization Loop evaluation->optimization Needs Improvement final_method 8. Final Validated Method evaluation->final_method Acceptable adjust_gradient Adjust Gradient Slope optimization->adjust_gradient change_solvent Change Organic Solvent (ACN <=> MeOH) optimization->change_solvent adjust_temp Adjust Temperature optimization->adjust_temp adjust_gradient->initial_run change_solvent->initial_run adjust_temp->initial_run

A logical workflow for developing an HPLC method for triterpenoid separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for triterpenoid separation in reversed-phase HPLC?

A1: A good starting point is a gradient elution with acetonitrile and water, or methanol and water, with the addition of 0.1% formic acid to both the aqueous and organic phases. A typical starting gradient might run from 60% to 95% organic solvent over 20-30 minutes.

Q2: Should I use an isocratic or gradient elution for my triterpenoid analysis?

A2: For complex samples containing multiple triterpenoids with a range of polarities, a gradient elution is generally recommended as it provides better resolution and peak shape for all compounds.[11] Isocratic elution can be suitable for simpler mixtures or for quality control applications where only a few, closely related compounds are being monitored.[3]

Q3: How important is degassing the mobile phase?

A3: Degassing is crucial. Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations, baseline noise, and inaccurate results. It is highly recommended to use an online degasser or to degas your mobile phase daily by sonication or vacuum filtration.

Q4: Can I inject my sample dissolved in a solvent that is much stronger than my initial mobile phase?

A4: This is not recommended as it can lead to poor peak shape, particularly for early eluting compounds. The strong injection solvent can cause the analytes to move through the top of the column too quickly, resulting in band broadening and split peaks. Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.

Q5: How often should I replace my guard column?

A5: The frequency of guard column replacement depends on the cleanliness of your samples and the number of injections. A good practice is to monitor the system backpressure and peak shape. A significant increase in backpressure or a deterioration in peak shape (e.g., splitting or tailing) that is resolved by removing the guard column indicates that it needs to be replaced.

References

Technical Support Center: GC-MS Analysis of Silylated Isoarborinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of silylated isoarborinol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: this compound, a triterpenoid (B12794562) alcohol, possesses a polar hydroxyl group. This functional group makes the molecule non-volatile and prone to strong interactions within the GC system, leading to poor chromatographic performance. Derivatization, specifically silylation, is essential to:

  • Increase Volatility: Replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group reduces the molecule's boiling point, allowing it to vaporize in the GC inlet.[1][2][3][4]

  • Enhance Thermal Stability: The resulting TMS ether is more stable at the high temperatures used in GC analysis, preventing degradation.[1][2]

  • Improve Peak Shape: Silylation minimizes hydrogen bonding interactions with active sites (exposed silanols) in the GC column and liner, significantly reducing peak tailing and improving resolution.[5][6]

Q2: What are the most common silylating reagents for hydroxylated compounds like this compound?

A2: Several reagents are effective for silylating hydroxyl groups. The most common choices for compounds like this compound include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent that is highly effective for hydroxyl groups.[1][5] It often produces clean reactions with volatile byproducts.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another very strong and volatile silylating agent, considered one of the most effective for creating TMS derivatives.[7]

  • TMCS (Trimethylchlorosilane): While not typically used alone, TMCS is frequently added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the primary silylating agent.[3][4][8] This is particularly useful for sterically hindered hydroxyl groups.

Q3: What are silylation artifacts, and how can they be avoided?

A3: Silylation artifacts are unexpected by-products that can form during the derivatization reaction, leading to multiple peaks for a single compound in the chromatogram.[1][9][10][11] This can complicate data interpretation and quantification. Common causes and solutions include:

  • Incomplete Derivatization: If the reaction does not go to completion, you will see peaks for both the silylated and the original, underivatized this compound. To avoid this, ensure you use an excess of the silylating reagent, optimize reaction time and temperature, and use a catalyst like TMCS if necessary.[1][4]

  • Presence of Moisture: Silylating reagents are highly sensitive to water. Any moisture in the sample or solvent will be preferentially silylated, consuming the reagent and potentially stopping the reaction.[4][12] Always use anhydrous solvents and ensure samples are completely dry before adding the reagent.

  • Reagent-Related Impurities: The reagents themselves or their byproducts can sometimes react to form artifacts.[1] Using fresh, high-quality reagents and understanding their chemistry can help mitigate this issue.

Q4: How should I select a GC column for analyzing silylated this compound?

A4: The choice of GC column is critical for achieving a good separation. For silylated triterpenoids like this compound, the stationary phase polarity is the most important factor.

  • Non-Polar Phases: A good starting point is a non-polar column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5 or HP-5ms) stationary phase.[6][8][13] These columns separate compounds primarily by their boiling points and are generally robust.

  • Mid-Polarity Phases: If co-elution with other compounds is an issue, an intermediate polarity column may provide different selectivity and better resolution.[6]

  • Avoid Polar Phases: Do not use columns with polyethylene (B3416737) glycol (WAX) phases, as the active hydroxyl groups in the stationary phase can react with any excess silylating reagent or the silylated analyte itself.[3]

Troubleshooting Guide

Problem 1: My chromatogram shows a significant tailing peak for silylated this compound.

  • Possible Cause: Active sites in the GC system are interacting with the analyte.[5][6]

  • Solution:

    • Inlet Maintenance: The inlet liner is a common source of activity. Replace it with a fresh, deactivated liner. Perform routine maintenance by replacing the septum and O-ring.[5][14][15]

    • Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites.[5]

    • Column Contamination: If the column is old or has been exposed to dirty samples, the front end may be contaminated. Trim 10-20 cm from the inlet side of the column to remove active sites.[14][16]

    • Check Derivatization: Incomplete derivatization can leave the polar hydroxyl group exposed, causing tailing. Confirm that the derivatization reaction has gone to completion.

Problem 2: I see multiple peaks in the chromatogram where I expect only one for silylated this compound.

  • Possible Cause: Formation of silylation artifacts or incomplete reaction.[1][9]

  • Solution:

    • Verify Complete Derivatization: Analyze the mass spectra of each peak. An incomplete reaction will show a peak for the underivatized this compound alongside the desired TMS-derivative. Optimize the reaction by increasing the reagent-to-analyte ratio, temperature, or reaction time.[4]

    • Eliminate Moisture: Ensure the sample is completely dry before adding the silylation reagent. Lyophilize the sample or dry it under a stream of nitrogen. Use anhydrous solvents.[4][17]

    • Check for Artifacts: The presence of unexpected derivatives can indicate side reactions. Review the mass spectra to identify potential artifact structures.[1][10][11] Using a different silylating reagent or altering the reaction conditions may prevent their formation.

Problem 3: I am getting low sensitivity or no peak for my silylated this compound.

  • Possible Cause: Analyte loss during sample preparation, poor derivatization yield, or incorrect GC parameters.

  • Solution:

    • Confirm Derivatization Success: A failed derivatization will result in a non-volatile compound that does not elute from the GC column. Test the protocol on a standard of a similar compound if possible.

    • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the silylated this compound without causing thermal degradation. A typical starting point for triterpenoids is 270-280°C.[6][13]

    • Check for System Leaks or Blockages: Leaks in the GC system can significantly reduce sensitivity. A blockage in the column or inlet can also prevent the sample from reaching the detector.[14][18]

    • Glassware Deactivation: Active sites on glassware can adsorb the analyte, leading to loss. Silanizing glassware can prevent this.[2]

Data Presentation

Table 1: Example Data for Silylation Condition Optimization

This table provides a template for organizing results when optimizing the derivatization protocol.

Condition IDSilylating ReagentReagent Volume (µL)Temperature (°C)Time (min)Peak AreaPeak Asymmetry (at 10%)
ABSTFA + 1% TMCS507060User DataUser Data
BBSTFA + 1% TMCS1007060User DataUser Data
CMSTFA507060User DataUser Data
DBSTFA + 1% TMCS508060User DataUser Data
Table 2: Common Mass Fragments for TMS-Derivatized Triterpenoid Alcohols

Interpreting the mass spectrum is key to confirming the identity of your compound. While a library search is the primary tool, understanding fragmentation patterns is crucial for verification.[19][20][21]

m/z ValueInterpretationNotes
M+• Molecular IonThe peak representing the intact silylated molecule. May be weak or absent in electron ionization (EI).
M-15 Loss of a methyl group (-CH₃)A very common fragment from a TMS group.
73 [Si(CH₃)₃]⁺A characteristic ion for TMS derivatives.
[M-90]+• Loss of trimethylsilanol (B90980) [(CH₃)₃SiOH]Indicates the presence of a TMS-ether group.
[M-15-90]+• Sequential loss of -CH₃ and (CH₃)₃SiOHA common fragmentation pathway for TMS-derivatized alcohols.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol provides a general starting point for the derivatization of this compound or similar triterpenoids. Optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the dried plant extract or pure this compound into a 2 mL autosampler vial.

    • If the sample is in solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and protic solvents.[4]

  • Derivatization Reaction:

    • Add 100 µL of an anhydrous solvent such as pyridine (B92270) or acetonitrile (B52724) to dissolve the sample. Pyridine can also act as a catalyst.[2]

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.[8] Ensure a significant molar excess of the reagent to the analyte.[4]

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial in a heating block or oven at 70-80°C for 60 minutes to ensure the reaction goes to completion.[22]

  • Post-Reaction:

    • Allow the vial to cool to room temperature before injection into the GC-MS.

    • The sample is now ready for analysis. Analyze as soon as possible, although TMS derivatives are generally stable if stored properly in a sealed vial.

Protocol 2: GC-MS Analysis

These are suggested starting parameters. The method must be optimized for your specific instrument and column.

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[8][13]

  • Injector: Split/Splitless

  • Inlet Temperature: 280°C[13]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[13]

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 min

    • Ramp: 10°C/min to 300°C

    • Hold: 10 min at 300°C

  • MS System: Agilent 5977A MSD or equivalent

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C[13]

  • Quadrupole Temperature: 150°C[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Visualizations

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Dried this compound Sample Solvent Add Anhydrous Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Solvent->Reagent React Heat at 70-80°C Reagent->React Inject Inject into GC-MS React->Inject Cooled Sample Separate GC Separation (HP-5ms column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectrum Acquire Mass Spectra Detect->Spectrum Chromatogram->Spectrum Identify Identify Peak (Library Search & Fragmentation) Spectrum->Identify Quantify Quantify Analyte Identify->Quantify

Caption: Experimental workflow for GC-MS analysis of silylated this compound.

Troubleshooting_Peak_Tailing Start Silylated this compound Peak is Tailing Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Liner Is Inlet Liner Fresh and Deactivated? Check_Deriv->Check_Liner Yes Action_Deriv Optimize Reaction: - Increase Reagent/Temp/Time - Ensure Sample is Dry Check_Deriv->Action_Deriv No Check_Column Is Column Conditioned and Uncontaminated? Check_Liner->Check_Column Yes Action_Liner Replace Inlet Liner, Septum, and O-ring Check_Liner->Action_Liner No Action_Column Trim 15cm from Column Inlet or Recondition Column Check_Column->Action_Column No End Peak Shape Improved Check_Column->End Yes Action_Deriv->End Action_Liner->End Action_Column->End

Caption: Logical troubleshooting guide for diagnosing peak tailing issues.

References

Technical Support Center: Overcoming Peak Tailing in the HPLC Analysis of Isoarborinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of isoarborinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during HPLC analysis of this and similar triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?

This compound is a pentacyclic triterpenoid (B12794562). For HPLC purposes, its key characteristics are:

  • Neutral Compound: It is considered an extremely weak acidic compound and is essentially neutral in typical reversed-phase HPLC mobile phases.[1] This means its retention is not significantly affected by mobile phase pH.

  • Hydrophobicity: As a large, primarily hydrocarbon molecule, this compound is highly hydrophobic.

  • Solubility: It is practically insoluble in water but soluble in organic solvents like methanol (B129727), acetonitrile, ethanol, and acetone.[1][2]

  • UV Absorbance: Lacking a strong chromophore, this compound has low UV absorbance, requiring detection at low wavelengths (e.g., 205-210 nm) for adequate sensitivity.

Q2: I am observing peak tailing for this compound. What are the most probable causes?

Peak tailing for a neutral compound like this compound is generally not due to pH-dependent chemical interactions. The likely culprits are:

  • Secondary Silanol (B1196071) Interactions: The alcohol group on this compound can have secondary interactions with active, un-capped silanol groups on the surface of the silica-based stationary phase.

  • Column Issues: Degradation of the column, such as the formation of a void at the inlet, a partially blocked frit, or contamination, can distort peak shape.[3]

  • Sample Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to a tailed peak.

  • Inappropriate Injection Solvent: Using a sample solvent that is significantly stronger (more organic content) than the mobile phase can cause peak distortion.

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Diagnosis and System Check

Before modifying the method, ensure the HPLC system is functioning correctly and the sample preparation is appropriate.

Troubleshooting Workflow

G cluster_physical Physical/System Issues cluster_chemical Method/Chemical Issues start Peak Tailing Observed for this compound check_neutral Inject a Neutral, Non-polar Standard (e.g., Toluene) Does it also tail? start->check_neutral physical_issue Yes check_neutral->physical_issue Yes chemical_issue No check_neutral->chemical_issue No check_connections Check fittings and tubing for leaks or dead volume. physical_issue->check_connections check_column Inspect column for voids. Consider replacing frit or column. check_connections->check_column check_sample Reduce sample concentration and/or injection volume. chemical_issue->check_sample check_solvent Ensure injection solvent is weaker than or matches mobile phase. check_sample->check_solvent optimize_method Proceed to Method Optimization (See Table 2). check_solvent->optimize_method

Caption: A logical workflow for troubleshooting peak tailing.
Step 2: Method Optimization

If physical issues are ruled out, systematic adjustments to the chromatographic method may be necessary. The following table outlines potential modifications based on a typical starting method for triterpenoid analysis.

Table 1: Recommended Starting HPLC Method for this compound

ParameterRecommendation
Column C18 or C30, well-end-capped, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Methanol or Acetonitrile
Gradient 80-100% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL
Sample Solvent Mobile phase at initial conditions, or pure Methanol/Acetonitrile

Table 2: Troubleshooting Guide for Method Parameters

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interaction with silanols1. Switch to a highly end-capped column or a C30 column, which offers different shape selectivity.[4] 2. Add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.
Sample overload1. Dilute the sample by a factor of 5 or 10 and reinject. 2. Reduce the injection volume to 5 µL or less.
Incompatible sample solvent1. If possible, dissolve the sample in the initial mobile phase composition. 2. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Poor Resolution Inadequate separation from matrix components1. Optimize the gradient slope (make it shallower). 2. Switch the organic modifier (e.g., from Methanol to Acetonitrile or vice versa) as this can alter selectivity.[5][6] 3. Adjust the column temperature; lower temperatures may improve resolution for some triterpenoids.[3][7]
Low Sensitivity Poor UV absorbance of this compound1. Ensure detection is set to a low wavelength (205-210 nm). 2. Use high-purity HPLC-grade solvents to minimize baseline noise at these wavelengths.[3]
Step 3: Understanding the Mechanism of Tailing

The primary chemical cause of peak tailing for compounds with polar functional groups on silica-based columns is the interaction with surface silanol groups.

G cluster_column Silica Stationary Phase cluster_analyte Analyte Molecules silanol Si-OH (Active Silanol Site) c18 C18 Hydrophobic Chains iso_good This compound (Primary Interaction) iso_good->c18 Reversed-Phase Retention (Symmetrical Peak) iso_bad This compound (Secondary Interaction) iso_bad->silanol Secondary Polar Interaction (Peak Tailing)

Caption: Analyte interactions with the stationary phase.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Extraction:

    • Accurately weigh approximately 1.0 g of dried, powdered plant material.

    • Add 20 mL of methanol to a conical flask containing the sample.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution:

    • If the initial analysis shows signs of column overload, dilute the filtered extract 5-fold or 10-fold with the mobile phase.

Protocol 2: Validated HPLC Method for Triterpenoid Analysis (Adapted from similar compounds)

This protocol is a robust starting point for the analysis of this compound and can be adapted based on the troubleshooting guide.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: Acclaim C30, 3 µm, 3.0 x 150 mm, or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Gradient Program:

      • 0-5 min: 80% B

      • 5-25 min: 80% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 80% B (re-equilibration)

    • Injection Volume: 5 µL.

    • Detection Wavelength: 205 nm.

By following these guidelines, researchers can systematically troubleshoot and overcome peak tailing issues, leading to the development of a robust and reliable HPLC method for the quantification of this compound.

References

resolving co-eluting peaks in isoarborinol GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of isoarborinol, particularly the challenge of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad peak in the region where I expect this compound. How can I confirm if this is due to co-elution with its isomers?

A1: A broad or asymmetrical peak is a common indicator of co-eluting compounds. Since this compound is a triterpenoid (B12794562), it often co-exists with structurally similar isomers like α-amyrin, β-amyrin, and lupeol, which can be difficult to separate chromatographically.

To confirm co-elution, you can:

  • Examine the Mass Spectrum: Carefully analyze the mass spectrum across the entirety of the peak. If the mass spectral ratios of key ions change from the leading edge to the tailing edge of the peak, it's a strong indication that multiple compounds are present.

  • Utilize Deconvolution Software: Most modern GC-MS software includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, helping to identify the individual components.

  • Inject Individual Standards: If available, inject pure standards of suspected co-eluting isomers (e.g., α-amyrin, β-amyrin, lupeol) to determine their individual retention times under your current method.

Q2: What are the most critical GC parameters to adjust for improving the resolution of this compound from its isomers?

A2: The most impactful parameters to optimize for separating closely eluting isomers like triterpenoids are the oven temperature program and the carrier gas flow rate.

  • Oven Temperature Program: A slow temperature ramp rate is generally preferred to enhance the resolution of closely eluting isomers.[1] A shallower gradient allows for more interaction between the analytes and the stationary phase, leading to better separation.

  • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution. A flow rate that is too high or too low can lead to band broadening and decreased separation.

Q3: I'm still not getting baseline separation after optimizing the temperature program. What should I try next?

A3: If optimizing the temperature program is insufficient, consider the following steps:

  • Change the GC Column: The choice of stationary phase is critical for selectivity. For triterpenoid analysis, a non-polar or mid-polar column is typically used. If you are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a column with a different selectivity, such as a mid-polarity column, may alter the elution order and improve separation. Using a longer column or a column with a smaller internal diameter can also increase efficiency and resolution.

  • Derivatization: Triterpenoids like this compound are not volatile enough for direct GC-MS analysis and require derivatization.[2] Ensure your derivatization (typically silylation) is complete. Incomplete derivatization can lead to poor peak shape and co-elution.

  • Injector Parameters: Optimize the injector temperature to ensure complete and rapid vaporization of the derivatized analytes without causing thermal degradation.

Q4: Can I still quantify this compound if it's not fully separated from a co-eluting peak?

A4: Yes, this is a significant advantage of using a mass spectrometer as a detector. Even with co-eluting peaks, you can often achieve accurate quantification by using unique ions for each compound.

  • Extracted Ion Chromatograms (EICs): Identify a characteristic fragment ion for this compound that is not present or is of very low abundance in the mass spectrum of the co-eluting compound. By creating an EIC for this specific ion, you can generate a chromatogram that represents only this compound, allowing for accurate peak integration and quantification. The same can be done for the co-eluting isomer if it also has a unique ion.

Troubleshooting Guides

Problem: Poor Peak Resolution and Suspected Co-elution

This guide provides a systematic approach to resolving co-eluting peaks in your this compound GC-MS analysis.

Step 1: Confirm Co-elution

  • Action: Examine the mass spectra at different points across the peak (apex, leading edge, tailing edge).

  • Expected Result: If the relative abundances of the ions change, co-elution is likely occurring.

Step 2: Optimize the Oven Temperature Program

  • Action: Decrease the temperature ramp rate. For example, if your current ramp is 10°C/min, try reducing it to 5°C/min or even 2°C/min in the temperature range where the isomers elute.

  • Rationale: A slower temperature increase enhances the separation of closely eluting compounds.[1]

Step 3: Adjust Carrier Gas Flow Rate

  • Action: Determine the optimal flow rate for your column dimensions and carrier gas (typically around 1-1.5 mL/min for helium in a 0.25 mm ID column).

  • Rationale: Maximizing column efficiency leads to sharper peaks and better resolution.

Step 4: Evaluate the GC Column

  • Action: If resolution is still poor, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). Alternatively, try a column with a different stationary phase to alter selectivity.

  • Rationale: Increased column length and smaller diameter improve theoretical plates and thus resolution. A different stationary phase can change the elution order of the isomers.

Step 5: Utilize Mass Spectral Deconvolution

  • Action: If baseline separation is not achievable, use extracted ion chromatograms (EICs) of unique ions for each co-eluting compound for quantification.

  • Rationale: This allows for accurate quantification even in the presence of chromatographic overlap by leveraging the selectivity of the mass spectrometer.

Experimental Protocols

Protocol 1: Silylation Derivatization of this compound

Triterpenoids require derivatization to increase their volatility for GC-MS analysis. Silylation is a common and effective method.

Materials:

  • Dried sample extract containing this compound

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Place approximately 1-5 mg of the dried extract into a GC vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Optimized GC-MS Method for Triterpenoid Isomer Separation

This protocol provides a starting point for developing a method to separate this compound from its common isomers. Further optimization may be required based on your specific instrument and sample matrix.

GC-MS Parameters:

ParameterRecommended Setting
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature: 200°C, hold for 2 minRamp 1: 5°C/min to 280°C, hold for 5 minRamp 2: 2°C/min to 300°C, hold for 15 min
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-600 m/z

Data Presentation

Table 1: Effect of Oven Temperature Ramp Rate on the Resolution of Two Hypothetical Co-eluting Triterpenoid Isomers

Ramp Rate (°C/min)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
1025.1025.180.8
528.3528.501.2
235.6035.851.6

Note: This table provides illustrative data to demonstrate the general principle that slower ramp rates improve the resolution of closely eluting compounds.

Table 2: Characteristic Mass Fragments of TMS-Derivatized Triterpenoid Isomers

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound (TMS)498483, 393, 218, 203, 189
α-Amyrin (TMS)498218 (base peak), 203, 189[1]
β-Amyrin (TMS)498218 (base peak), 203, 189
Lupeol (TMS)498483, 393, 218, 189

Note: The mass spectra of these isomers are very similar. The relative intensities of the fragment ions can be used for differentiation. The base peak for α- and β-amyrin is typically m/z 218.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Evaluation cluster_3 Troubleshooting start Start with Dried Extract derivatization Silylation (BSTFA + TMCS) start->derivatization gcms_analysis Inject into GC-MS evaluate_peak Evaluate Peak Resolution gcms_analysis->evaluate_peak optimize_temp Optimize Oven Temperature Program evaluate_peak->optimize_temp Resolution < 1.5 end Resolved Peaks/ Accurate Quantification evaluate_peak->end Resolution ≥ 1.5 optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow change_column Change GC Column optimize_flow->change_column use_eic Use Extracted Ion Chromatograms (EIC) change_column->use_eic use_eic->end

Caption: Experimental workflow for resolving co-eluting peaks in this compound GC-MS analysis.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_chromatographic Chromatographic Optimization cluster_mass_spec Mass Spectrometric Approach cluster_outcome Desired Outcome problem Co-eluting Peaks of This compound and Isomers temp_program Slower Oven Temperature Ramp problem->temp_program flow_rate Optimal Carrier Gas Flow Rate problem->flow_rate column Longer/Narrower Column or Different Stationary Phase problem->column eic Quantification using Unique Fragment Ions (EIC) problem->eic outcome Improved Resolution (Rs > 1.5) and Accurate Quantification temp_program->outcome flow_rate->outcome column->outcome eic->outcome

Caption: Logical relationships in troubleshooting co-eluting peaks of this compound.

References

Navigating Matrix Effects in the LC/MS Analysis of Isoarborinol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of the triterpenoid (B12794562) isoarborinol, matrix effects can pose a significant challenge to achieving accurate and reproducible results. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of this compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common problems associated with matrix effects in the LC/MS analysis of this compound.

Issue 1: Poor Sensitivity and Ion Suppression

  • Question: My this compound signal is significantly lower than expected, or I am observing a drastic drop in signal when analyzing biological samples compared to pure standards. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression, a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the MS source.[1][2][3]

    • Potential Causes:

      • Co-elution of phospholipids (B1166683) from plasma or tissue samples.[2]

      • High concentrations of salts or formulation excipients in the sample.

      • Interference from other endogenous metabolites.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3] Consider the following techniques:

        • Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to selectively retain this compound while washing away polar interferences.

        • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous sample and the choice of immiscible organic solvent to selectively extract this compound.[2]

        • Protein Precipitation (PPT): While a simpler method, it is often less effective at removing phospholipids.[4] If using PPT, consider subsequent clean-up steps or specialized phospholipid removal plates.[2]

      • Chromatographic Separation: Improve the separation of this compound from matrix components by adjusting the HPLC/UPLC method.

        • Modify the mobile phase gradient profile to increase the resolution between this compound and interfering peaks.

        • Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.

      • Sample Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering components.[1][5]

Issue 2: High Variability and Poor Reproducibility

  • Question: I am observing significant variability in my results between different samples and even between replicate injections of the same sample. What is causing this inconsistency?

  • Answer: High variability is often a consequence of inconsistent matrix effects from sample to sample. The composition of biological matrices can differ, leading to varying degrees of ion suppression or enhancement.

    • Potential Causes:

      • Inconsistent sample preparation.

      • Differential matrix effects between calibration standards and study samples.

      • Accumulation of matrix components on the analytical column or in the MS source.

    • Troubleshooting Steps:

      • Implement an Internal Standard (IS): The use of an appropriate internal standard is crucial for correcting variability.[6][7]

        • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the gold standard as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[1][3]

        • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.[6]

      • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed to ensure that the standards and samples experience similar matrix effects.[3]

      • Systematic Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][3] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[8] Key interfering components in biological matrices often include phospholipids, salts, and proteins.[8]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF).[9][10] This is typically done during method validation. The MF is the ratio of the peak area of an analyte in the presence of the matrix (a blank matrix sample spiked with the analyte after extraction) to the peak area of the analyte in a pure solution at the same concentration.[10]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

To account for the correction provided by an internal standard, the IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.[10] Regulatory guidelines often state that the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the biological matrix should not be greater than 15%.[10]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: While the optimal technique depends on the specific matrix and required sensitivity, mixed-mode Solid-Phase Extraction (SPE) is often highly effective.[4] It combines reversed-phase and ion-exchange mechanisms to provide a more thorough cleanup of the sample compared to simpler methods like protein precipitation.[4] Liquid-Liquid Extraction (LLE) can also be very effective in providing clean extracts.[4]

Q4: When should I add the internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps.[6] This ensures that the IS compensates for any analyte loss or variability that may occur during the entire sample processing procedure, including extraction, evaporation, and reconstitution.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard into the final mobile phase composition at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process at the same low and high concentrations.

  • Analyze all samples by LC/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

    • Overall Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis from Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95 ± 545 ± 12 (Suppression)
Liquid-Liquid Extraction (LLE)85 ± 815 ± 7 (Suppression)
Solid-Phase Extraction (SPE)92 ± 68 ± 5 (Suppression)

Data is hypothetical and for illustrative purposes.

Visualization

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Observe Inaccurate or Irreproducible Results AssessMF Assess Matrix Factor (MF) using Post-Extraction Spike Method Start->AssessMF IsMF_Acceptable Is MF close to 1 and CV < 15%? AssessMF->IsMF_Acceptable OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) IsMF_Acceptable:s->OptimizeSamplePrep No FinalMethod Final Validated Method IsMF_Acceptable:e->FinalMethod Yes OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma UseIS Implement a Suitable Internal Standard (SIL-IS preferred) OptimizeChroma->UseIS DiluteSample Dilute Sample Extract UseIS->DiluteSample ReassessMF Re-evaluate Matrix Factor DiluteSample->ReassessMF ReassessMF->IsMF_Acceptable Re-assess

Caption: A flowchart illustrating the systematic workflow for troubleshooting matrix effects in LC/MS analysis.

References

improving the stability of isoarborinol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoarborinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound during sample preparation, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, a pentacyclic triterpenoid (B12794562), is susceptible to degradation from several factors, primarily:

  • High Temperatures: Elevated temperatures during extraction and solvent evaporation can lead to thermal decomposition.

  • Extreme pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Light Exposure: Prolonged exposure to UV or even ambient light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation byproducts.

  • Choice of Solvent: The polarity and reactivity of the solvent can influence the stability of this compound.

Q2: I am observing lower than expected yields of this compound after extraction. What could be the cause?

A2: Lower than expected yields are often a result of degradation during the extraction process. Consider the following:

  • Extraction Method: Traditional methods like Soxhlet extraction, which involve prolonged heating, can lead to significant degradation. Modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) are generally preferred due to shorter extraction times and lower operating temperatures.

  • Extraction Parameters: For any given method, parameters such as temperature, extraction time, and solvent-to-solid ratio need to be optimized to maximize yield while minimizing degradation.

  • Sample Matrix: The complexity of the plant or biological matrix can affect extraction efficiency. Pre-treatment of the sample, such as grinding to a uniform fine powder, can improve solvent penetration and extraction.

Q3: My purified this compound sample shows extra peaks on HPLC analysis that were not present initially. What do these peaks represent?

A3: The appearance of new peaks on your HPLC chromatogram strongly suggests the formation of degradation products. These can arise from instability during storage or the purification process itself. To identify these, a forced degradation study is recommended, where this compound is intentionally exposed to stress conditions (acid, base, heat, light, oxidation) to generate and identify potential degradation products. A validated stability-indicating HPLC method is crucial for separating these degradation products from the parent this compound peak.

Troubleshooting Guides

Problem: Significant degradation of this compound is suspected during solvent-based extraction.
Possible Cause Troubleshooting Step
Prolonged Heat Exposure Switch from prolonged heating methods (e.g., Soxhlet) to rapid methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). If using heat, maintain the temperature below 60°C.
Inappropriate Solvent Use high-purity solvents. For initial extraction, ethanol (B145695) or methanol (B129727) are common choices. Avoid solvents that may be reactive. The choice of solvent can impact the stability of the compound.[1]
Light Exposure Conduct extraction in amber glassware or cover the extraction vessel with aluminum foil to protect the sample from light.
Oxidative Degradation Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Problem: this compound degradation during purification by column chromatography.
Possible Cause Troubleshooting Step
Acidic Nature of Silica (B1680970) Gel For acid-sensitive compounds, the silica gel can be deactivated. This can be done by pre-treating the silica gel with a solvent system containing a small amount of a weak base like triethylamine (B128534) (1-3%).[2]
Prolonged Chromatography Time Optimize the solvent system to achieve a good separation with a reasonable elution time. Flash chromatography is generally preferred over gravity column chromatography for faster separations.[3][4][5]
Solvent Choice Ensure the solvents used for the mobile phase are of high purity and do not react with this compound.
Sample Loading Load the sample onto the column in a minimal amount of a non-polar solvent to ensure a tight band at the start of the separation.[6]

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following tables provide data for structurally similar pentacyclic triterpenoids (ursolic acid and betulinic acid) which can serve as a reasonable proxy to guide experimental design.

Table 1: Thermal Degradation of Ursolic Acid

Temperature (°C)Degradation Onset (°C)Degradation End (°C)
Heating Rate: 10°C/min236.8431.2
*Data derived from studies on ursolic acid, a structurally similar pentacyclic triterpenoid.[7][8]

Table 2: Forced Degradation of Betulinic Acid (a pentacyclic triterpenoid)

Stress ConditionTime% Degradation
0.1 M HCl (reflux)6 h~15%
0.1 M NaOH (reflux)4 h~20%
3% H₂O₂ (room temp)24 h~10%
UV Light (254 nm)48 h~12%
*This data is representative of typical degradation patterns for pentacyclic triterpenoids under forced degradation conditions and is intended to be a guideline. Actual degradation will vary based on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material

This protocol provides a general guideline for the extraction of this compound from dried and powdered plant material. Optimization may be required for specific plant matrices.

Materials:

  • Dried, powdered plant material

  • Ethanol (95%, analytical grade)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask (1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the slurry. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[3]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeat Extraction (Optional): For exhaustive extraction, the solid residue can be re-extracted with fresh solvent under the same conditions.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude plant extract. The choice of solvents will need to be optimized based on the polarity of this compound and the impurities present.

Materials:

  • Crude this compound extract

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Flash chromatography column and system

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • TLC Analysis: Develop a TLC method to determine a suitable solvent system for separation. A good starting point for triterpenoids is a mixture of hexane and ethyl acetate. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane). Carefully pack the flash column with the slurry, ensuring there are no air bubbles.[3]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions containing this compound and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Signaling Pathway Diagram

Recent research has indicated that the antiadipogenic effects of this compound are associated with the activation of the LKB1-AMPK signaling pathway. This pathway plays a crucial role in cellular energy homeostasis and metabolism.

Isoarborinol_Signaling_Pathway cluster_cell Adipocyte cluster_pathway LKB1-AMPK Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) ACC1 ACC1 AMPK->ACC1 inhibits Adipogenesis_Regulators Master Regulators of Adipogenesis (C/EBPβ, C/EBPδ, C/EBPα, PPARγ, SREBP-1C) AMPK->Adipogenesis_Regulators downregulates Lipid_Accumulation Lipid Accumulation ACC1->Lipid_Accumulation leads to FAS FAS FAS->Lipid_Accumulation leads to FABP4 FABP4 FABP4->Lipid_Accumulation leads to Adipogenesis_Regulators->FAS activates Adipogenesis_Regulators->FABP4 activates

Caption: this compound activates the LKB1-AMPK signaling pathway.[9]

References

troubleshooting NMR signal overlap in isoarborinol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isoarborinol and related pentacyclic triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Nuclear Magnetic Resonance (NMR) analysis, with a specific focus on signal overlap.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of an this compound-containing sample is showing severe signal overlap, particularly in the upfield methyl and methylene (B1212753) regions. What is the first and simplest step I can take to resolve this?

A: The most straightforward initial step is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents such as benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons compared to standard solvents like chloroform-d (B32938) (CDCl₃). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), alters the local magnetic environment of the protons and can often separate signals that were previously overlapping.[1][2]

Q2: I've tried changing solvents, but many signals in my this compound spectrum remain overlapped. What is the next logical step?

A: When solvent effects are insufficient, the most powerful solution is to employ two-dimensional (2D) NMR spectroscopy.[1][3] These experiments add a second frequency dimension, which dramatically increases spectral dispersion and allows for the resolution of individual signals.[1][4] The most critical experiments for resolving overlap in triterpenoids are:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity within different parts of the molecule.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most effective experiment for resolving proton overlap. It correlates each proton to the carbon atom it is directly attached to.[1][5] Since carbon chemical shifts are dispersed over a much wider range (typically 0-220 ppm) than proton shifts (0-12 ppm), protons that overlap in the 1D spectrum can be clearly distinguished based on the distinct chemical shift of their attached carbon.[1][5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is essential for piecing together the full carbon skeleton by connecting different spin systems and for assigning quaternary carbons, which have no attached protons.[3]

Q3: How can I confirm the assignments of the numerous methyl groups in this compound, which are all clustered together in the ¹H NMR spectrum?

A: An ¹H-¹³C HSQC experiment is the best tool for this. While the methyl protons may have very similar chemical shifts in the ¹H spectrum, their corresponding ¹³C chemical shifts are often distinct. The HSQC spectrum will show a separate cross-peak for each methyl group, correlating the ¹H and ¹³C chemical shifts and allowing for their unambiguous differentiation. Further confirmation can be obtained from HMBC correlations from these methyl protons to nearby quaternary carbons.

Q4: My sample is very complex, possibly a crude extract containing this compound and other triterpenoids. Standard 2D NMR spectra are still too crowded. Are there more advanced techniques?

A: Yes, for extremely complex mixtures or when standard 2D experiments are insufficient, you can consider more advanced NMR techniques. These include:

  • Higher-dimensional NMR (3D and 4D): These techniques, such as HSQC-TOCSY, add a third dimension to further resolve signals, though they often require longer experiment times and have lower sensitivity.[3][4]

  • Pure-Shift NMR: These specialized pulse sequences collapse proton multiplets into singlets, which can dramatically reduce signal overlap and simplify crowded spectra.[6]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. It can effectively generate separate spectra for different components without physical separation.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Overlapped Signals

This guide provides a logical workflow for tackling signal overlap in your this compound analysis.

G cluster_0 cluster_1 Initial Steps cluster_2 Core 2D NMR Analysis cluster_3 Advanced Techniques (If Overlap Persists) cluster_4 start Problem: Severe Signal Overlap in 1D NMR Spectrum optimize Optimize 1D Acquisition (Shimming, Concentration) start->optimize Check Basics solvent Change NMR Solvent (e.g., CDCl3 to Benzene-d6) optimize->solvent If still overlapped hsqc Acquire ¹H-¹³C HSQC (Resolve ¹H via ¹³C Shifts) solvent->hsqc If still overlapped cosy Acquire ¹H-¹H COSY (Trace H-H Connectivity) hmbc Acquire ¹H-¹³C HMBC (Connect Fragments, Assign Quats) cosy->hmbc hsqc->cosy noesy Acquire NOESY/ROESY (Stereochemistry) hmbc->noesy If assignments are clear but stereochem is needed advanced_2d Advanced 2D/3D NMR (e.g., HSQC-TOCSY, Pure-Shift) hmbc->advanced_2d If key cross-peaks are still overlapped end Structure Elucidated noesy->end dosy DOSY (Separate by Diffusion) advanced_2d->dosy For complex mixtures advanced_2d->end dosy->end

Caption: A decision workflow for troubleshooting NMR signal overlap.

Guide 2: Conceptualizing 2D NMR for Overlap Resolution

The primary advantage of 2D NMR is the dispersion of signals across a second dimension. An ¹H-¹³C HSQC spectrum is an excellent example of this principle.

G cluster_1D 1D ¹H NMR Spectrum cluster_2D 2D ¹H-¹³C HSQC Spectrum a Overlapping Signals (e.g., Protons A & B) b resolve Dispersion into 2nd Dimension (¹³C Chemical Shift) b->resolve c Resolved Signals d resolve->d

Caption: How 2D NMR resolves overlapping 1D signals.

Quantitative Data

Direct, comprehensive NMR data for this compound can be proprietary or scattered across various publications. However, the principles of resolving overlap are universal. The following table presents typical ¹H and ¹³C NMR chemical shift data for Isoborneol, a well-characterized and structurally related bicyclic monoterpene, to illustrate the different chemical shift ranges and provide a reference for the types of signals encountered in terpenoid structures. The complexity and number of signals would be significantly greater for this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isoborneol in CDCl₃ Data compiled for illustrative purposes from public chemical databases and literature.[7][8][9]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
1~1.71~47.0Methine
2~3.62~77.5Methine (bearing -OH)
3~1.66 (exo), ~1.02 (endo)~38.9Methylene
4~1.73~49.2Methine
5~1.49 (exo), ~0.90 (endo)~27.2Methylene
6~1.77 (exo), ~1.02 (endo)~36.8Methylene
7-~45.0Quaternary Carbon
8 (Me)~0.82~12.0Methyl
9 (Me)~0.98~20.3Methyl
10 (Me)~1.02~19.0Methyl

Experimental Protocols

Below are generalized methodologies for key 2D NMR experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.

Protocol 1: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate protons with their directly attached carbons, providing excellent resolution of overlapping proton signals.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is fully dissolved and free of particulate matter.

    • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Use a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

      • Spectral Width (¹H): Set to cover all proton signals (e.g., 0-10 ppm).

      • Spectral Width (¹³C): Set to cover all expected carbon signals (e.g., 0-160 ppm for a triterpenoid).

      • ¹J(CH) Coupling Constant: Optimize the delay for one-bond C-H coupling. A value of ~145 Hz is a good starting point for sp³ carbons.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 4 to 16) per increment to achieve a good signal-to-noise ratio.

      • Increments (F1): Acquire at least 256 increments in the indirect (¹³C) dimension for adequate resolution.

    • Processing: Apply appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a two-dimensional Fourier transform. Phase correct the spectrum and reference it using the solvent signal or an internal standard like TMS.

Protocol 2: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To observe correlations between protons and carbons over 2-3 bonds, which is critical for assembling the molecular structure.

  • Methodology:

    • Sample and Setup: Use the same sample and initial spectrometer setup as for the HSQC experiment.

    • Acquisition Parameters:

      • Use a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

      • Spectral Widths: Set as for the HSQC experiment.

      • Long-Range Coupling Constant (ⁿJ(CH)): This is the key parameter. The delays in the pulse sequence are optimized for a range of long-range couplings. A typical optimization value is 8 Hz, which will detect correlations for couplings between ~4-12 Hz.

      • Number of Scans: HMBC is less sensitive than HSQC, so more scans (e.g., 16 to 64) per increment are often required.

      • Increments (F1): Acquire at least 256-512 increments in the indirect dimension.

    • Processing: Process the data similarly to the HSQC spectrum. The resulting cross-peaks connect protons to carbons separated by multiple bonds.

References

Technical Support Center: Improving Resolution of Isoarborinol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation and purification of isoarborinol from its isomers.

General Frequently Asked Questions

Q1: What are the common isomers of this compound I need to consider during purification?

A1: this compound is a pentacyclic triterpenoid (B12794562). Its common isomers include other triterpenoids with the same chemical formula (C30H50O) but different structural arrangements, such as arborinol. Additionally, you may encounter stereoisomers, which have the same connectivity but different spatial arrangements of atoms. The separation of these isomers is challenging due to their similar physical and chemical properties.

Q2: What are the primary methods for separating this compound from its isomers?

A2: The three primary methods for improving the resolution of this compound from its isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) often coupled with a derivatization step, and fractional crystallization. The choice of method depends on the scale of purification, the required purity, and the available equipment.

Q3: I am starting with a crude plant extract. What is a general workflow for isolating this compound?

A3: A typical workflow for isolating this compound from a crude plant extract involves initial extraction, followed by one or more chromatographic steps to separate the isomers.[1]

General Workflow for this compound Isolation start Crude Plant Extract extraction Solvent Extraction (e.g., methanol (B129727), ethanol) start->extraction concentration Concentration of Extract extraction->concentration fractionation Fractionation (e.g., Column Chromatography) concentration->fractionation isomer_separation Isomer Separation (HPLC, GC-MS, or Crystallization) fractionation->isomer_separation purity_analysis Purity Analysis (e.g., HPLC, NMR) isomer_separation->purity_analysis end Pure this compound purity_analysis->end

General workflow for isolating this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q4: My HPLC separation of this compound and its isomers shows poor resolution. How can I improve it?

A4: Poor resolution between this compound and its isomers is a common challenge. Here are several strategies to improve separation:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a C30 column, which offers better shape selectivity for structurally similar triterpenoids.[2]

  • Mobile Phase Optimization:

    • Solvent Choice: Switching between acetonitrile (B52724) and methanol as the organic modifier can alter selectivity.[3]

    • Gradient Elution: Employing a shallow gradient can increase the separation time between closely eluting peaks.

    • Additives: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the column.

  • Temperature Control: Optimizing the column temperature can fine-tune selectivity. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimal condition for your separation.[3]

Q5: I am observing significant peak tailing in my HPLC chromatogram for this compound. What are the likely causes and solutions?

A5: Peak tailing for triterpenoid alcohols like this compound can be caused by several factors. A systematic approach to troubleshooting this issue is recommended.

Troubleshooting HPLC Peak Tailing start Peak Tailing Observed overload Column Overload? start->overload silanol Silanol Interactions? overload->silanol No solution1 Reduce sample concentration or injection volume overload->solution1 Yes solvent_mismatch Solvent Mismatch? silanol->solvent_mismatch No solution2 Use end-capped column Add 0.1% formic/acetic acid to mobile phase silanol->solution2 Yes solution3 Dissolve sample in initial mobile phase solvent_mismatch->solution3 Yes end Symmetrical Peak solvent_mismatch->end No solution1->end solution2->end solution3->end

A logical workflow for troubleshooting HPLC peak tailing.
Experimental Protocol: HPLC Separation of this compound and Arborinol

This protocol provides a starting point for the separation of this compound from its isomer, arborinol. Optimization may be required based on your specific sample matrix and HPLC system.

ParameterValue
Column C30, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q6: Do I need to derivatize this compound before GC-MS analysis?

A6: Yes, derivatization is generally required for triterpenoids like this compound before GC-MS analysis.[3] Due to their low volatility, they do not chromatograph well in their native form. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility.

Q7: How can I separate enantiomers of this compound using GC-MS?

A7: To separate enantiomers, you need to introduce a chiral selector. This can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[4] Alternatively, a chiral GC column can be used to directly separate the enantiomers after derivatization with an achiral reagent.

Experimental Protocol: GC-MS Analysis of this compound Isomers after Derivatization

This protocol outlines the derivatization and subsequent GC-MS analysis of this compound and its isomers.

Derivatization:

  • Evaporate 1 mg of the dried sample extract to complete dryness under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 1 hour.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Injector Temperature 280°C
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Mass Range 50-600 m/z

Crystallization Troubleshooting

Q8: I am having difficulty obtaining pure crystals of this compound from a mixture of isomers. What can I do?

A8: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[5] To improve the purity of your this compound crystals, consider the following:

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurities remain more soluble at lower temperatures. A combination of solvents may be necessary to achieve the desired solubility profile.

  • Cooling Rate: A slow cooling rate is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Adding a small, pure crystal of this compound to the supersaturated solution can induce crystallization of the desired isomer and improve purity.[6]

  • Recrystallization: If the initial crystallization does not yield the desired purity, a second crystallization (recrystallization) step can be performed.[7]

Experimental Protocol: Fractional Crystallization of this compound

This is a general protocol for fractional crystallization that should be optimized for your specific mixture of isomers.

  • Dissolution: Dissolve the impure this compound mixture in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water, or acetone).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote even slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly.

Crystallization Solvent Screening:

Solvent/Solvent SystemObservation
EthanolGood solubility when hot, moderate when cold.
AcetoneHigh solubility at room temperature.
HexaneLow solubility.
Ethanol/Water (e.g., 9:1)May provide a good solubility differential.
Acetone/HexaneCan be used for anti-solvent crystallization.

References

Technical Support Center: Preventing Isoarborinol Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of isoarborinol during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: this compound, a pentacyclic triterpenoid (B12794562), is susceptible to degradation primarily through three main pathways: oxidation, hydrolysis, and photodegradation. The rate of degradation is significantly influenced by storage conditions. Key factors that accelerate degradation include:

  • Exposure to Oxygen: The presence of oxygen can lead to oxidative degradation of the triterpenoid structure.[1]

  • Presence of Light: Exposure to light, especially UV radiation, can induce photodegradation, leading to the formation of various degradation products.[2][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[2][3]

  • Extreme pH Conditions: Although this compound itself does not have readily hydrolyzable groups like esters, storage in highly acidic or basic solutions can potentially catalyze structural rearrangements or other degradative reactions. For triterpenoid esters, hydrolysis is a major concern.[2][4]

  • Presence of Moisture: High humidity can contribute to hydrolytic degradation, particularly if the sample is not in a pure, solid form.[3]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To ensure the long-term stability of this compound, it is crucial to control the environmental factors that promote degradation. The ideal storage conditions are:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of all chemical degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Light In the dark (e.g., amber vials or stored in a light-proof container)Prevents photodegradation.
Form Solid, crystalline formMore stable than solutions. If in solution, use a suitable, dry, aprotic solvent.
Container Tightly sealed, amber glass vialsProtects from light, moisture, and atmospheric oxygen.

Q3: I have been storing my this compound solution at 4°C in a clear vial and I see some new peaks in my HPLC analysis. What could be the cause?

A3: The appearance of new peaks in your HPLC analysis strongly suggests that your this compound sample has degraded. Storing the solution at 4°C in a clear vial exposes it to two significant degradation factors:

  • Photodegradation: Clear vials offer no protection from light. Room light, and especially sunlight, contains UV radiation that can induce photochemical reactions, leading to the formation of degradation products.

  • Oxidation: If the vial was not purged with an inert gas before sealing, the oxygen in the headspace can react with this compound over time, leading to oxidative degradation products. While 4°C slows down reactions compared to room temperature, it does not stop them entirely, and degradation can still occur over weeks or months.

To prevent this in the future, always store this compound solutions in amber vials, purge the headspace with an inert gas, and store at -20°C or below for long-term stability.

Q4: Can I store this compound in a solution? If so, what is the best solvent?

A4: While solid this compound is the most stable form for long-term storage, solutions are often necessary for experimental work. If you need to store this compound in a solution, choose a solvent that is dry, aprotic, and in which this compound is readily soluble. Suitable solvents include:

When preparing the solution, use a high-purity, anhydrous grade of the solvent. After dissolving the this compound, it is best practice to purge the vial with an inert gas (argon or nitrogen) before sealing it tightly. For long-term storage, it is recommended to store these solutions as aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Appearance of new peaks in chromatogram (HPLC, UPLC, GC) Degradation of this compound due to improper storage (light, oxygen, heat).1. Review your storage conditions against the ideal recommendations (see FAQ 2).2. Re-purify the sample if necessary.3. For future storage, use amber vials, purge with inert gas, and store at -20°C or below.
Loss of this compound concentration over time Degradation of the parent compound.1. Implement a stability testing protocol (see Experimental Protocols section) to determine the degradation rate under your storage conditions.2. If degradation is significant, switch to more protective storage conditions.
Change in physical appearance (e.g., color change) Likely oxidation or formation of chromophoric degradation products.1. This is a strong indicator of significant degradation. The sample may not be suitable for sensitive experiments.2. Characterize the impurities to understand the degradation pathway.
Inconsistent experimental results using the same batch of this compound Non-uniform degradation within the sample, or degradation during handling.1. Ensure the entire batch is stored under uniform conditions.2. Minimize exposure to light and air during sample weighing and preparation.3. Prepare stock solutions fresh when possible, or use aliquots to avoid repeated warming and cooling of the entire stock.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL) at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution of this compound (1 mg/mL in a quartz cuvette) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-treated samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating UPLC-MS/MS or HPLC-PDA-MS method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the degradation products and calculate the percentage of degradation.

  • Characterize the structure of the major degradation products using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns.

Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound and its Degradation Products

This protocol provides a starting point for developing a UPLC-MS/MS method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 70% B

    • 12.1-15 min: 70% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions (ESI+):

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full scan (m/z 100-1000) for initial identification and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions for this compound (C₃₀H₅₀O, MW: 426.72):

    • Precursor ion: m/z 409.38 ([M+H-H₂O]⁺)

    • Product ions: Monitor characteristic fragment ions for quantification and confirmation.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6]

Data Summary

Table 1: Summary of Forced Degradation Conditions for Triterpenoids

The following table summarizes typical conditions used in forced degradation studies of triterpenoids and related compounds, which can be adapted for this compound.[2][3][7][8]

Stress ConditionReagent/ParameterTypical ConditionsExpected Degradation Products for Triterpenoids
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M HCl at 60-80°C for 2-24 hoursRearrangement products, potential ether cleavage if applicable. For triterpenoid esters, hydrolysis to the corresponding alcohol and carboxylic acid.[2][4]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M NaOH at 60-80°C for 2-24 hoursFor triterpenoid esters, rapid hydrolysis to the alcohol and carboxylate salt.[2]
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30% H₂O₂ at room temperature or slightly elevated (e.g., 40°C) for up to 48 hoursHydroxylated derivatives, epoxides, and ketones.[9][10]
Thermal Degradation Dry Heat60-105°C for 24-72 hoursDehydration products, isomers.
Photodegradation UV and Visible LightExposure to ≥ 1.2 million lux hours and ≥ 200 W h/m²Oxidized and rearranged products.[4][5]

Visualizations

Logical Workflow for Investigating this compound Degradation

degradation_workflow start Suspected this compound Degradation storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (O2 presence) start->storage analysis Analyze Sample with Stability-Indicating Method (e.g., UPLC-MS/MS) storage->analysis new_peaks Are new peaks observed? analysis->new_peaks no_degradation No Significant Degradation Detected. Continue Monitoring. new_peaks->no_degradation No degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation_confirmed->forced_degradation characterize Characterize Degradation Products (HRMS, MS/MS) forced_degradation->characterize optimize Optimize Storage Conditions: - Store at -20°C or below - Use Amber Vials - Purge with Inert Gas characterize->optimize implement Implement Optimized Storage Protocol optimize->implement degradation_pathways This compound This compound (Pentacyclic Triterpenoid) oxidation Oxidation (O2, H2O2) This compound->oxidation photodegradation Photodegradation (UV/Vis Light) This compound->photodegradation thermal_stress Thermal Stress (Heat) This compound->thermal_stress acid_base Acid/Base Stress This compound->acid_base hydroxylated Hydroxylated Derivatives oxidation->hydroxylated ketones Ketones/Aldehydes oxidation->ketones photodegradation->hydroxylated rearrangement Isomers/Rearrangement Products photodegradation->rearrangement dehydration Dehydration Products thermal_stress->dehydration thermal_stress->rearrangement acid_base->rearrangement

References

selecting the optimal column for isoarborinol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of isoarborinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound is a pentacyclic triterpenoid (B12794562) alcohol found in various plant species.[1] Its structural similarity to other bioactive triterpenoids necessitates reliable analytical methods like HPLC for accurate identification, quantification, and purification from complex plant extracts. This is crucial for quality control in herbal medicine, phytochemical research, and the development of new therapeutic agents.

Q2: Which HPLC column is best for this compound analysis: C18 or C30?

The choice between a C18 and a C30 column depends on the specific requirements of the analysis, particularly the need to separate this compound from structurally similar isomers.

  • C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns and are suitable for the analysis of a wide range of non-polar to moderately polar compounds, including triterpenoids.[2][3][4] For many applications, a C18 column will provide adequate separation of this compound.

  • C30 (Triacontylsilane) Columns: These columns have a longer alkyl chain, making them more hydrophobic and providing enhanced shape selectivity for structurally similar hydrophobic molecules. C30 columns can offer superior resolution for complex mixtures of triterpenoid isomers that may co-elute on a C18 column.

Recommendation: Start with a high-quality, end-capped C18 column. If co-elution with other isomers is observed or suspected, a C30 column is a logical next step to improve resolution.

Q3: What is a typical mobile phase for this compound HPLC analysis?

A typical mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of an organic solvent and water, often with an acidic modifier.

  • Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic solvents. Acetonitrile generally offers lower viscosity and better UV transparency.

  • Aqueous Phase: HPLC-grade water is used.

  • Acidic Modifiers: Small amounts of acids like formic acid or phosphoric acid (typically 0.1%) are often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase.

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate this compound from other components in a plant extract with varying polarities.

Q4: What detection method is suitable for this compound?

This compound lacks a strong chromophore, which can make UV detection challenging.

  • UV Detection: Detection is often performed at low wavelengths, typically around 205-210 nm. However, sensitivity may be limited, and interference from other compounds that absorb at this wavelength is possible.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are excellent alternatives to UV detection for non-volatile analytes like this compound that lack a chromophore.[2][4][5] They provide a response that is more uniform and independent of the analyte's optical properties.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity and allows for definitive identification of this compound based on its mass-to-charge ratio.[3]

Experimental Protocols

While a universally standardized method for this compound is not established, the following protocol, based on methods for similar triterpenoids, serves as an excellent starting point for method development.

Sample Preparation Workflow

G Figure 1: General Sample Preparation Workflow for this compound Analysis A Plant Material (dried, powdered) B Solvent Extraction (e.g., Methanol, Ethanol, or Chloroform/Methanol) A->B C Filtration/Centrifugation B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Optional: Solid-Phase Extraction (SPE) (e.g., C18 cartridge for cleanup) E->F G Reconstitution in Mobile Phase or suitable solvent E->G Direct Reconstitution F->G H Filtration (0.45 µm syringe filter) G->H I Sample for HPLC Injection H->I

Caption: A generalized workflow for preparing plant extracts for this compound HPLC analysis.

Starting HPLC Method Parameters

ParameterC18 ColumnC30 Column
Column C18, 250 x 4.6 mm, 5 µmC30, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 70% B to 100% B over 30 min70% B to 100% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10-20 µL10-20 µL
Detection UV at 210 nm or ELSD/CADUV at 210 nm or ELSD/CAD

Troubleshooting Guide

G Figure 2: Logical Flow for Troubleshooting HPLC Issues Start Problem Observed in Chromatogram Q1 Is it a Peak Shape Problem? Start->Q1 Q2 Is it a Retention Time Problem? Q1->Q2 No PeakTailing Peak Tailing/Fronting Q1->PeakTailing Yes Q3 Is it a Resolution Problem? Q2->Q3 No RT_Shift Retention Time Shift Q2->RT_Shift Yes PoorRes Poor Resolution Q3->PoorRes Yes Sol_Tailing See Q&A on Peak Tailing PeakTailing->Sol_Tailing Sol_RT See Q&A on Retention Time Shifts RT_Shift->Sol_RT Sol_Res See Q&A on Poor Resolution PoorRes->Sol_Res

Caption: A decision tree to guide troubleshooting efforts in HPLC analysis.

Problem: Peak Tailing

Q: My this compound peak is tailing. What are the common causes and solutions?

A: Peak tailing is a common issue for triterpenoids due to their potential for secondary interactions with the stationary phase.

CauseSolution
Secondary Silanol Interactions Triterpenoid alcohol groups can interact with residual acidic silanol groups on the silica (B1680970) packing. Solution: Add an acidic modifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress silanol ionization. Using a high-quality, end-capped column also minimizes exposed silanols.
Column Contamination Buildup of strongly retained sample components on the column inlet frit or packing material can distort peak shape. Solution: Use a guard column to protect the analytical column. Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem: Retention Time Shifts

Q: The retention time for my this compound peak is inconsistent between injections. What should I check?

A: Fluctuations in retention time can compromise the reliability of your analysis.

CauseSolution
Mobile Phase Composition Inaccurate preparation or degradation of the mobile phase can alter its elution strength. Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a buffer, ensure it is fully dissolved and the pH is consistent.
Column Temperature Fluctuations in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.
Flow Rate Instability Leaks in the system or pump malfunctions can cause an inconsistent flow rate. Solution: Check for leaks at all fittings. Purge the pump to remove air bubbles. If the problem persists, the pump may require maintenance.
Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is a good starting point.

Problem: Poor Resolution

Q: I am not getting baseline separation between this compound and another peak. How can I improve resolution?

A: Improving resolution often involves optimizing the mobile phase, stationary phase, or other chromatographic parameters.

ApproachAction
Optimize Mobile Phase Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity. Adjust Gradient: A shallower gradient (slower increase in organic solvent) will increase run time but can significantly improve the resolution of closely eluting peaks.
Change Stationary Phase If optimizing the mobile phase is insufficient, switching to a column with different selectivity is the next step. If you are using a C18 column, a C30 column may provide the necessary shape selectivity to resolve this compound from its isomers.
Reduce Flow Rate Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
Increase Column Length A longer column provides more theoretical plates and can improve resolution, but will also increase backpressure and run time.

References

issues with isoarborinol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to isoarborinol solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a pentacyclic triterpenoid, which is a class of organic compounds composed of 30 carbon atoms.[1] Its structure consists of a large, rigid hydrocarbon framework with a single polar alcohol (-OH) group.[1] This makes the molecule predominantly nonpolar and hydrophobic. It is considered practically insoluble in water and is an extremely weak acidic compound.[2]

Q2: In which solvents is this compound expected to be soluble?

A2: Due to its nonpolar nature, this compound is expected to have better solubility in nonpolar and polar aprotic solvents. For creating high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a primary choice.[3] Other organic solvents like chloroform, hexane, ethyl acetate, methanol, and ethanol (B145695) are also commonly used for the extraction and dissolution of terpenoids.[4][5][6]

Q3: Why is this compound insoluble in water?

A3: this compound's insolubility in water is due to its large, nonpolar hydrocarbon structure. Water is a highly polar solvent that forms strong hydrogen bonds. The nonpolar this compound molecule cannot effectively interact with or disrupt these hydrogen bonds, leading to very poor solubility.[2] Its predicted water solubility is extremely low, at approximately 4.1 x 10⁻⁵ g/L.[2]

Q4: Can I use heat to improve the solubility of this compound?

A4: While gentle heating can sometimes aid dissolution, it should be done with caution. Terpenoids can be sensitive to heat, which may lead to degradation.[4] If heating is necessary, use a controlled water bath at a low temperature (e.g., <40°C) and for a minimal amount of time.[4] Sonication can also be a useful alternative to heating for dissolving compounds in solvents like DMSO.

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in my chosen solvent.

This is a common issue when preparing a primary stock solution. The problem can often be traced to the choice of solvent or the dissolution technique.

Troubleshooting Steps:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. For a high-concentration stock, anhydrous (water-free) DMSO is highly recommended.[3] For less concentrated solutions or for specific applications like chromatography, other solvents like chloroform, methanol, or ethanol may be suitable.[1][4]

  • Increase Mechanical Agitation: Vigorously vortex the solution. If particulates remain, use a water bath sonicator to provide additional energy to break down the solute crystal lattice.

  • Gentle Warming: As a last resort, gently warm the solution in a water bath (<40°C).[4] Avoid excessive heat to prevent potential degradation of the compound.

  • Check Compound Purity: Impurities in the this compound sample can sometimes affect its solubility characteristics.

Issue 2: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium.

This phenomenon is known as "solvent shock" and is the most frequent cause of precipitation for hydrophobic compounds when diluted into an aqueous buffer or medium.[3]

Troubleshooting Workflow:

G start Start: this compound precipitates in aqueous medium check_stock Is the primary stock (in 100% DMSO) clear? start->check_stock re_dissolve Re-dissolve primary stock. Use vortexing/sonication. Ensure it is fully dissolved. check_stock->re_dissolve No check_dilution How was the working solution prepared? check_stock->check_dilution Yes re_dissolve->check_stock single_step Single, large dilution step check_dilution->single_step serial_dilution Serial dilution method check_dilution->serial_dilution implement_serial Implement serial dilution. Prepare an intermediate stock in a mix of DMSO and medium. single_step->implement_serial This is the likely cause check_final_dmso Is the final DMSO concentration <0.5%? serial_dilution->check_final_dmso implement_serial->check_final_dmso adjust_dmso Adjust dilution scheme to lower final DMSO concentration. check_final_dmso->adjust_dmso No success Success: this compound remains in solution check_final_dmso->success Yes adjust_dmso->success

Caption: Troubleshooting workflow for precipitation issues.

Solution: Use a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilution steps to gradually reduce the solvent polarity. This helps keep the compound in solution.[3] (See Experimental Protocol 2).

Issue 3: I am observing low or inconsistent results in my biological assays.

This could be related to poor solubility, degradation of the compound, or interference from the solvent.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Before treating cells, visually inspect your final working solution under light to ensure there are no visible particulates or cloudiness. Any undissolved compound will lead to an inaccurate final concentration.

  • Minimize Final Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular stress and artifacts.[3] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Check for Compound Degradation: Terpenoids can be sensitive to acidic conditions, light, and oxygen.[4] Prepare fresh working solutions from your stock immediately before use. Store the primary stock solution in an amber vial at -20°C or -80°C to minimize degradation.

Data Presentation

Table 1: this compound Solubility Profile (Qualitative)
Solvent TypeSolvent NameExpected SolubilityUse Case & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighRecommended for creating high-concentration primary stock solutions (e.g., 10-50 mM).[3] Ensure use of anhydrous grade, as water content can decrease solubility.[7]
Polar Protic Methanol (MeOH)Moderate to HighOften used for extraction of polar terpenoids.[6] Can be more toxic to cells than ethanol.
Ethanol (EtOH)ModerateCan be used for extraction and as a stock solvent. Generally less toxic to cells than methanol.[4]
Nonpolar ChloroformModerate to HighPrimarily used for extraction of nonpolar compounds like terpenoids.[3]
HexaneModerateUsed for extraction of non-polar terpenes.[5] Can be used in mixed solvent systems (e.g., hexane/ethyl acetate).[4]
Aqueous WaterPractically InsolublePredicted solubility is extremely low (4.1e-05 g/L).[2] Not suitable as a primary solvent.
Aqueous Buffers (PBS, Media)InsolubleWill precipitate out of solution if not prepared correctly from an organic stock.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps for preparing a concentrated primary stock solution.

Materials:

  • This compound (Molar Mass: 426.73 g/mol )[1]

  • High-purity, anhydrous DMSO[3]

  • Sterile amber glass vial or microcentrifuge tube

  • Vortexer and/or water bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh out 4.27 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If any solid particles remain, place the vial in a water bath sonicator and sonicate in intervals until the solution is clear.

  • Visual Confirmation: Hold the vial against a light source to confirm the solution is clear and free of any particulates.[3]

  • Storage: Store the stock solution at -20°C or -80°C in the tightly capped amber vial to protect it from light and moisture.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium (Serial Dilution Method)

This protocol describes how to dilute the 10 mM primary stock into an aqueous medium while avoiding precipitation.

G stock Start: 10 mM Primary Stock in 100% DMSO intermediate_prep Prepare 100X Intermediate Stock (1 mM) Add 10 µL of 10 mM stock to 90 µL of 100% DMSO stock->intermediate_prep intermediate_stock 1 mM Intermediate Stock in 100% DMSO intermediate_prep->intermediate_stock final_prep Prepare Final Working Solution (10 µM) Add 10 µL of 1 mM intermediate stock to 990 µL of pre-warmed medium (Add dropwise while vortexing) intermediate_stock->final_prep final_solution End: 10 µM Working Solution Final DMSO: 0.1% final_prep->final_solution

Caption: Workflow for preparing a working solution.

Procedure:

  • Prepare Intermediate Stock: Create a 100X intermediate stock solution at 1 mM. To do this, dilute your 10 mM primary stock 1:10 in 100% DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO. Vortex gently to mix.

  • Prepare Final Working Solution: Warm the required volume of your complete cell culture medium to 37°C. To achieve a final concentration of 10 µM, you will dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium.

  • Crucial Dilution Step: Add the 1 mM intermediate stock dropwise to the medium while gently swirling or vortexing the tube.[3] For example, to make 1 mL of working solution, add 10 µL of the 1 mM stock to 990 µL of medium. This slow, agitated addition is critical to prevent solvent shock.

  • Final Confirmation: Ensure the final solution is clear. The final DMSO concentration in this example is 0.1%.

  • Use Immediately: Use the freshly prepared working solution to treat your cells without delay.

References

minimizing contamination in isoarborinol biomarker studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination in isoarborinol biomarker studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant biomarker?

A1: this compound is a pentacyclic triterpenoid (B12794562) alcohol found predominantly in angiosperms (flowering plants), particularly in the grass family (Gramineae).[1] It serves as a valuable biomarker for identifying the presence of higher plant organic matter in environmental and geological samples. During diagenesis, the process of sediment turning into rock, this compound loses its hydroxyl group and is converted to its saturated form, arborane, which is preserved in the geologic record.[1]

Q2: What are the most common sources of contamination in this compound analysis?

A2: Contamination in this compound studies can arise from various sources throughout the experimental workflow. These include:

  • Laboratory Environment: Dust, airborne particles, and aerosols can introduce contaminants. Phthalates from plastic materials and polysiloxanes from silicone-based products are ubiquitous in lab environments.

  • Sample Collection and Handling: Cross-contamination between samples can occur if tools are not properly cleaned. Contaminants from storage containers, such as plasticizers, can leach into the sample.

  • Solvents and Reagents: Impurities in solvents, reagents, and even high-purity water can introduce interfering compounds.

  • Labware and Equipment: Improperly cleaned glassware, plasticware, and instrument components (e.g., GC septa, vial caps) are significant sources of contamination.[2][3]

  • Derivatization Agents: The reagents used for derivatization, such as silylation agents to make this compound volatile for GC-MS analysis, can be a source of siloxane-related contaminants.

Q3: Can this compound degrade during sample preparation and analysis, and can this be mistaken for contamination?

A3: Yes, degradation of this compound can occur and potentially be misinterpreted as contamination. While this compound is relatively stable, it can undergo degradation under certain conditions. For instance, exposure to harsh acidic or alkaline conditions, excessive heat, or strong oxidizing agents during extraction or sample workup could lead to the formation of degradation products.[4][5][6][7] These degradation products might appear as unknown peaks in your chromatogram. It is crucial to use optimized and validated protocols to minimize degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Chromatogram

Symptom: Your gas chromatography-mass spectrometry (GC-MS) analysis of an this compound-containing sample shows unexpected peaks that are not present in your standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Phthalate Contamination Check for a prominent ion at m/z 149 in the mass spectrum of the unknown peak.[8] Phthalates are common plasticizers.- Avoid all plastic labware; use exclusively glass or stainless steel. - Ensure all solvents are of high purity and stored in glass bottles. - Check vial caps; use PTFE-lined caps.[2] - Run a "blank" analysis with just your solvent to check for contamination from the GC-MS system itself.
Polysiloxane (Silicone) Contamination Look for characteristic ions at m/z 207 and 281 in the mass spectrum, which are indicative of cyclic siloxanes.[9]- Regularly replace the GC inlet septum. - Use low-bleed septa and columns. - Avoid using silicone-based grease or lubricants on any lab equipment. - Ensure proper conditioning of a new GC column to minimize column bleed.
Co-extracted Plant Compounds Other lipids from the plant matrix (e.g., other triterpenoids, sterols, fatty acids) may be co-extracted with this compound.- Optimize your chromatographic separation to better resolve the peaks. - Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
This compound Degradation Products If harsh extraction or derivatization conditions were used, the unknown peaks could be degradation products.- Review your extraction and sample preparation protocol. Avoid extreme pH and high temperatures. - Perform a stability study by subjecting an this compound standard to your experimental conditions to see if the same unknown peaks are generated.

Quantitative Data Summary: Key Mass Fragments for Identification

The following table summarizes the key mass-to-charge ratio (m/z) fragments that can help distinguish between derivatized this compound and common contaminants. This compound is typically derivatized with a silylating agent (like TMS) to make it volatile for GC-MS analysis.

Compound Derivative Key Mass Fragment (m/z) Reference
This compoundTMS241[1]
PhthalatesN/A149 (common base peak)[8]
PolysiloxanesN/A207, 281[9]

Experimental Protocols

Protocol 1: General Laboratory Cleaning for Trace Analysis

This protocol is designed to minimize background contamination on laboratory glassware and equipment.

Materials:

  • Phosphate-free laboratory detergent

  • Deionized (DI) water

  • High-purity organic solvent (e.g., acetone (B3395972), methanol, hexane (B92381) – HPLC or better grade)

  • Dilute nitric acid or hydrochloric acid (e.g., 10% v/v) (Optional, for inorganic contaminants)

  • Aluminum foil

Procedure:

  • Initial Wash: Manually wash all glassware with a phosphate-free laboratory detergent and warm tap water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water at least three times to remove all detergent residue.

  • Deionized Water Rinse: Rinse with deionized (DI) water at least three to five times.

  • Solvent Rinse: Rinse with a high-purity organic solvent (e.g., acetone or methanol) to remove any organic residues.

  • Drying: Allow glassware to air dry in a clean environment or place in a drying oven at a suitable temperature (e.g., 105°C). Do not wipe dry with paper towels, as this can introduce fibers.

  • Storage: Once dry, cover all openings with clean aluminum foil and store in a clean, dust-free cabinet.

Protocol 2: Extraction of this compound from Plant Material with Contamination Control

This protocol outlines a method for extracting this compound from dried plant material while minimizing the introduction of contaminants.

Materials:

  • Dried and powdered plant material

  • Soxhlet extraction apparatus with all-glass components

  • High-purity extraction solvent (e.g., dichloromethane:methanol 9:1 v/v)

  • Round-bottom flasks

  • Rotary evaporator

  • Cleaned glassware (as per Protocol 1)

Procedure:

  • Sample Preparation: Weigh the desired amount of dried and powdered plant material and place it in a pre-cleaned cellulose (B213188) extraction thimble.

  • Soxhlet Extraction:

    • Assemble the Soxhlet apparatus using cleaned glassware.

    • Add the high-purity extraction solvent to the round-bottom flask.

    • Place the thimble containing the sample into the Soxhlet extractor.

    • Extract for a sufficient duration (e.g., 8-24 hours), ensuring continuous solvent cycling.

  • Solvent Removal:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask containing the extract.

    • Concentrate the extract to near dryness using a rotary evaporator at a controlled temperature (e.g., < 40°C) to prevent thermal degradation.

  • Sample Transfer and Storage:

    • Transfer the concentrated extract to a pre-cleaned glass vial using a glass pipette.

    • Rinse the flask with a small amount of clean solvent and add it to the vial to ensure complete transfer.

    • Evaporate the remaining solvent under a gentle stream of nitrogen.

    • Store the dried extract in the vial, sealed with a PTFE-lined cap, at -20°C until further analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_contamination Potential Contamination Points Sample Plant/Sediment Sample Grind Grinding/Homogenization Sample->Grind Extraction Solvent Extraction (e.g., Soxhlet) Grind->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Derivatization Derivatization (e.g., TMS) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Cont_Sample Handling/ Storage Cont_Sample->Sample Cont_Extraction Solvents/ Glassware Cont_Extraction->Extraction Cont_Analysis Vials/Septa/ Syringe Cont_Analysis->GCMS

Caption: Experimental workflow for this compound analysis highlighting key potential contamination points.

Troubleshooting_Logic cluster_contaminant Contaminant Identification cluster_solution Corrective Actions Start Unexpected Peak in Chromatogram Check_mz Examine Mass Spectrum (Check for m/z 149, 207, 281) Start->Check_mz Phthalate Phthalate Contamination (m/z 149) Check_mz->Phthalate m/z 149 present Siloxane Siloxane Contamination (m/z 207, 281) Check_mz->Siloxane m/z 207/281 present Other Other Contaminant or Co-eluting Compound Check_mz->Other No match Action_Plastic Review Labware: Eliminate Plastics Phthalate->Action_Plastic Action_GC Review GC System: Change Septum, Check Vials Siloxane->Action_GC Action_Cleanup Optimize Chromatography and/or Add Sample Cleanup Step Other->Action_Cleanup

Caption: Troubleshooting logic for identifying the source of unexpected peaks in a GC-MS chromatogram.

References

Validation & Comparative

Validating Angiosperm Biomarkers: A Comparative Guide to Isoarborinol and Oleanane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable molecular fossils, or biomarkers, is crucial for reconstructing ancient ecosystems and understanding the evolutionary history of life on Earth. For angiosperms (flowering plants), pentacyclic triterpenoids preserved in sedimentary rocks have become invaluable tools. This guide provides a detailed comparison of two such biomarkers: isoarborinol and oleanane (B1240867), offering insights into their specificity, application, and the analytical methodologies required for their validation.

This compound vs. Oleanane: A Head-to-Head Comparison

While both this compound (and its diagenetic product, arborane) and oleanane are utilized as indicators of angiosperm input in geological records, their specificity and the confidence they impart as biomarkers differ. Oleanane is widely considered a more reliable and specific biomarker for angiosperms, particularly those from the Late Cretaceous period onwards. The utility of this compound is complicated by the discovery of its production by non-angiosperm sources.

FeatureThis compound/ArboraneOleanane
Primary Biological Source Primarily found in certain angiosperms (e.g., grasses).Widespread in woody angiosperms.
Specificity Issues Has been identified in a marine bacterium (Eudoraea adriatica) and its diagenetic products have been found in sediments predating the accepted origin of angiosperms (Permian and Triassic).[1]Rare occurrences in pre-Cretaceous sediments suggest potential synthesis by other plant groups or an earlier angiosperm lineage. However, it is predominantly associated with the rise of angiosperms.[2]
Geological Time Range Its diagenetic products (arboranes) are found in sediments from the Permian to the present, creating ambiguity in its use as a specific angiosperm marker for older sediments.[1]Becomes a prominent biomarker from the Late Cretaceous period, correlating with the diversification of angiosperms.[3]
Established Analytical Index No widely established index for quantifying angiosperm input.The Oleanane Index (ratio of oleanane to the ubiquitous microbial biomarker hopane) is a well-established tool for assessing angiosperm contribution and the age of source rocks.[3][4]
Confidence as a Biomarker Lower confidence due to known non-angiosperm sources. Its presence requires careful interpretation in the context of other biomarkers.Higher confidence, especially in post-Cretaceous sediments, where it is a strong indicator of terrestrial input from flowering plants.

Quantitative Analysis: The Oleanane Index

The Oleanane Index is a key metric in petroleum geochemistry and paleobotany to estimate the contribution of angiosperms to sedimentary organic matter. It is calculated as the ratio of oleanane to C30 hopane (B1207426) (a biomarker for bacteria).

Oleanane Index = [18α(H)-Oleanane] / [18α(H)-Oleanane + 17α(H),21β(H)-Hopane]

An Oleanane Index value greater than 0.2 is generally indicative of a significant angiosperm input from the Tertiary period and a marine deltaic depositional environment.[5]

Sample TypeAgeDepositional EnvironmentOleanane Index RangeReference
Crude OilsTertiaryTerrestrial Organic Matter0.32 - 1.03[1]
Crude OilLate Cretaceous/YoungerMarine Input0.03[1]
Source RocksCretaceous and YoungerTerrigenous Plant Input> 0.25 (highly specific)[4]

Note: A standardized, widely used "Arborane Index" for quantifying angiosperm input is not established in the literature due to the non-specific sources of this compound.

Experimental Protocols

Sample Preparation from Sediments

This protocol outlines the general steps for preparing sediment or rock samples for biomarker analysis.

  • Drying: Dry the sediment sample at a low temperature (<60°C) to prevent the loss of volatile organic compounds.

  • Grinding: Grind the dried sample to a fine powder using a mortar and pestle or a mill.

  • Sieving (Optional): Sieve the powdered sample to a specific size fraction (e.g., -180 microns) to remove larger mineral grains and concentrate the organic matter.

  • Storage: Store the prepared sample in a clean glass container with a Teflon-lined cap to prevent contamination.

Extraction of Triterpenoids

This protocol describes the extraction of lipids, including triterpenoids, from the prepared sediment samples.

  • Solvent Extraction: Place a known amount of the powdered sediment into a Soxhlet extractor or an accelerated solvent extractor.

  • Solvent System: Use a solvent mixture such as dichloromethane:methanol (9:1, v/v) to extract the total lipid fraction.

  • Extraction Conditions: Perform the extraction for a sufficient duration (e.g., 24-72 hours in a Soxhlet extractor) to ensure complete recovery of the lipids.

  • Concentration: After extraction, remove the solvent from the extract using a rotary evaporator to obtain the total lipid extract.

Fractionation and Derivatization

This protocol details the separation of the total lipid extract and the chemical modification required for GC-MS analysis.

  • Column Chromatography: Fractionate the total lipid extract using column chromatography with silica (B1680970) gel. Elute with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to separate the extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds). Triterpenoids are typically found in the polar fraction.

  • Derivatization: To increase the volatility of the triterpenoids for GC-MS analysis, convert any hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters. This is achieved by reacting the polar fraction with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the identification and quantification of triterpenoids.

  • Injection: Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

  • GC Column: Use a capillary column suitable for separating complex hydrocarbon mixtures, such as an HP-5ms column.[6]

  • Temperature Program: Employ a temperature program that allows for the separation of the target triterpenoids. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. For quantitative analysis, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity for the target biomarkers.[7]

  • Identification: Identify this compound/arborane and oleanane based on their retention times and by comparing their mass spectra to those of authentic standards and published data.

  • Quantification: Quantify the identified biomarkers by integrating the peak areas of their characteristic mass fragments and comparing them to the peak area of an internal standard.

Visualizing the Pathways

To better understand the origin and analysis of these biomarkers, the following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow.

Isoarborinol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway in Angiosperms IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP IPP Isomerase, GPP Synthase FPP Farnesyl Diphosphate (FPP) GPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (e.g., OsOSC12 in rice)

Caption: Biosynthesis of this compound in Angiosperms.

Biomarker_Workflow cluster_workflow Experimental Workflow for Biomarker Validation Sample Sediment/Rock Sample Preparation Drying, Grinding, Sieving Sample->Preparation Extraction Solvent Extraction (e.g., Dichloromethane:Methanol) Preparation->Extraction Fractionation Column Chromatography Extraction->Fractionation Derivatization TMS Ether/Ester Formation (e.g., BSTFA) Fractionation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation (Identification & Quantification) Analysis->Data Validation Biomarker Validation Data->Validation

Caption: Experimental Workflow for Biomarker Analysis.

References

A Comparative Analysis of Isoarborinol and Lupeol as Plant Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of two prominent pentacyclic triterpenoids, isoarborinol and lupeol (B1675499), with a focus on their roles as plant biomarkers. This document outlines their biosynthesis, distribution, and biological significance, supported by experimental data and detailed analytical protocols.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products widely distributed in the plant kingdom. Among these, this compound and lupeol have garnered significant attention for their chemotaxonomic importance and potential pharmacological activities. As biomarkers, they can provide insights into plant phylogeny, physiology, and response to environmental stimuli. Lupeol is well-known for its widespread occurrence and diverse medicinal properties, while this compound is recognized as a significant biomarker in both extant angiosperms and ancient sediments.

Comparative Data

Physical and Chemical Properties
PropertyThis compoundLupeol
Chemical Formula C₃₀H₅₀OC₃₀H₅₀O
Molar Mass 426.72 g/mol 426.72 g/mol
Melting Point 296-298 °C215-216 °C[1]
Structure Arborane skeletonLupane skeleton
IUPAC Name (3S,5R,8R,9S,10R,13R,14R,18S)-5,9,13,14,17,17-hexamethyl-18-[(1R)-1-methylethyl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol(3β)-Lup-20(29)-en-3-ol[1]
Distribution and Abundance

While a direct comparative study on the co-occurrence and relative abundance of this compound and lupeol in a wide range of plants is not extensively documented, the available literature provides insights into their individual distribution.

CompoundPlant SourcesTypical Concentration
This compound Gramineae family (e.g., rice), Euphorbia lathyris, Petiveria alliaceaData on specific concentrations in various plant tissues is limited.
Lupeol Widely distributed in fruits (mango, grape, fig), vegetables (cabbage, pepper, tomato), and various medicinal plants (e.g., Tamarindus indica, Crataeva nurvala)[1].Elm bark: 800 µg/g; Aloe leaf: 280 µg/g (dry leaf); Japanese pear twig bark: 175 µg/g; Mango pulp: 1.80 µg/g; Olive fruit: 3 µg/g[1].

Biosynthesis of this compound and Lupeol

Both this compound and lupeol are synthesized from the precursor 2,3-oxidosqualene (B107256), which is formed from squalene (B77637) via the mevalonate (B85504) pathway. The cyclization of 2,3-oxidosqualene is the key step that determines the final triterpenoid (B12794562) skeleton.

G cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound synthase Lupeol Lupeol 2,3-Oxidosqualene->Lupeol Lupeol synthase

Signaling Pathways

While specific signaling pathways for this compound in plants are not well-elucidated, triterpenoids, in general, are known to be involved in plant defense and development. Lupeol has been extensively studied in pharmacological contexts, revealing its interaction with multiple signaling pathways in mammalian cells.

General Triterpenoid Signaling in Plants

Triterpenoids can act as signaling molecules in plant defense against herbivores and pathogens and play a role in developmental processes. Their synthesis is often induced by stress signals, leading to the activation of defense-related genes.

G Biotic/Abiotic Stress Biotic/Abiotic Stress Stress Signals Stress Signals Biotic/Abiotic Stress->Stress Signals Triterpenoid Biosynthesis Triterpenoid Biosynthesis Stress Signals->Triterpenoid Biosynthesis Triterpenoids (e.g., this compound, Lupeol) Triterpenoids (e.g., this compound, Lupeol) Triterpenoid Biosynthesis->Triterpenoids (e.g., this compound, Lupeol) Defense Gene Expression Defense Gene Expression Triterpenoids (e.g., this compound, Lupeol)->Defense Gene Expression Developmental Processes Developmental Processes Triterpenoids (e.g., this compound, Lupeol)->Developmental Processes

Lupeol-Mediated Signaling Pathways (from pharmacological studies)

In mammalian systems, lupeol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These findings suggest its potential as a multi-target therapeutic agent.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway Lupeol Lupeol PI3K PI3K Lupeol->PI3K activates p38 p38 Lupeol->p38 activates ERK ERK Lupeol->ERK activates Nrf2 Nrf2 Lupeol->Nrf2 activates Akt Akt PI3K->Akt Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation Inflammation Inflammation p38->Inflammation Cell Growth Cell Growth ERK->Cell Growth HO1 HO1 Nrf2->HO1 Antioxidant Response Antioxidant Response HO1->Antioxidant Response

Experimental Protocols

Extraction of this compound and Lupeol from Plant Material

This protocol provides a general method for the extraction of triterpenoids from dried plant material.

  • Grinding: Grind the dried plant material to a fine powder.

  • Soxhlet Extraction: Place the powdered plant material in a Soxhlet apparatus and extract with n-hexane for 6-8 hours.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude hexane (B92381) extract.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography on silica (B1680970) gel with a gradient of hexane and ethyl acetate (B1210297) to isolate individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like triterpenoids.

  • Derivatization: Triterpenoids with hydroxyl groups require derivatization to increase their volatility. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. Incubate the sample with the derivatizing agent at 70°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

  • Identification: Identify this compound and lupeol by comparing their retention times and mass spectra with those of authentic standards.

G Plant Material Plant Material Grinding Grinding Plant Material->Grinding Soxhlet Extraction Soxhlet Extraction Grinding->Soxhlet Extraction Crude Extract Crude Extract Soxhlet Extraction->Crude Extract Derivatization (for GC-MS) Derivatization (for GC-MS) Crude Extract->Derivatization (for GC-MS) HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis HPLC Analysis->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Conclusion

This compound and lupeol are valuable biomarkers for chemotaxonomic and geochemical studies. Lupeol's widespread distribution and well-documented pharmacological activities make it a significant compound for drug development. This compound, while less studied in terms of its biological activities in plants, holds unique importance as a biomarker for angiosperms and in paleobotanical research. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of these important triterpenoids, facilitating further research into their roles in plant biology and their potential applications. Further comparative studies are needed to fully elucidate their relative abundance and specific physiological roles across a broader range of plant species.

References

Isoarborinol vs. Hopanoids: A Comparative Guide for Paleoenvironmental Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

In the field of paleoenvironmental reconstruction, molecular fossils, or biomarkers, serve as invaluable tools for deciphering Earth's ancient ecosystems. Among these, the pentacyclic triterpenoids isoarborinol and hopanoids are significant indicators of past biological activity and environmental conditions. This guide provides a detailed comparison of these two biomarker classes, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective utilities, supported by experimental data and methodologies.

At a Glance: this compound vs. Hopanoids

FeatureThis compoundHopanoids
Primary Biological Source Primarily angiosperms (flowering plants)[1][2], with some evidence of microbial production.[2][3]Widespread in bacteria[4][5], including cyanobacteria, heterotrophic bacteria, and methanotrophs.[6][7] Not found in archaea.[4]
Diagenetic Product Arborane[1]Hopanes[4][8]
Primary Paleoenvironmental Indication Historically considered a marker for terrestrial input from higher plants into aquatic environments.[1][3] The discovery of a microbial source complicates this interpretation.[2]Indicators of bacterial presence and activity.[5][8] Specific hopanoids, like 2-methylhopanoids, have been linked to cyanobacteria and oxygenic photosynthesis.[5][8]
Biosynthesis Precursor Oxidosqualene[1][3]Squalene[9][10][11]
Oxygen Requirement for Biosynthesis Oxygen-dependent (requires molecular oxygen for the formation of oxidosqualene)[10]Oxygen-independent[10][11]

Quantitative Comparison of Biomarker Abundance

The relative abundance of this compound (as its diagenetic product, arborane) and hopanoids (as hopanes) in sedimentary records can provide quantitative insights into the paleoenvironment. The following table summarizes representative data from studies on lacustrine sediments, highlighting the varying concentrations of these biomarkers under different environmental conditions.

Lake EnvironmentBiomarkerConcentration (µg g⁻¹ Total Organic Carbon)Paleoenvironmental Inference
Oligotrophic, Deep Lake (Lake Fuxian)Hopenes (precursors to hopanes)Up to 148.9High potential for growth of hopene-producing bacteria, including cyanobacteria, in the long water column.[12]
Eutrophic, Shallow Lake (Lake Changdang)Hopenes (precursors to hopanes)13.4 - 78.5Human-induced eutrophication boosted bacterial production, leading to enhanced accumulation of hopenes.[12]
Lake with Petroleum Input (Lake Changdang, post-1968)Petroleum-derived αβ-hopanesAverage of 71.2Significant input from anthropogenic petroleum sources, altering the natural biomarker signature.[12]
Lake with Slower Economic Development (Lake Fuxian, post-1990)Petroleum-derived αβ-hopanesAverage of 27.1Delayed and lower input of anthropogenic petroleum-derived hopanes compared to a more developed area.[12]

Biosynthetic Pathways

The fundamental difference in the biosynthesis of this compound and hopanoids lies in their precursor molecules and the requirement for oxygen. Hopanoids are synthesized directly from squalene (B77637) in an oxygen-independent process, a significant trait for their production in anoxic environments.[10][11] In contrast, this compound synthesis, like that of sterols, requires the initial oxygen-dependent epoxidation of squalene to form oxidosqualene.[3][10]

Biosynthetic Pathways cluster_hopanoids Hopanoid Biosynthesis (Oxygen-Independent) cluster_this compound This compound Biosynthesis (Oxygen-Dependent) Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC Hopene Hopene SHC->Hopene BHP Bacteriohopanepolyols (BHPs) Hopene->BHP Further modifications Squalene2 Squalene SM Squalene Monooxygenase (+ O2) Squalene2->SM Oxidosqualene Oxidosqualene SM->Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC This compound This compound OSC->this compound

Caption: Biosynthesis of hopanoids and this compound from squalene.

Experimental Protocols

The extraction and analysis of this compound and hopanoids from sedimentary samples involve a series of established laboratory procedures. The following is a generalized protocol based on common practices in organic geochemistry.

Sample Preparation
  • Freeze-dry the sediment sample to remove water.

  • Grind the dried sediment to a homogenous powder using a mortar and pestle.[13]

Lipid Extraction (Soxhlet Extraction)
  • Accurately weigh a known amount of the powdered sediment and place it into a pre-combusted glass fiber thimble.[13]

  • Place the thimble into a Soxhlet extractor.

  • Add a solvent mixture, typically dichloromethane (B109758) (DCM):methanol (MeOH) (9:1 v/v), to a round-bottomed flask attached to the Soxhlet apparatus.[13]

  • Heat the solvent to reflux for at least 24 hours to extract the total lipid extract (TLE).

  • After extraction, evaporate the solvent from the TLE under a stream of nitrogen.

Fractionation of the Total Lipid Extract
  • The TLE is then typically separated into different compound classes (e.g., aliphatics, aromatics, polar compounds) using column chromatography with silica (B1680970) gel.

  • Elute the different fractions using solvents of increasing polarity. For example:

    • Hexane to elute aliphatic hydrocarbons (including hopanes).

    • DCM to elute aromatic hydrocarbons.

    • DCM:MeOH mixtures to elute more polar compounds (including intact this compound).

Analysis
  • The hydrocarbon fractions containing hopanes are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • The polar fractions containing this compound can be derivatized (e.g., silylation) to increase their volatility before GC-MS analysis.

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) can also be used for the analysis of intact, underivatized bacteriohopanepolyols.[14][15]

Experimental Workflow Sample Sediment Sample Prep Freeze-drying & Homogenization Sample->Prep Extraction Soxhlet Extraction (DCM:MeOH) Prep->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography (Silica Gel) TLE->Fractionation Aliphatic Aliphatic Fraction (Hopanes) Fractionation->Aliphatic Polar Polar Fraction (this compound) Fractionation->Polar GCMS GC-MS Analysis Aliphatic->GCMS Polar->GCMS HPLCMS HPLC-MS Analysis Polar->HPLCMS for intact BHPs

Caption: A generalized workflow for biomarker extraction and analysis.

Discussion and Paleoenvironmental Implications

The choice between using this compound or hopanoids for paleoenvironmental reconstruction depends on the specific research question.

Hopanoids are robust indicators of bacterial presence and have a long geological record, providing evidence for bacterial life billions of years ago.[8] The discovery that certain structural modifications, such as methylation at the C-2 position, are prevalent in cyanobacteria has led to the use of 2-methylhopanes as a proxy for oxygenic photosynthesis.[5] However, it is now known that other bacteria can also produce these molecules, necessitating careful interpretation.[5][8] The oxygen-independent biosynthesis of hopanoids makes them particularly valuable for studying anoxic environments.[10][11]

This compound , preserved as arborane, was traditionally used as a specific biomarker for the input of terrestrial organic matter from flowering plants.[1] This interpretation was challenged by the discovery of arboranes in sediments that predate the evolution of angiosperms, suggesting an alternative, microbial source.[1][2] The subsequent identification of a marine bacterium, Eudoraea adriatica, that produces this compound-like lipids has confirmed this hypothesis.[2][3] This dual origin complicates the use of this compound as a straightforward tracer for terrestrial input and highlights the need for a multi-proxy approach in paleoenvironmental studies.

Conclusion

Both this compound and hopanoids are powerful biomarkers that provide unique windows into past ecosystems. Hopanoids offer a broad and ancient record of bacterial life, with specific structures potentially indicating key metabolic processes like oxygenic photosynthesis. The interpretation of this compound has become more nuanced with the discovery of a microbial source, and it can no longer be solely attributed to higher plants. For robust paleoenvironmental reconstruction, researchers should consider the use of both biomarker classes in conjunction with other geochemical and paleontological data. This integrated approach will lead to a more comprehensive understanding of the complex interplay between life and the environment throughout Earth's history.

References

A Comparative Guide to Extraction Methods for Isoarborinol: Maximizing Yields for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Isoarborinol, a pentacyclic triterpenoid (B12794562) with promising pharmacological activities, is no exception. The choice of extraction method can significantly impact the final yield and purity of the isolated compound. This guide provides an objective comparison of common extraction techniques applicable to the isolation of this compound and other triterpenoids, supported by general experimental principles.

Comparison of Extraction Methods for Triterpenoids

The selection of an appropriate extraction method depends on various factors, including the chemical nature of the target compound, the plant matrix, solvent consumption, extraction time, and energy efficiency. Below is a summary of these methods with their inherent advantages and disadvantages.

Extraction Method General Principle Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction using a specialized apparatus where the solvent is repeatedly cycled through the sample.Well-established, simple, and effective for exhaustive extraction.Time-consuming, requires large volumes of solvent, potential for thermal degradation of heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer.Reduced extraction time, lower solvent consumption, and increased efficiency at lower temperatures.The efficiency can be affected by the viscosity and surface tension of the solvent.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and release of compounds.Extremely fast, reduces solvent usage, and can improve extraction yield.Requires specialized equipment, and the polarity of the solvent is a critical factor for efficient heating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, typically CO₂, as the extraction solvent. The solvating power can be tuned by altering pressure and temperature.Environmentally friendly ("green" technique), highly selective, and yields solvent-free extracts.High initial equipment cost and may require a co-solvent for extracting more polar compounds.

Experimental Protocols: A General Approach

Detailed experimental protocols are crucial for reproducibility. While a specific protocol for this compound with comparative yield data is unavailable, a general workflow for the extraction and isolation of triterpenoids from a plant matrix is presented below. This can be adapted for this compound.

1. Sample Preparation:

  • The plant material (e.g., leaves, stem bark) is washed, shade-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction (Example: Soxhlet Extraction):

  • A known quantity of the powdered plant material is placed in a thimble.

  • The thimble is placed into the Soxhlet extractor.

  • The extraction solvent (e.g., ethanol, methanol, or hexane) is added to the round-bottom flask.

  • The apparatus is heated, and the solvent is allowed to cycle through the plant material for a specified period (typically several hours).

3. Concentration:

  • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Fractionation and Isolation:

  • The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Column chromatography is then typically employed for the separation of individual compounds from the fractions. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase depends on the polarity of the target compounds.

  • Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

5. Quantification:

  • The yield of the pure compound is determined gravimetrically.

  • Analytical techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the purity and quantify the amount of the isolated compound.

Visualizing the Extraction Workflow

To better understand the process, the following diagram illustrates a generalized workflow for the extraction and isolation of a target bioactive compound like this compound from a plant source.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Quantification Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Powdered_Sample Powdered Sample Grinding->Powdered_Sample Extraction_Method Extraction Method (Soxhlet, UAE, MAE, SFE) Powdered_Sample->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Solvent Solvent Solvent->Extraction_Method Fractionation Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis Quantification Quantification (HPLC, GC) Pure_Compound->Quantification

Generalized workflow for this compound extraction.

Validating the In Vitro Antiamoebic Activity of Isoarborinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiamoebic activity of isoarborinol against Entamoeba histolytica, the causative agent of amoebiasis. The performance of this compound is compared with established antiamoebic drugs, supported by experimental data from scientific literature. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation.

Comparative Analysis of In Vitro Antiamoebic Activity

The efficacy of this compound and other antiamoebic compounds is typically evaluated by determining their 50% inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. While a specific IC50 value for this compound against E. histolytica has not been definitively reported in the reviewed literature, its significant inhibitory effects have been documented. One study demonstrated that this compound at a concentration of 0.05 mg/mL (approximately 117 µM) inhibited the growth of E. histolytica trophozoites by 51.4%, and a concentration of 0.3 mg/mL resulted in 85.2% growth inhibition[1]. This suggests an estimated IC50 value slightly below 0.05 mg/mL.

For a comprehensive comparison, the following table summarizes the in vitro activity of this compound alongside commonly used antiamoebic drugs.

CompoundEntamoeba histolytica Strain(s)IC50 (µM)Reference(s)
This compound Not Specified< 117 (Estimated)[1]
Metronidazole (B1676534)HM1:IMSS & Clinical Isolates9.5 - 13.2
TinidazoleHM1:IMSS & Clinical Isolates10.2 - 12.4
ChloroquineHM1:IMSS & Clinical Isolates15.5 - 26.3
EmetineHM1:IMSS & Clinical Isolates29.9 - 31.2

Experimental Protocols

The in vitro antiamoebic activity of compounds is predominantly assessed using cell viability and growth inhibition assays. A widely accepted method is the Nitroblue Tetrazolium (NBT) reduction assay.

Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay is based on the principle that viable amoebic trophozoites metabolically reduce the yellow tetrazolium salt (NBT) to a blue formazan (B1609692) product, which can be quantified spectrophotometrically. The intensity of the blue color is directly proportional to the number of viable amoebae.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) in logarithmic growth phase.

  • TYI-S-33 medium (or other suitable culture medium).

  • Test compounds (e.g., this compound, metronidazole) dissolved in an appropriate solvent (e.g., DMSO).

  • Nitroblue Tetrazolium (NBT) solution.

  • 96-well microtiter plates.

  • Spectrophotometer (microplate reader).

Procedure:

  • Amoeba Preparation: Harvest E. histolytica trophozoites from culture and adjust the cell density to a final concentration of 1 x 10^5 cells/mL in fresh TYI-S-33 medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Incubation: Add 100 µL of the amoeba suspension to each well of a 96-well plate. Then, add 100 µL of the various concentrations of the test compounds to the respective wells. Include wells with amoebae and medium only (negative control) and amoebae with a known antiamoebic drug like metronidazole (positive control).

  • Incubate the plates in an anaerobic or microaerophilic environment at 37°C for 48-72 hours.

  • NBT Addition: Following incubation, add 20 µL of NBT solution to each well and incubate for an additional 2-3 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Methodologies and Pathways

To facilitate a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis A E. histolytica Culture (Logarithmic Phase) B Harvest & Count Trophozoites A->B D Dispense Trophozoites into 96-well Plate B->D C Prepare Serial Dilutions of this compound & Controls E Add Compound Dilutions to Wells C->E D->E F Anaerobic Incubation (48-72h, 37°C) E->F G Add NBT Solution F->G H Incubate (2-3h, 37°C) G->H I Measure Absorbance (570 nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the in vitro antiamoebic activity assay.

While the precise signaling pathway of this compound in E. histolytica has not been elucidated, many pentacyclic triterpenoids are known to induce apoptosis in eukaryotic cells. The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis in E. histolytica, based on common apoptotic mechanisms.

G cluster_pathway Hypothetical Signaling Pathway of this compound in E. histolytica This compound This compound Membrane Cell Membrane Interaction This compound->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase Caspase-like Activation ROS->Caspase Apoptosis Apoptosis-like Cell Death Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced cell death in E. histolytica.

Conclusion

The available in vitro data indicates that this compound possesses significant antiamoebic activity against Entamoeba histolytica. Although its potency appears to be less than that of the frontline drug metronidazole, its natural origin and potential for novel mechanisms of action warrant further investigation. Future studies should focus on determining a precise IC50 value for pure this compound and elucidating its specific molecular targets and signaling pathways within the parasite. This knowledge will be crucial for the development of this compound as a potential therapeutic agent for amoebiasis.

References

A Comparative Guide to the Quantification of Isoarborinol: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phytopharmaceuticals, the accurate quantification of bioactive compounds is of paramount importance. Isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for the quantification of such compounds. This guide provides an objective comparison of these two methods for the quantification of this compound, supported by representative experimental data and detailed methodologies to assist in selecting the most suitable technique for specific research needs.

Quantitative Performance Comparison

The choice between HPLC and GC-MS for this compound quantification hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical validation parameters for each method, compiled from studies on analogous triterpenoid compounds. This data provides a baseline for what can be expected when developing and validating a quantitative method for this compound.

Validation ParameterHPLC-UV/VisGC-MS
Linearity (r²) > 0.999[1]> 0.998[2]
Limit of Detection (LOD) 0.08 - 0.65 µg/mL[1]1 - 95 µg/L
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL[1]-
Accuracy (% Recovery) 94.70 - 105.81%[1]92.7 - 100.5%
Precision (RSD%) < 2%[1]< 7.3%

Note: The data presented in this table is representative of triterpenoid analysis and may vary for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. The following sections outline representative methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like triterpenoids, as it typically does not require derivatization.

Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of triterpenoids.[1][3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like 0.1% formic acid to improve peak shape) is typical.[4] A starting condition could be 70% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[3]

  • Detection: UV detection at a low wavelength, such as 205 or 210 nm, is often necessary for triterpenoids that lack a strong chromophore.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Sample Preparation:

  • Accurately weigh a known amount of the plant extract or sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high separation efficiency and provides structural information, making it a powerful tool for both quantification and identification. However, for non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.

Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is a common choice for triterpenoid analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at a temperature of 280-300 °C.

  • Oven Temperature Program: An initial temperature of 200°C, held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 10 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Derivatization (Silylation):

Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[7]

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.[5]

  • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.[5]

  • Cool the sample to room temperature before injecting it into the GC-MS.

Experimental Workflow and Logical Relationships

To ensure the reliability and interchangeability of data between HPLC and GC-MS, a cross-validation workflow is essential. This process involves analyzing the same set of samples by both methods and comparing the quantitative results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample This compound Standard & Samples Extraction Extraction Sample->Extraction HPLC_Analysis HPLC-UV/Vis Analysis Extraction->HPLC_Analysis Derivatization Silylation Derivatization Extraction->Derivatization HPLC_Quant Quantification (HPLC) HPLC_Analysis->HPLC_Quant Comparison Comparison of Quantitative Results HPLC_Quant->Comparison GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Quant Quantification (GC-MS) GCMS_Analysis->GCMS_Quant GCMS_Quant->Comparison Validation Method Validation & Correlation Comparison->Validation

Caption: Cross-validation workflow for this compound quantification.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC is often the method of choice for routine analysis due to its simplicity, as it does not require a derivatization step. It is particularly well-suited for quantifying this compound in relatively clean sample matrices.

  • GC-MS provides higher chromatographic resolution and the added benefit of mass spectral data, which can be used for definitive identification. The requirement for derivatization adds a step to the sample preparation process but can lead to very sensitive and specific analysis.

Ultimately, for robust and defensible quantitative data, especially in complex matrices or for regulatory submissions, a cross-validation approach is highly recommended. By demonstrating a strong correlation between the results obtained from two orthogonal analytical techniques like HPLC and GC-MS, researchers can have a high degree of confidence in the accuracy and reliability of their findings.

References

Isoarborinol Content Across Plant Families: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the distribution and concentration of bioactive compounds like isoarborinol across different plant families is crucial for identifying promising sources for further investigation. This guide provides a comparative analysis of this compound content, focusing on the Euphorbiaceae, Gramineae (Poaceae), and Phytolaccaceae families. While quantitative data for this compound is not uniformly available across all families, this guide synthesizes existing qualitative and quantitative findings to offer a valuable resource.

Comparative Analysis of this compound Content

This compound, a pentacyclic triterpenoid (B12794562) alcohol, has been identified in various plant species. Its presence is often associated with the epicuticular wax, which forms a protective layer on the outer surface of plants. The following table summarizes the available data on this compound and related triterpenoid content in selected plant families.

Plant FamilyGenus/SpeciesPlant PartThis compound Content/Related TriterpenoidsReference
Phytolaccaceae Petiveria alliaceaLeavesMajor component; Estimated yield of ~0.0038% from dried leaves.[1][2]
Euphorbiaceae Euphorbia miliiLeaves (Epicuticular Wax)Pentacyclic triterpenoids (Lupenone, Glutinol, Lupeol acetate, etc.) are major components. Specific this compound content not quantified.[3][4]
Euphorbia lathyrisSeedsContains a variety of diterpenoids and triterpenoids. Specific this compound content not quantified.[5][6][7]
Gramineae (Poaceae) Sorghum bicolorLeavesTriterpenes present. Specific this compound content not quantified.[8]
Zea maysKernels, Other PartsContains diterpenoids and other sterols. Specific this compound content not quantified.[9][10]

Note: The quantitative data for this compound is limited in the current literature, particularly for the Euphorbiaceae and Gramineae families. The data for Petiveria alliacea is an estimation based on the reported isolation yield. Further targeted quantitative studies are required to establish precise concentrations.

Experimental Protocols

The extraction and quantification of this compound and other pentacyclic triterpenoids typically involve chromatographic techniques. Below are detailed methodologies derived from established research for the analysis of these compounds.

Protocol 1: Extraction of Triterpenoids from Plant Material

This protocol is a general method for the extraction of triterpenoids from dried plant tissues.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Maceration:

    • Soak a known quantity of the powdered plant material (e.g., 100 g) in a suitable solvent such as methanol (B129727) or ethanol.

    • Allow the mixture to stand for 24-72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions (hexane and ethyl acetate).

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of volatile and semi-volatile compounds like triterpenoids. Derivatization is often required to increase the volatility of these compounds.

  • Derivatization:

    • Take a known amount of the dried extract or fraction (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of pyridine).

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to convert the hydroxyl groups of the triterpenoids into their trimethylsilyl (B98337) (TMS) ethers.[11]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A GC System or equivalent.

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Start at 100°C for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 330°C and hold for 6 min.[12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: The AccuTOFGCv JMS-T100GcV or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-650.

  • Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and DAD detector.

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used. A typical gradient could be: 0-5 min, 10-30% acetonitrile; 5-20 min, 30-60% acetonitrile; 20-25 min, 60-90% acetonitrile; 25-30 min, 90-10% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode-array detector set at a wavelength suitable for triterpenoids (e.g., 210 nm), as they lack a strong chromophore.

  • Quantification: Prepare a standard curve with known concentrations of an this compound standard. The amount of this compound in the sample is calculated based on the peak area from the chromatogram.

Visualizing the Workflow and Biosynthetic Pathway

To better understand the processes involved in the analysis and synthesis of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Leaves, Stems, etc.) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Solvent Extraction (e.g., Methanol) grinding->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract derivatization Derivatization (for GC-MS) crude_extract->derivatization hplc HPLC-DAD Analysis crude_extract->hplc gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification hplc->quantification

Caption: Experimental workflow for this compound analysis.

biosynthesis_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene osc Oxidosqualene Cyclase oxidosqualene->osc This compound This compound osc->this compound

Caption: Simplified biosynthesis pathway of this compound.

References

Isoarborinol vs. n-Alkanes as Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of biomarker research, both isoarborinol and n-alkanes serve as valuable molecular fossils, providing insights into past ecosystems, climates, and the evolution of life. While both are lipids preserved in geological records, they possess distinct chemical properties and biological origins that influence their application and interpretation. This guide provides a detailed comparison of this compound and n-alkanes as biomarkers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. n-Alkanes

FeatureThis compoundn-Alkanes
Chemical Class Triterpenoid (B12794562) (a type of terpenoid)Saturated hydrocarbons
Primary Biological Source Flowering plants (angiosperms), some bacteria (e.g., Eudoraea adriatica)Leaf waxes of terrestrial plants, algae, and bacteria
Specificity Complicated by multiple sources; initially thought to be specific to angiosperms, the discovery of bacterial sources necessitates careful interpretation.[1]Chain length patterns can differentiate between sources (e.g., long-chain odd-numbered n-alkanes are characteristic of higher plant waxes).
Preservation Potential Can be preserved in sedimentary rocks for millions of years.[1] However, some studies suggest triterpenoids may be preferentially lost compared to n-alkanes in certain depositional environments.Highly resistant to degradation and well-preserved in sedimentary and terrestrial archives.
Analytical Complexity Typically requires derivatization (silylation) for gas chromatography-mass spectrometry (GC-MS) analysis due to the presence of a hydroxyl group.Relatively straightforward analysis by GC-MS or gas chromatography-flame ionization detection (GC-FID) without the need for derivatization.
Information Provided Presence can indicate the input of flowering plants or specific bacterial communities.Chain length distribution and isotopic composition can provide information on past vegetation types, climate, and hydrological cycles.

Performance Comparison: Stability and Specificity

The utility of a biomarker is fundamentally dependent on its stability in the geological record and the specificity of its biological source.

Stability: Both this compound and n-alkanes exhibit long-term stability, allowing for their preservation over geological timescales. However, their relative stability can vary depending on the depositional environment. Research comparing terpenoids and n-alkanes in Paleocene and Eocene sediments has suggested that triterpenoids, the class of compounds to which this compound belongs, may be preferentially lost compared to n-alkanes. This indicates that in certain contexts, n-alkanes might provide a more robust and quantitatively reliable record of past organic matter input.

Specificity: The specificity of this compound as a biomarker for flowering plants has been a subject of evolving research. Initially considered a unique marker for angiosperms, the discovery of this compound and similar lipids in the marine bacterium Eudoraea adriatica has complicated this interpretation.[1] This finding implies that the presence of this compound in ancient sediments could originate from either terrestrial plant or aquatic bacterial sources, necessitating a multi-proxy approach for confident source attribution.[1]

In contrast, the distribution patterns of n-alkanes can offer more distinct source information. For example, a predominance of long-chain (C27, C29, C31) n-alkanes with a strong odd-over-even carbon number preference is a well-established indicator of epicuticular waxes from terrestrial higher plants.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of this compound (as a triterpenoid) and n-alkanes from sediment or plant samples.

This compound (Triterpenoid) Analysis

1. Extraction:

  • Sample Preparation: Freeze-dry and homogenize the sediment or plant material.

  • Solvent Extraction: Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) using a dichloromethane:methanol (2:1 v/v) solvent mixture.

  • Saponification: To release bound lipids, the total lipid extract is saponified using a solution of potassium hydroxide (B78521) in methanol.

  • Neutral Extraction: The saponified extract is then partitioned with a non-polar solvent like n-hexane to isolate the neutral lipid fraction containing the triterpenoids.

2. Isolation and Derivatization:

  • Column Chromatography: The neutral fraction is further purified using column chromatography with silica (B1680970) gel to isolate the polar fraction containing triterpenols.

  • Derivatization: The hydroxyl group of this compound makes it non-volatile. Therefore, derivatization is necessary for GC-MS analysis. A common method is silylation, where the dried polar fraction is reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) at 70°C for 1 hour. This replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

3. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program might start at 70°C, hold for 2 minutes, then ramp to 130°C at 20°C/min, followed by a ramp to 320°C at 4°C/min, with a final hold for 20 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identification: this compound-TMS ether is identified based on its retention time and comparison of its mass spectrum with that of an authentic standard or published spectra.

n-Alkane Analysis

1. Extraction:

  • Sample Preparation: Freeze-dry and homogenize the sediment or plant material.

  • Solvent Extraction: Similar to triterpenoid extraction, use Soxhlet or ASE with a solvent such as dichloromethane:methanol (2:1 v/v).

  • Saponification and Neutral Extraction: This step can be included to ensure all n-alkanes are in the neutral fraction, although they are generally not bound.

2. Isolation:

  • Column Chromatography: The total lipid extract or the neutral fraction is passed through a silica gel column. The n-alkanes are eluted with a non-polar solvent like n-hexane.

3. GC-MS Analysis:

  • Gas Chromatograph: A GC with a non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A suitable program could be: 60°C for 2 minutes, ramp to 310°C at 6°C/min, and hold for 20 minutes.

  • Mass Spectrometer: Operated in EI mode, scanning a mass range of m/z 50-550.

  • Identification and Quantification: n-Alkanes are identified by their characteristic mass spectra (prominent ion at m/z 57) and retention times compared to a standard mixture of n-alkanes. Quantification is typically performed by comparing peak areas to those of an internal standard.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for biomarker analysis and the logical relationship in biomarker interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Sediment/Plant Sample Homogenization Freeze-drying & Homogenization Sample->Homogenization Extraction Solvent Extraction (Soxhlet/ASE) Homogenization->Extraction Saponification Saponification (optional for n-alkanes) Extraction->Saponification Fractionation Column Chromatography Saponification->Fractionation Derivatization Derivatization (for this compound) Fractionation->Derivatization This compound Path GCMS GC-MS Analysis Fractionation->GCMS n-Alkane Path Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Interpretation Biomarker Interpretation Data->Interpretation logical_relationship cluster_this compound This compound Interpretation cluster_nalkane n-Alkane Interpretation Biomarker Biomarker Detected (this compound or n-Alkane Pattern) Angiosperm Angiosperm Input Biomarker->Angiosperm If this compound Bacteria Bacterial Input Biomarker->Bacteria If this compound HigherPlant Higher Plant Input (Long-chain, odd preference) Biomarker->HigherPlant If n-Alkane Pattern Aquatic Aquatic Input (Short/Mid-chain) Biomarker->Aquatic If n-Alkane Pattern Paleoenvironment Paleoenvironmental Reconstruction Angiosperm->Paleoenvironment Bacteria->Paleoenvironment HigherPlant->Paleoenvironment Aquatic->Paleoenvironment

References

A Comparative Analysis of Isoarborinol and Other Key Pentacyclic Triterpenoids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isoarborinol and other prominent pentacyclic triterpenoids, including oleanolic acid, ursolic acid, and betulinic acid. While extensive research has highlighted the therapeutic potential of many pentacyclic triterpenoids, this compound remains a less-explored molecule with emerging evidence of its bioactivity. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of these compounds for further research and drug development.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the anti-inflammatory, anti-cancer, and anti-diabetic activities of this compound, oleanolic acid, ursolic acid, and betulinic acid. It is important to note that research on the specific anti-inflammatory and anti-cancer cytotoxic activities of this compound is limited, and therefore, direct comparative IC50 values are not available in the current literature. This represents a significant research gap and an opportunity for future investigation.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayCell LineInhibitory Concentration (IC50)Reference
This compound Nitric Oxide (NO) Production-Data not available-
Oleanolic Acid Nitric Oxide (NO) ProductionRAW 264.7 macrophages31.28 ± 2.01 µg/mL (48h)[1]
Ursolic Acid Nitric Oxide (NO) Production-Data not available in provided search results-
Betulinic Acid Nitric Oxide (NO) Production-Data not available in provided search results-

Table 2: Comparative Anti-Cancer Activity (Cytotoxicity)

CompoundCancer Cell LineAssayIC50 ValueReference
This compound Caco-2MTT AssayNo toxicity observed[2]
Oleanolic Acid HCT-116 (Colon Cancer)-40 µg/mL (48h)[3]
Ursolic Acid MCF-7 (Breast Cancer)MTT Assay221 µg/mL[4]
MCF-7 (Breast Cancer)MTT Assay20 µM[5]
MCF-7 (Breast Cancer)MTT Assay37 µM (24h)[6]
MCF-7 (Breast Cancer)MTT Assay35.27 µM (24h)[7]
MDA-MB-231 (Breast Cancer)MTT Assay14.98 µg/mL[8]
Betulinic Acid --Data not available in provided search results-

Table 3: Comparative Anti-Diabetic Activity

CompoundAssayCell Line/ModelKey FindingsReference
This compound Adipogenesis Assay3T3-L1 preadipocytesDose-dependently inhibits lipid accumulation[9][10][11]
Oleanolic Acid ----
Ursolic Acid ----
Betulinic Acid Glucose Uptake Assay3T3-L1 adipocytesStimulates glucose uptake in a dose-dependent manner (185% increase at 20 µM)[12]
Glucose Uptake AssayC2C12 myotubesStimulates glucose uptake independent of PI3K pathway[13]
α-Glucosidase InhibitionIn vitroIC50 of 16.83 ± 1.16 μM[1]

Signaling Pathways and Mechanisms of Action

Pentacyclic triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Inflammatory Pathway: NF-κB Inhibition

Many pentacyclic triterpenoids, including oleanolic acid and ursolic acid, exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[14] Inhibition of this pathway leads to a reduction in the inflammatory response.

NF_kB_Inhibition cluster_Stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Triterpenoids Pentacyclic Triterpenoids Triterpenoids->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenoids.

Anti-Cancer and Anti-Diabetic Pathway: PI3K/Akt/mTOR and LKB1/AMPK

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is often implicated in cancer and metabolic diseases.[15] Some pentacyclic triterpenoids, like ursolic acid and betulinic acid, have been shown to inhibit this pathway, leading to anti-cancer effects.[4][12]

Conversely, the LKB1/AMPK pathway is a key sensor of cellular energy status and plays a role in suppressing cell growth and promoting metabolic homeostasis.[16] Recent studies have shown that this compound exerts its anti-diabetic (antiadipogenic) effects by activating the LKB1/AMPK pathway.[9][10][11]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_AMPK LKB1/AMPK Pathway GrowthFactor Growth Factors RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ursolic_Acid Ursolic Acid Ursolic_Acid->PI3K Inhibits This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates Adipogenesis Adipogenesis & Lipogenesis AMPK->Adipogenesis Inhibits

Caption: Overview of the PI3K/Akt/mTOR and LKB1/AMPK signaling pathways.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of these compounds.

Anti-Cancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of triterpenoid (B12794562) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 value Absorbance->Analysis End End Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Inhibition_Workflow Start Start Cell_Seeding Seed RAW 264.7 cells in a 96-well plate Start->Cell_Seeding Pre-treatment Pre-treat with triterpenoid for 1h Cell_Seeding->Pre-treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) for 24h Pre-treatment->LPS_Stimulation Supernatant_Collection Collect cell culture supernatant LPS_Stimulation->Supernatant_Collection Griess_Reaction Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reaction Incubation Incubate for 10-15 min Griess_Reaction->Incubation Absorbance Measure absorbance at 540 nm Incubation->Absorbance Analysis Calculate NO inhibition (%) Absorbance->Analysis End End Analysis->End

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Incubation and Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Anti-Diabetic Activity: Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) into cells, providing an indication of the compound's effect on glucose metabolism.

Glucose_Uptake_Workflow Start Start Cell_Culture Culture adipocytes or myotubes to differentiation Start->Cell_Culture Pre-treatment Treat with triterpenoid Cell_Culture->Pre-treatment Incubation1 Incubate for specified time Pre-treatment->Incubation1 2NBDG_Addition Add 2-NBDG (fluorescent glucose analog) Incubation1->2NBDG_Addition Incubation2 Incubate for 10-30 min 2NBDG_Addition->Incubation2 Cell_Lysis Wash and lyse cells Incubation2->Cell_Lysis Fluorescence_Measurement Measure fluorescence (Ex/Em = 485/535 nm) Cell_Lysis->Fluorescence_Measurement Analysis Quantify glucose uptake Fluorescence_Measurement->Analysis End End Analysis->End

Caption: Workflow for the 2-NBDG glucose uptake assay.

Protocol:

  • Cell Culture and Differentiation: Culture and differentiate relevant cell lines (e.g., 3T3-L1 adipocytes, C2C12 myotubes).

  • Compound Treatment: Treat the differentiated cells with the test compound for a specified period.

  • Glucose Starvation: Incubate the cells in glucose-free medium.

  • 2-NBDG Incubation: Add a fluorescent glucose analog, such as 2-NBDG, and incubate for a short period.

  • Fluorescence Measurement: Wash the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Quantify the glucose uptake relative to control cells.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of pentacyclic triterpenoids. While oleanolic acid, ursolic acid, and betulinic acid are well-characterized with substantial data supporting their anti-inflammatory, anti-cancer, and anti-diabetic activities, this compound is an emerging compound with demonstrated anti-diabetic (antiadipogenic) properties mediated by the LKB1/AMPK pathway.

The conspicuous absence of robust data on the anti-inflammatory and anti-cancer cytotoxicity of this compound presents a clear and compelling area for future research. Investigating these activities and elucidating the underlying molecular mechanisms will be crucial in determining the full therapeutic potential of this compound and its derivatives. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future investigations. Further comparative studies are warranted to fully understand the structure-activity relationships within the arborinane triterpenoid class and to identify lead compounds for the development of novel therapeutics.

References

Isoarborinol's Putative Role in Membrane Fluidity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential role of isoarborinol in regulating membrane fluidity. Due to the limited direct experimental data on this compound, this document evaluates its likely effects by comparing it with structurally and functionally related compounds, namely cholesterol and other plant-derived triterpenoids. The information presented is based on available experimental data for these comparator molecules and aims to provide a framework for future experimental validation of this compound.

This compound, a pentacyclic triterpenoid (B12794562) found in higher plants and some marine bacteria, is structurally analogous to sterols and hopanols, suggesting a potential role as a modulator of biological membrane fluidity[1]. Terpenoids, as a broad class of molecules, are known to be integral components of cell membranes, influencing their packing and fluidity[2][3][4]. The branched structure of many terpenoids can disrupt the tight packing of lipid acyl chains, which generally leads to an increase in membrane fluidity[2][5].

Comparative Data on Membrane Fluidity Modulation

To infer the potential effects of this compound, we have compiled quantitative data on the impact of cholesterol and other relevant triterpenoids on membrane fluidity. The following table summarizes key findings from studies using various biophysical techniques.

CompoundModel MembraneTechniqueKey FindingsReference
Cholesterol DMPCEPR SpectroscopyDecreases membrane fluidity near the bilayer surface and increases it near the center.[6]
POPCFluorescence SpectroscopyDecreases membrane permeability to polar molecules.[7]
DPPCDSCBroadens and eventually eliminates the main phase transition of the lipid bilayer.[8]
β-Sitosterol DPPC, POPCFluorescence SpectroscopyReduces membrane fluidity, but to a lesser extent than cholesterol.[1]
Mitochondrial MembranesNot specifiedIncreases the fluidity of the inner mitochondrial membrane.[2]
Stigmasterol DMPC, POPCSmall-Angle X-ray ScatteringLess efficient in ordering lipid bilayers compared to cholesterol and sitosterol.[3]
DPPCDSCTends to form a complex with DPPC, affecting the main phase transition differently than cholesterol.[6]
Betulin (B1666924) Lecithin LiposomesLaurdan GPIncreases Laurdan GP, indicating a decrease in membrane fluidity.[5]
Lupeol Not specifiedNot specifiedA pentacyclic triterpene with diverse pharmacological effects, potential for membrane interaction.[9][10][11][12]

Experimental Protocols for Assessing Membrane Fluidity

The following are detailed methodologies for key experiments commonly used to investigate the influence of compounds like this compound on membrane fluidity.

Fluorescence Anisotropy Measurement

Fluorescence anisotropy provides information on the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to membrane fluidity.

Principle: This technique is based on the photoselective excitation of fluorescent probes by polarized light. The subsequent emission is measured in planes parallel and perpendicular to the excitation plane. The difference in the intensity of these emissions provides the anisotropy value, which is inversely correlated with the rotational freedom of the probe and thus, membrane fluidity. A commonly used probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)[13][14][15].

Protocol:

  • Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) composed of a model lipid (e.g., DMPC, DPPC, or POPC) with and without the test compound (e.g., this compound) at various molar ratios.

  • Probe Incorporation: Incubate the liposome suspensions with a fluorescent probe such as DPH (final concentration typically 1 µM).

  • Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizing filters.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity at the probe's emission maximum (e.g., ~430 nm for DPH) with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating correction factor, determined by orienting the excitation polarizer horizontally and measuring the ratio of the vertical to horizontal emission intensities.

  • Data Interpretation: A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is influenced by the degree of water penetration into the lipid bilayer.

Principle: In more ordered, less fluid membranes, there is less water penetration, and Laurdan emits in the blue region (~440 nm). In more disordered, fluid membranes, water penetration increases, causing a red shift in the emission to the green region (~490 nm). The GP value quantifies this shift[16][17][18][19][20].

Protocol:

  • Liposome or Cell Labeling:

    • For liposomes, incorporate Laurdan during their preparation.

    • For cells, incubate them with a solution containing Laurdan.

  • Fluorescence Measurement:

    • Acquire the fluorescence emission spectrum of the Laurdan-labeled sample using a spectrofluorometer or a fluorescence microscope.

    • Measure the fluorescence intensities at 440 nm (I_440) and 490 nm (I_490) with an excitation wavelength of ~350 nm.

  • GP Calculation: Calculate the GP value using the formula:

    • GP = (I_440 - I_490) / (I_440 + I_490)

  • Data Interpretation: GP values range from +1 (highly ordered) to -1 (highly disordered). An increase in the GP value indicates a decrease in membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials, such as the gel-to-liquid crystalline phase transition of lipid bilayers[8][21][22].

Principle: As a lipid bilayer is heated, it undergoes a phase transition from a tightly packed gel phase to a more fluid liquid-crystalline phase. This transition is an endothermic process that can be detected by DSC as a peak in the heat flow. The temperature at which this peak occurs (Tm) and the width of the peak provide information about the fluidity and cooperativity of the transition.

Protocol:

  • Sample Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of the desired lipid composition, with and without the test compound.

  • DSC Analysis:

    • Load the sample and a matching reference (buffer) into the DSC pans.

    • Scan the sample over a defined temperature range that encompasses the lipid phase transition, at a constant heating rate (e.g., 1°C/min).

  • Data Analysis:

    • The resulting thermogram will show one or more peaks corresponding to phase transitions.

    • Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

  • Data Interpretation: A shift in the Tm to a lower temperature suggests an increase in membrane fluidity, while a shift to a higher temperature suggests a decrease. A broadening of the transition peak indicates a decrease in the cooperativity of the lipid packing.

Visualizations

The following diagrams illustrate the conceptual workflow for investigating the effect of a test compound on membrane fluidity and a simplified signaling pathway that can be influenced by changes in membrane properties.

experimental_workflow cluster_prep Sample Preparation cluster_assays Membrane Fluidity Assays cluster_analysis Data Analysis & Interpretation liposomes Liposome Formulation (with/without this compound) anisotropy Fluorescence Anisotropy (e.g., DPH) liposomes->anisotropy laurdan Laurdan GP liposomes->laurdan dsc Differential Scanning Calorimetry (DSC) liposomes->dsc cells Cell Culture (optional) cells->anisotropy cells->laurdan quantify Quantify Changes in: - Anisotropy (r) - GP Value - Phase Transition (Tm) anisotropy->quantify laurdan->quantify dsc->quantify compare Compare this compound to Controls (e.g., Cholesterol) quantify->compare conclusion Draw Conclusions on Fluidity Modulation compare->conclusion

Caption: Experimental workflow for assessing the impact of this compound on membrane fluidity.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor Membrane Receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger ligand Ligand ligand->receptor cellular_response Cellular Response second_messenger->cellular_response This compound This compound (modulates fluidity) This compound->receptor modulates

Caption: Impact of membrane fluidity on a generic signaling pathway.

References

Unveiling the Biomarker Potential of Isoarborinol and Arborane Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomarkers is a critical endeavor in modern medicine, paving the way for improved diagnostics, prognostics, and personalized therapies. Triterpenoids, a diverse class of naturally occurring compounds, have emerged as promising candidates due to their wide range of biological activities. This guide provides a comprehensive comparison of the biomarker potential of two such triterpenoids: isoarborinol and arborane.

At a Glance: this compound vs. Arborane

FeatureThis compoundArborane Triterpenoids
Primary Biological Activity Anti-adipogenicInhibition of vascular smooth muscle cell proliferation and migration
Potential Therapeutic Area Metabolic Disorders (e.g., Obesity)Cardiovascular Diseases (e.g., Atherosclerosis, Restenosis)
Associated Signaling Pathway LKB1-AMPK Signaling PathwayPlatelet-Derived Growth Factor (PDGF) Signaling Pathway
Mode of Action Activates LKB1-AMPK pathway, leading to decreased lipogenesis.Inhibit PDGF-induced cellular responses.

This compound: A Potential Biomarker in Metabolic Disease

This compound, a pentacyclic triterpenoid (B12794562), has demonstrated significant anti-adipogenic properties, making it a person of interest in the study of obesity and related metabolic disorders.[1]

Signaling Pathway: LKB1-AMPK Activation

Experimental evidence indicates that this compound exerts its anti-adipogenic effects by activating the Liver Kinase B1 (LKB1)-AMP-activated Protein Kinase (AMPK) signaling pathway.[2][3] This pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to the inhibition of key adipogenic transcription factors and a reduction in the expression of genes involved in lipid synthesis.[2]

Isoarborinol_LKB1_AMPK_Pathway cluster_cell Adipocyte This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) Adipogenesis Adipogenesis (Lipid Synthesis) AMPK->Adipogenesis Inhibits

Caption: this compound activates the LKB1-AMPK signaling cascade.

Experimental Data: Dose-Dependent Inhibition of Adipogenesis

Studies have shown that this compound inhibits the differentiation of pre-adipocytes into mature adipocytes in a dose-dependent manner. This is often quantified by measuring lipid accumulation.

This compound Concentration (µM)Inhibition of Lipid Accumulation (%)
0.36Significant Inhibition
0.72Increased Inhibition
1.44Maximum Inhibition Observed

(Data synthesized from qualitative descriptions in cited literature)[2]

Arborane Triterpenoids: A Potential Biomarker in Cardiovascular Disease

Arborane-type triterpenoids have shown promise in the context of cardiovascular disease by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).[4] These processes are key events in the pathogenesis of atherosclerosis and restenosis following angioplasty.

Signaling Pathway: Inhibition of PDGF-Induced Responses

The inhibitory effects of arborane triterpenoids are linked to the Platelet-Derived Growth Factor (PDGF) signaling pathway.[4] PDGF is a potent mitogen and chemoattractant for VSMCs. By interfering with this pathway, arborane triterpenoids can mitigate the pathological remodeling of blood vessels. The exact molecular mechanism of this inhibition is an area of ongoing research, but it is understood to disrupt the downstream effects of PDGF receptor activation.

Arborane_PDGF_Pathway cluster_cell Vascular Smooth Muscle Cell PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) PDGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Arborane Arborane Triterpenoids Arborane->PDGFR Inhibits (Mechanism under investigation)

Caption: Arborane triterpenoids inhibit PDGF-induced signaling.

Experimental Data: Inhibition of VSMC Proliferation and Migration

Quantitative assays have demonstrated the efficacy of specific arborane triterpenoids in preventing PDGF-induced VSMC proliferation and migration.

Arborane Compound (Concentration)Inhibition of VSMC Proliferation (%)Inhibition of VSMC Migration (%)
Compound 5 (5 µM)62.6 ± 10.7Not Reported
Compound 9 (5 µM)41.1 ± 4.7Not Reported
Compound 7 (10 µM)Not Reported38.5 ± 3.0
Compound 7 (30 µM)Not Reported57.6 ± 3.2

(Data extracted from Quan et al., 2016)[5]

Experimental Protocols

Quantification of Triterpenoids in Biological Samples

A general and robust method for the quantification of triterpenoids like this compound and arboranes in biological matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Triterpenoid_Quantification_Workflow cluster_workflow Quantification Workflow Sample Biological Sample (e.g., cell lysate, plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction HPLC HPLC Separation (e.g., C18 column) Extraction->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quant Quantification (against standard curve) MS->Quant

Caption: General workflow for triterpenoid quantification.

Methodology:

  • Sample Preparation: Homogenize biological samples (e.g., cells, tissues) in an appropriate solvent.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the triterpenoid fraction.

  • Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the analytes.

  • Mass Spectrometric Detection: Eluted compounds are introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

  • Data Analysis: Quantify the concentration of the target triterpenoid by comparing its peak area to a standard curve generated from known concentrations of the pure compound.[6]

Western Blot for LKB1 and AMPK Phosphorylation (this compound)

This protocol details the detection of phosphorylated LKB1 and AMPK, key indicators of the activation of this pathway by this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Lysate Cell Lysate Preparation Protein Protein Quantification (e.g., BCA assay) Lysate->Protein SDS SDS-PAGE Protein->SDS Transfer Protein Transfer (to PVDF membrane) SDS->Transfer Blocking Blocking Transfer->Blocking Primary Primary Antibody Incubation (e.g., anti-pLKB1, anti-pAMPK) Blocking->Primary Secondary Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary Detection Chemiluminescent Detection Secondary->Detection

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated LKB1 (p-LKB1) and phosphorylated AMPK (p-AMPK). Also, probe for total LKB1 and total AMPK as loading controls.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]

Cell Proliferation and Migration Assays (Arborane)

These assays are fundamental to assessing the inhibitory effects of arborane triterpenoids on PDGF-stimulated VSMCs.

Cell_Assay_Workflow cluster_workflow Cell Proliferation & Migration Assay Workflow cluster_prolif Proliferation Assay cluster_mig Migration Assay Seeding Seed Vascular Smooth Muscle Cells Treatment Treat with Arborane Triterpenoids and/or PDGF Seeding->Treatment Prolif_Assay e.g., MTT or BrdU Assay Treatment->Prolif_Assay Mig_Assay e.g., Transwell/Boyden Chamber Assay Treatment->Mig_Assay Prolif_Quant Quantify Cell Viability/ DNA Synthesis Prolif_Assay->Prolif_Quant Mig_Quant Quantify Migrated Cells Mig_Assay->Mig_Quant

Caption: Workflow for cell proliferation and migration assays.

Cell Proliferation Assay (e.g., MTT Assay):

  • Cell Seeding: Seed VSMCs in a 96-well plate.

  • Treatment: Starve the cells and then treat with various concentrations of arborane triterpenoids in the presence or absence of PDGF.

  • MTT Addition: Add MTT solution to each well and incubate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Cell Migration Assay (e.g., Transwell Assay):

  • Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add PDGF to the lower chamber.

  • Cell Seeding: Seed VSMCs, pre-treated with or without arborane triterpenoids, into the upper chamber.

  • Incubation: Incubate to allow cell migration through the porous membrane.

  • Staining and Counting: Fix and stain the migrated cells on the bottom of the membrane and count them under a microscope.

Conclusion

Both this compound and arborane triterpenoids exhibit distinct and promising biomarker potential in different therapeutic areas. This compound, through its modulation of the LKB1-AMPK pathway, presents a compelling case for its investigation as a biomarker in metabolic diseases. Conversely, the ability of arborane triterpenoids to inhibit PDGF-driven cellular events positions them as potential biomarkers for cardiovascular diseases. Further research, particularly in vivo studies and the development of specific and sensitive quantification methods for biological fluids, is warranted to fully elucidate their clinical utility. This guide provides a foundational framework for researchers to navigate the exciting and evolving landscape of triterpenoid-based biomarkers.

References

A Comparative Guide to Inter-Laboratory Analysis of Isoarborinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of isoarborinol, a pentacyclic triterpenoid (B12794562) alcohol of interest in various research fields. In the absence of a formal inter-laboratory comparison study for this compound, this document synthesizes performance data for the analysis of structurally similar triterpenoids to offer a comparative overview of common analytical techniques. The aim is to assist laboratories in selecting appropriate methods and to provide a framework for conducting future inter-laboratory comparisons to ensure data reliability and reproducibility.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of triterpenoids.

Table 1: Quantitative Performance Comparison of Analytical Methods for Triterpenoid Analysis

ParameterHPLC-PDAGC-MSLC-MS/MS
Linearity (r²) >0.999[1][2]>0.99>0.998[3]
Limit of Detection (LOD) 0.08–0.65 µg/mL[1]~25 ng/mL[4]2.3–20 µg/L[5]
Limit of Quantification (LOQ) 0.24–1.78 µg/mL[1]< 2 ng on column[6]3.00 ng/g[7][8]
Precision (RSD %) < 2%[1][2]< 10%< 4%[3]
Accuracy (Recovery %) 94.70–105.81%[1][2]Not consistently reported98.11%–103.8%[3]
Selectivity Moderate; co-elution of isomers can be an issue.[9]High, especially with high-resolution columns.Very High, due to MRM transitions.[3]
Throughput HighModerate (derivatization step)High
Cost LowModerateHigh

Table 2: Qualitative Performance and Methodological Considerations

FeatureHPLC-PDAGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragments.Separation based on polarity, detection by precursor-product ion transitions.
Derivatization Not required.Required to increase volatility and thermal stability.[10]Not typically required.
Strengths Robust, cost-effective, simple operation.[11]High resolving power for isomers, established libraries for identification.Highest sensitivity and selectivity, suitable for complex matrices.[3][11]
Weaknesses Lower sensitivity for compounds lacking a strong chromophore, potential for interference.[9]Destructive, laborious sample preparation, potential for thermal degradation.[12]Matrix effects can suppress or enhance signal, higher cost and complexity.[13]
Typical Application Routine quality control of well-characterized triterpenoids in simple matrices.[11]Broad screening and identification of volatile and semi-volatile compounds.Quantification of low-abundance analytes in complex biological samples.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the extraction and analysis of this compound using the compared techniques.

Extraction of this compound from Plant Material

This protocol is a general procedure and may require optimization depending on the specific matrix.

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Suspend 100 mg of the fine powder in 2 mL of methanol (B129727).

    • Sonicate the mixture for 60 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more with the remaining pellet.

    • Combine all supernatants.[14]

  • Drying and Reconstitution:

    • Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for analysis.[14]

GC-MS Analysis Protocol
  • Derivatization (Silylation):

    • To the dried extract, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. A common ratio is 22:13:65 (v/v/v).[10]

    • Incubate the reaction mixture at 30°C for 2 hours to ensure complete derivatization of the hydroxyl group of this compound.[10]

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at an initial temperature (e.g., 150°C), ramp to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min), and hold for a specified time.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the trimethylsilyl (B98337) (TMS) derivative of this compound. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

HPLC-PDA Analysis Protocol
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[11]

  • Chromatographic Conditions:

    • Column: A C18 or C30 reversed-phase column is commonly used for triterpenoid separation (e.g., 4.6 mm x 250 mm, 5 µm).[6][11]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is common.[14] For compounds lacking a strong chromophore, detection at low wavelengths (205-210 nm) is necessary, which requires high-purity solvents.[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[14]

    • Detection: Monitor the wavelength of maximum absorbance for this compound. If unknown, scan a range (e.g., 200-400 nm) and select the optimal wavelength. For many triterpenoids, this is around 210 nm.[6]

LC-MS/MS Analysis Protocol
  • Instrumentation: An ultra-performance liquid chromatography (UPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions:

    • Similar to the HPLC-PDA method, a C18 or other suitable reversed-phase column is used to achieve chromatographic separation.

    • The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), with a small amount of acid (e.g., formic acid) to improve ionization.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and a specific product ion that is formed upon fragmentation.[3]

    • Optimization: The MRM transitions and collision energies should be optimized for this compound to achieve the best sensitivity and specificity.

Mandatory Visualization

Workflow for a Hypothetical Inter-Laboratory Comparison of this compound Analysis

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, also known as a round-robin test.

Inter_Laboratory_Comparison_Workflow A Study Design and Protocol Development B Preparation and Homogenization of Test Material A->B C Homogeneity and Stability Testing B->C D Distribution of Samples to Participating Laboratories C->D E Analysis of Samples by Participating Laboratories D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report and Recommendations H->I

Workflow for an inter-laboratory comparison study.

General Experimental Workflow for this compound Analysis

This diagram outlines the key steps involved in the analysis of this compound from sample collection to data interpretation.

Isoarborinol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing A Sample Collection (e.g., Plant Material) B Drying and Grinding A->B C Solvent Extraction B->C D Derivatization (for GC-MS) C->D Optional E Chromatographic Separation (HPLC, GC, or LC) C->E D->E F Detection (PDA, MS, or MS/MS) E->F G Peak Identification and Integration F->G H Quantification using Calibration Curve G->H I Data Review and Reporting H->I

General workflow for the analysis of this compound.

References

The Evolving Landscape of Terrestrial Input Proxies: A Comparative Guide to Isoarborinol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracing the origin of organic matter in sedimentary archives is crucial for paleoenvironmental reconstructions and understanding biogeochemical cycles. Isoarborinol, a pentacyclic triterpenoid (B12794562), has long been utilized as a molecular biomarker for terrestrial input, specifically from higher plants. However, recent discoveries have prompted a re-evaluation of its specificity, emphasizing the need for a multi-proxy approach for robust source apportionment. This guide provides a comprehensive comparison of this compound with other key terrestrial proxies, supported by experimental data and detailed methodologies.

This compound: A Higher Plant Biomarker with Nuances

This compound is a naturally occurring triterpenoid found predominantly in the epicuticular waxes of angiosperms (flowering plants).[1] Its diagenetic product, arborane, is a saturated hydrocarbon that can be preserved in the geological record for millions of years, serving as a molecular fossil to trace terrestrial organic matter in aquatic environments.[1] The rationale behind using this compound and arborane as terrestrial proxies lies in their presumed specific origin in higher plants.

However, the discovery of this compound-like compounds, such as eudoraenol and adriaticol, produced by the marine heterotrophic bacterium Eudoraea adriatica, has challenged the absolute specificity of this compound as a marker for terrestrial input. This finding suggests that a portion of the arborane found in marine sediments could originate from marine bacteria, potentially confounding interpretations of terrestrial organic matter flux. This has led to a consensus in the scientific community that while this compound remains a useful indicator, it should be used in conjunction with other independent proxies to ensure accurate source apportionment.

A Multi-Proxy Approach: The Gold Standard for Source Apportionment

To overcome the limitations of any single biomarker, a multi-proxy approach is now widely advocated. This involves the concurrent analysis of several different molecular and elemental proxies, each with its own source specificity and preservation characteristics. By comparing the signals from multiple proxies, a more robust and nuanced understanding of the sources of organic matter can be achieved.

This guide focuses on the comparison of this compound with two of the most commonly used alternative terrestrial proxies: long-chain n-alkanes and lignin (B12514952) phenols.

Comparative Analysis of Terrestrial Proxies

The following table summarizes the key characteristics and performance metrics of this compound, long-chain n-alkanes, and lignin phenols as proxies for terrestrial input.

ProxySourceAdvantagesDisadvantagesTypical Concentration Range in Sediments
This compound/Arborane Primarily angiosperms; also found in some marine bacteria.[1]Good preservation potential (as arborane).[1]Lack of absolute source specificity due to marine bacterial production.ng/g to µg/g of sediment
Long-chain n-alkanes (C27, C29, C31) Epicuticular waxes of higher terrestrial plants.High source specificity for terrestrial plants; excellent preservation potential.Can be subject to degradation which alters chain length ratios; potential input from petroleum contamination.µg/g to mg/g of sediment
Lignin Phenols Vascular tissues of terrestrial plants.Unambiguous source from vascular plants; can provide information on the type of vegetation (angiosperm vs. gymnosperm).More susceptible to degradation than lipid biomarkers; analytical procedure is more complex.µg/g to mg/g of Total Organic Carbon (TOC)

Experimental Protocols

Detailed methodologies for the extraction and analysis of these key biomarkers are essential for reproducible and comparable results.

This compound and n-Alkanes (Lipid Biomarkers)

a. Extraction:

  • Freeze-dry and homogenize the sediment sample.

  • Perform solvent extraction using a Soxhlet apparatus or an Accelerated Solvent Extractor (ASE). A common solvent mixture is dichloromethane:methanol (DCM:MeOH) in a 9:1 (v/v) ratio.

  • The total lipid extract (TLE) is then concentrated using a rotary evaporator.

b. Fractionation:

  • The TLE is fractionated using column chromatography with silica (B1680970) gel.

  • Elute with solvents of increasing polarity to separate the extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds).

  • n-alkanes are typically found in the aliphatic fraction, while this compound (a polar alcohol) is in the polar fraction.

c. Analysis and Quantification:

  • The aliphatic fraction containing n-alkanes is analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS).

  • The polar fraction containing this compound is often derivatized (e.g., with BSTFA to form a trimethylsilyl (B98337) ether) to improve its volatility and chromatographic behavior before GC-MS analysis.

  • Quantification is achieved by comparing the peak areas of the target compounds to those of an internal standard added at the beginning of the extraction procedure.

Lignin Phenols

a. CuO Oxidation:

  • Place a known amount of dried sediment into a reaction vessel with an alkaline cupric oxide (CuO) solution.

  • Heat the mixture in an oxygen-free environment (e.g., under a nitrogen atmosphere) to depolymerize the lignin into its constituent phenolic monomers.

b. Extraction:

  • After oxidation, acidify the reaction mixture.

  • Extract the lignin phenols from the aqueous solution using an organic solvent such as ethyl acetate.

c. Derivatization and Analysis:

  • The extracted lignin phenols are derivatized (e.g., silylated with BSTFA) to make them suitable for gas chromatography.

  • Analyze the derivatized phenols by GC-MS.

  • Quantify the individual lignin phenols against internal standards. The sum of the eight major lignin phenols (vanillyl, syringyl, and cinnamyl phenols) is often reported as the total lignin content.

Visualizing the Pathways and Workflows

Diagrams are crucial for understanding the complex relationships and processes involved in biomarker analysis.

Diagenesis_of_this compound cluster_0 Biosynthesis in Higher Plants cluster_1 Sedimentary Environment This compound This compound Early Diagenesis Early Diagenesis This compound->Early Diagenesis Deposition & Burial Arborane Arborane Early Diagenesis->Arborane Dehydroxylation & Saturation Multi_Proxy_Workflow cluster_0 Lipid Analysis cluster_1 Lignin Analysis Sediment_Sample Sediment Sample Lipid_Extraction Total Lipid Extraction Sediment_Sample->Lipid_Extraction CuO_Oxidation CuO Oxidation Sediment_Sample->CuO_Oxidation Fractionation Column Chromatography Lipid_Extraction->Fractionation GCMS_Lipids GC-MS Analysis Fractionation->GCMS_Lipids Isoarborinol_Data This compound & n-alkane Data GCMS_Lipids->Isoarborinol_Data Data_Integration Data Integration & Statistical Analysis Isoarborinol_Data->Data_Integration Lignin_Extraction Solvent Extraction CuO_Oxidation->Lignin_Extraction GCMS_Lignin GC-MS Analysis Lignin_Extraction->GCMS_Lignin Lignin_Data Lignin Phenol Data GCMS_Lignin->Lignin_Data Lignin_Data->Data_Integration Source_Apportionment Source Apportionment of Organic Matter Data_Integration->Source_Apportionment

References

Comparative Bioactivity of Isoarborinol: An Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the bioactivity of isoarborinol and its synthetic derivatives is not feasible at this time due to a significant lack of available scientific literature. Extensive searches have revealed limited research on the biological activities of this compound and a complete absence of studies on its synthetic derivatives.

The primary bioactivity reported for this compound is its effect against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. This section summarizes the existing data on this specific bioactivity and the compound's cytotoxicity.

Antiamoebic Activity of this compound

A study investigating the antiparasitic properties of this compound demonstrated its dose-dependent inhibitory effect on the growth of E. histolytica trophozoites.

Table 1: Antiamoebic Activity of this compound against E. histolytica

Concentration (mg/mL)Growth Inhibition (%)
0.0551.4
0.385.2

Cytotoxicity Profile

The same study evaluated the cytotoxicity of this compound against human colon adenocarcinoma cells (Caco-2) to assess its potential impact on host cells. The results indicated that this compound exhibits low cytotoxicity.

Table 2: Cytotoxicity of this compound in Caco-2 cells

Concentration (mg/mL)Cell Viability (%)Cytotoxicity (%)
0.05 - 0.3No significant effectNo significant effect

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Antiamoebic Activity Assay
  • Cell Culture: Entamoeba histolytica trophozoites (strain HM1:IMSS) were cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum at 37°C.

  • Assay: Trophozoites in the logarithmic growth phase were harvested and incubated with varying concentrations of this compound (0.05 to 0.3 mg/mL) for 48 hours.

  • Quantification: After incubation, the trophozoites were counted using a hemocytometer to determine the percentage of growth inhibition compared to a control group.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human colon adenocarcinoma cells (Caco-2) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Assay: Caco-2 cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.

  • Quantification: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Visualizations

The following diagrams illustrate the experimental workflows for the described bioactivity assays.

Antiamoebic_Activity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture of E. histolytica trophozoites harvest Harvest trophozoites culture->harvest incubate Incubate with this compound (0.05 - 0.3 mg/mL) for 48h harvest->incubate count Count trophozoites incubate->count calculate Calculate % growth inhibition count->calculate

Caption: Experimental workflow for the antiamoebic activity assay.

Cytotoxicity_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis (MTT Assay) culture Culture of Caco-2 cells seed Seed cells in 96-well plates culture->seed treat Treat with this compound for 48h seed->treat add_mtt Add MTT solution treat->add_mtt dissolve Dissolve formazan add_mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure determine Determine cell viability measure->determine

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The current body of research on this compound's bioactivity is nascent. The compound has demonstrated potential as an antiamoebic agent with a favorable cytotoxicity profile. However, to establish a comprehensive understanding of its therapeutic potential, further investigations into its anticancer, anti-inflammatory, and antimicrobial properties are imperative. Furthermore, the synthesis and biological evaluation of this compound derivatives could lead to the discovery of novel compounds with enhanced potency and a broader spectrum of activity. Researchers in drug discovery and natural product chemistry are encouraged to explore these avenues to unlock the full potential of this natural compound.

Safety Operating Guide

Proper Disposal of Isoarborinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

The primary hazards associated with isoarborinol, inferred from the properties of isoborneol, are summarized below. This information is crucial for determining the appropriate disposal pathway.

Hazard ClassificationGHS CategoryPictogramDescription
Flammable SolidCategory 1
alt text
A solid that is readily combustible, or may cause or contribute to fire through friction.[1]
Skin IrritationCategory 2
alt text
Causes skin irritation.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Waste Identification and Segregation:

  • All solid this compound waste, including contaminated materials (e.g., weighing paper, filter paper), must be collected in a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste," "Flammable Solid," and "this compound."

  • Do not mix this compound waste with other waste streams, particularly with incompatible materials such as oxidizing agents.

3. Container Management:

  • Use a container that is compatible with flammable solids and is in good condition with a secure lid.

  • Keep the container closed at all times except when adding waste.

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest with the accurate identification of the waste as "Flammable Solid, Organic, N.O.S. (this compound)." While a specific UN number for this compound is not available, the general classification for flammable solids should be used in consultation with your EHS department.

5. Spill and Decontamination:

  • In case of a spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

IsoarborinolDisposal This compound Disposal Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Flammable Solid, Skin Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe collect_waste Collect Waste in Designated Container select_ppe->collect_waste label_container Label Container ('Hazardous Waste', 'Flammable Solid', 'this compound') collect_waste->label_container store_waste Store in Ventilated, Designated Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

References

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Feasible Synthetic Routes

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